FTX-6746
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C16H7ClF2N2O |
|---|---|
Molecular Weight |
316.69 g/mol |
IUPAC Name |
4-chloro-3-(5,7-difluoro-4-oxo-1H-quinolin-2-yl)benzonitrile |
InChI |
InChI=1S/C16H7ClF2N2O/c17-11-2-1-8(7-20)3-10(11)13-6-15(22)16-12(19)4-9(18)5-14(16)21-13/h1-6H,(H,21,22) |
InChI Key |
PCCCYEBARWZCEY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1C#N)C2=CC(=O)C3=C(N2)C=C(C=C3F)F)Cl |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Mechanism of Action of FTX-6746: A Novel PPARγ Inverse Agonist for Urothelial Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Urothelial carcinoma (UC), the most common type of bladder cancer, presents a significant clinical challenge, particularly in its advanced and metastatic stages. A substantial subset of these tumors, classified as the luminal subtype, are characterized by the overexpression or mutation of the nuclear receptor Peroxisome Proliferator-Activated Receptor Gamma (PPARG). FTX-6746 is a potent and selective small molecule inverse agonist of PPARG that has demonstrated significant preclinical activity in urothelial cancer models. This technical guide provides a comprehensive overview of the mechanism of action of this compound, detailing its molecular interactions, preclinical efficacy, and the experimental methodologies used in its evaluation. The data presented herein supports the therapeutic potential of targeting the PPARG signaling axis in appropriately selected patients with urothelial carcinoma.
Introduction: The Role of PPARγ in Urothelial Carcinoma
Peroxisome Proliferator-Activated Receptor Gamma (PPARG) is a ligand-activated transcription factor that plays a crucial role in adipogenesis, lipid metabolism, and inflammation. In the context of urothelial cancer, particularly the luminal subtype which accounts for approximately 65% of advanced cases, PPARG acts as a key driver of tumor cell proliferation and survival.[1] Genetic alterations, including gene amplification, missense mutations, and fusions of PPARG, as well as mutations in its heterodimeric partner, the Retinoid X Receptor Alpha (RXRA), are frequently observed in this subtype of urothelial cancer.[1] These alterations lead to the constitutive activation of PPARG and the subsequent transcription of target genes that promote tumorigenesis.
This compound: A Potent and Selective PPARγ Inverse Agonist
This compound is a novel small molecule designed to specifically target and inhibit the function of PPARG.[1][2] Unlike PPARG antagonists which block the binding of activating ligands, this compound is an inverse agonist. This means that it binds to the PPARG receptor and forces it into a repressive conformational state, actively silencing the transcription of its target genes.[1][2] Preclinical studies have demonstrated the high potency and selectivity of this compound for PPARG over other PPAR isoforms.[2]
Mechanism of Action of this compound
The primary mechanism of action of this compound is the inverse agonism of the PPARG receptor. In luminal urothelial cancer cells with activated PPARG signaling, the PPARG/RXRA heterodimer binds to Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, leading to their transcription. This compound disrupts this process by binding to PPARG and inducing a conformational change that promotes the recruitment of co-repressors and the dismissal of co-activators. This results in the silencing of PPARG target genes, leading to the inhibition of tumor cell growth and proliferation.
Figure 1: Signaling pathway of this compound in urothelial cancer.
Preclinical Efficacy of this compound
The anti-tumor activity of this compound has been evaluated in a series of in vitro and in vivo preclinical studies.
In Vitro Studies
This compound demonstrated potent and selective inhibition of PPARG target gene expression in various human urothelial cancer cell lines.
| Cell Line | Genetic Alteration | Target Gene | IC50 (nM) |
| 5637 | PPARG Amplification | Target Gene 1 | 1.9[2] |
| Target Gene 2 | 4.3[2] | ||
| HT1197 | RXRA Mutant | Target Gene 1 | 5.2[2] |
| Target Gene 2 | 8.3[2] | ||
| UMUC9 | PPARG Amplification | Target Gene 1 | 6.2[2] |
| Target Gene 2 | 6.3[2] |
Table 1: In Vitro Potency of this compound in Urothelial Cancer Cell Lines.
In Vivo Studies
The in vivo efficacy of this compound was assessed in xenograft models of human urothelial cancer.
| Xenograft Model | Genetic Alteration | Dosage | Outcome |
| UMUC9 | PPARG-amplified | 30 mg/kg, p.o. b.i.d. | Robust suppression of tumor growth.[2] |
| HT1197 | RXRA-mutant | 60 mg/kg, p.o. b.i.d. | Clear suppression of tumor growth with no regrowth after treatment cessation.[2] |
Table 2: In Vivo Efficacy of this compound in Urothelial Cancer Xenograft Models.
Experimental Protocols
The following sections detail representative protocols for the key experiments used to evaluate the mechanism of action and efficacy of this compound.
Cell Culture
-
Cell Lines: Human urothelial carcinoma cell lines (e.g., 5637, HT1197, UMUC9) are obtained from a reputable cell bank.
-
Culture Medium: Cells are maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured at 37°C in a humidified atmosphere of 5% CO2.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Cells are seeded in 96-well plates at a density of 5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: Cells are treated with a range of concentrations of this compound or vehicle control (DMSO) for 72 hours.
-
MTT Addition: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well and incubated for 4 hours at 37°C.
-
Formazan Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined by non-linear regression analysis.
Quantitative Real-Time PCR (qPCR) for Target Gene Expression
-
RNA Extraction: Total RNA is extracted from cells treated with this compound or vehicle control using a commercial RNA isolation kit.
-
cDNA Synthesis: First-strand cDNA is synthesized from 1 µg of total RNA using a reverse transcription kit.
-
qPCR: qPCR is performed using a SYBR Green-based master mix and gene-specific primers for PPARG target genes (e.g., FABP4) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: The relative gene expression is calculated using the 2^-ΔΔCt method.
Western Blotting
-
Protein Extraction: Cells are lysed in RIPA buffer containing protease and phosphatase inhibitors. Protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with primary antibodies against PPARG and downstream targets, followed by incubation with HRP-conjugated secondary antibodies.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.
In Vivo Xenograft Model
-
Animal Model: Female athymic nude mice (6-8 weeks old) are used.
-
Tumor Implantation: 1 x 10^6 urothelial cancer cells (e.g., UMUC9 or HT1197) in 100 µL of Matrigel are subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reach a volume of 100-150 mm³, mice are randomized into treatment and control groups. This compound is administered orally twice daily (b.i.d.) at the specified doses. The control group receives the vehicle.
-
Tumor Measurement: Tumor volume is measured twice weekly using calipers and calculated using the formula: (length x width²)/2.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at the end of the treatment period. Tumors are then excised for further analysis.
Figure 2: Preclinical experimental workflow for this compound.
Conclusion and Future Directions
This compound represents a promising novel therapeutic agent for the treatment of urothelial carcinoma, particularly for patients with tumors of the luminal subtype harboring PPARG alterations. Its mechanism as a PPARG inverse agonist leads to the silencing of key oncogenic target genes, resulting in potent anti-tumor activity in preclinical models. The data summarized in this guide provides a strong rationale for the continued clinical development of PPARG inhibitors for this patient population. Future studies will focus on the clinical evaluation of the safety and efficacy of this therapeutic approach, as well as the identification of predictive biomarkers to ensure optimal patient selection. A related compound, FX-909, is currently in clinical trials, and its progress will be closely watched by the oncology community.[3][4]
References
- 1. Patient-derived Orthotopic Xenograft Models for Human Urothelial Cell Carcinoma and Colorectal Cancer Tumor Growth and Spontaneous Metastasis [jove.com]
- 2. Patient-derived Tumor Xenografting: A Technique to Generate Experimental Mouse Model for Evaluating Urothelial Cell Carcinoma [jove.com]
- 3. researchgate.net [researchgate.net]
- 4. Western Blot Protocol for PPAR gamma Antibody (NBP2-22106): Novus Biologicals [novusbio.com]
FTX-6746: A Novel PPARG Inverse Agonist for Urothelial Carcinoma
An In-depth Technical Guide
This technical guide provides a comprehensive overview of the function, mechanism of action, and preclinical efficacy of FTX-6746, a potent and selective inverse agonist of the peroxisome proliferator-activated receptor gamma (PPARG). Developed by Flare Therapeutics, this compound is a promising therapeutic candidate for the treatment of urothelial carcinoma (UC), particularly in patient populations with specific genetic alterations. This document is intended for researchers, scientists, and drug development professionals.
Core Function and Mechanism of Action
This compound is a small molecule inhibitor that functions as an inverse agonist of PPARG.[1][2] Its primary mechanism of action is to bind to PPARG and induce a powerful repressive conformation.[2] This action effectively silences the expression of PPARG target genes, which are crucial for the proliferation and survival of certain urothelial cancer cells.[1][2]
The rationale for targeting PPARG in urothelial cancer stems from the observation that the luminal subtype, which accounts for approximately 65% of all advanced UC cases, is often characterized by the overexpression of PPARG.[2] Furthermore, recurrent genetic alterations, including focal amplification and missense mutations in PPARG, as well as hotspot mutations in its binding partner, the retinoid X receptor alpha (RXRA), are hallmarks of this molecular subtype.[2] this compound has demonstrated the ability to counteract the activating effects of these mutations.
Quantitative Preclinical Data
The preclinical development of this compound has yielded significant quantitative data demonstrating its potency and efficacy in various experimental models.
Table 1: In Vitro Potency of this compound
| Cell Line | Genetic Background | Target Gene | IC50 (nM) |
| 5637 | Wild-Type | Target Gene 1 | 1.9[1] |
| Target Gene 2 | 4.3[1] | ||
| HT1197 | RXRA Mutant | Target Gene 1 | 5.2[1] |
| Target Gene 2 | 8.3[1] | ||
| UMUC9 | PPARG Amplified | Target Gene 1 | 6.2[1] |
| Target Gene 2 | 6.3[1] |
Table 2: Biochemical Assay Potency of this compound
| Assay Type | IC50 (nM) |
| Wild-Type PPARG | 707[1] |
| Mutant PPARG | 200[1] |
Table 3: In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Genetic Background | Dose and Regimen | Outcome |
| UMUC9 | PPARG Amplified | 30 mg/kg, p.o., b.i.d. | Robust suppression of tumor growth with no significant body weight loss.[1] |
| HT1197 | RXRA Mutant | 60 mg/kg, p.o., b.i.d. | Clear suppression of tumor growth with no regrowth observed after treatment cessation.[1] |
| HT1197 & UMUC9 | RXRA Mutant & PPARG Amplified | 60 mg/kg & 30 mg/kg, respectively | >50% reduction of PPARG target gene expression relative to vehicle.[1] |
Experimental Protocols
While the precise, proprietary experimental protocols for this compound are not publicly available, this section outlines representative methodologies for the key experiments cited, based on standard practices in the field.
In Vitro Cell-Based Assays for PPARG Target Gene Silencing
Objective: To determine the concentration-dependent inhibition of PPARG target gene expression by this compound in urothelial cancer cell lines.
Methodology:
-
Cell Culture: Human urothelial carcinoma cell lines (5637, HT1197, and UMUC9) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.
-
Compound Treatment: Cells are seeded in multi-well plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing serial dilutions of this compound or vehicle control (e.g., DMSO).
-
Incubation: Cells are incubated with the compound for a predetermined period (e.g., 24, 48, or 72 hours) to allow for changes in gene expression.
-
RNA Extraction and Quantitative PCR (qPCR): Total RNA is extracted from the cells using a commercial kit. cDNA is synthesized from the RNA, and qPCR is performed using primers specific for known PPARG target genes. Gene expression levels are normalized to a housekeeping gene (e.g., GAPDH).
-
Data Analysis: The IC50 values are calculated by plotting the percentage of target gene inhibition against the log concentration of this compound and fitting the data to a four-parameter logistic curve.
In Vivo Xenograft Tumor Models
Objective: To evaluate the anti-tumor efficacy of this compound in mouse models bearing human urothelial cancer xenografts.
Methodology:
-
Animal Models: Immunocompromised mice (e.g., athymic nude or NOD-SCID mice) are used.
-
Tumor Implantation: Cultured human urothelial carcinoma cells (UMUC9 or HT1197) are harvested, resuspended in a suitable medium (e.g., Matrigel), and subcutaneously injected into the flanks of the mice.
-
Tumor Growth and Randomization: Tumors are allowed to grow to a palpable size. Tumor volume is measured regularly using calipers. Once tumors reach a predetermined size, mice are randomized into treatment and control groups.
-
Drug Administration: this compound is formulated for oral administration (p.o.) and administered twice daily (b.i.d.) at the specified doses (30 mg/kg or 60 mg/kg). The control group receives the vehicle.
-
Efficacy Assessment: Tumor volumes and body weights are monitored throughout the study. At the end of the study, tumors may be excised for further analysis, such as measuring the expression of PPARG target genes via qPCR or immunohistochemistry.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group. Statistical analysis is performed to determine the significance of the observed effects.
Signaling Pathway and Experimental Workflow Visualizations
Signaling Pathway of this compound in Urothelial Carcinoma
Caption: Mechanism of action of this compound in urothelial cancer cells.
Experimental Workflow for In Vivo Xenograft Studies
Caption: Workflow for assessing the in vivo efficacy of this compound.
References
FTX-6746 as a PPARG inverse agonist
An In-Depth Technical Guide to FTX-6746: A PPARG Inverse Agonist For Researchers, Scientists, and Drug Development Professionals
This compound is a potent and selective small molecule inverse agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARG), a ligand-dependent nuclear transcription factor.[1][2] This document provides a comprehensive technical overview of this compound, including its mechanism of action, preclinical data in urothelial cancer models, and detailed experimental protocols for its characterization. The information is intended for researchers, scientists, and professionals in the field of drug development.
Introduction to PPARG and Inverse Agonism
Peroxisome Proliferator-Activated Receptor Gamma (PPARG) is a key regulator of cellular differentiation, metabolism, and inflammation.[3] It functions as a transcription factor that, upon activation by an agonist, heterodimerizes with the Retinoid X Receptor (RXR) and binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, typically leading to their transcriptional activation.
In certain disease contexts, such as luminal urothelial cancer, the PPARG signaling pathway is often hyperactivated due to genetic alterations like PPARG amplification or mutations in its partner protein RXRA.[1][2] This aberrant activation drives tumor growth and proliferation.
Inverse agonists of PPARG, such as this compound, represent a therapeutic strategy to counteract this hyperactivation. Unlike neutral antagonists that simply block agonist binding, inverse agonists bind to PPARG and promote a conformational change that actively represses its basal transcriptional activity.[4] This is achieved by enhancing the recruitment of corepressor proteins (e.g., NCOR1) to the PPARG/RXR heterodimer, leading to the silencing of target genes.[4]
This compound: A Potent and Selective PPARG Inverse Agonist
This compound is a novel small molecule designed by Flare Therapeutics to be a potent and selective inverse agonist of PPARG.[1] Preclinical studies have demonstrated its efficacy in urothelial cancer models, where it drives robust silencing of PPARG target genes and leads to tumor regression.[1][2]
Mechanism of Action
This compound binds to PPARG and induces a repressive conformation, thereby promoting the recruitment of corepressor complexes. This leads to the transcriptional repression of PPARG target genes that are critical for the survival and proliferation of luminal urothelial cancer cells.[1][2] The selectivity of this compound for PPARG over other PPAR isoforms (PPARA and PPARD) is greater than 100-fold.[2]
Quantitative Data
The preclinical efficacy of this compound has been quantified through various in vitro and in vivo studies.
In Vitro Potency
This compound demonstrates potent silencing of PPARG target genes in urothelial cancer cell lines.
| Cell Line | Target Gene | IC50 (nM) |
| 5637 | Target 1 | 1.9[2] |
| Target 2 | 4.3[2] | |
| HT1197 (RXRA Mutant) | Target 1 | 5.2[2] |
| Target 2 | 8.3[2] | |
| UMUC9 (PPARG-amplified) | Target 1 | 6.2[2] |
| Target 2 | 6.3[2] |
Biochemical Activity
| Assay Type | IC50 (nM) |
| Wild-Type PPARG | 707[2] |
| Mutant PPARG | 200[2] |
In Vivo Efficacy
This compound has shown significant tumor growth inhibition in xenograft models of urothelial cancer.
| Xenograft Model | Dose | Effect |
| HT1197 (RXRA-mutant) | 60 mg/kg p.o. b.i.d. | >50% reduction in PPARG target gene expression.[2] |
| Clear suppression of tumor growth with no regrowth after treatment cessation.[2] | ||
| UMUC9 (PPARG-amplified) | 30 mg/kg p.o. b.i.d. | >50% reduction in PPARG target gene expression.[2] |
| Robust suppression of tumor growth with no major body weight loss.[2] |
Experimental Protocols
Detailed methodologies for key experiments used to characterize this compound are provided below.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Co-repressor Recruitment
This assay measures the ability of this compound to promote the interaction between PPARG and a co-repressor peptide.
Materials:
-
Recombinant PPARG Ligand Binding Domain (LBD)
-
Recombinant RXRA LBD
-
Biotinylated co-repressor peptide (e.g., NCOR1)
-
Terbium-conjugated anti-tag antibody (e.g., anti-His)
-
Streptavidin-conjugated fluorophore (e.g., d2)
-
Assay buffer (e.g., 25 mM MOPS pH 7.4, 50 mM KCl, 1 mM DTT, 0.1% BSA)
-
This compound and control compounds
-
384-well low-volume plates
-
TR-FRET compatible plate reader
Procedure:
-
Prepare a master mix containing PPARG-LBD, RXRA-LBD, biotinylated co-repressor peptide, and Terbium-conjugated antibody in assay buffer.
-
Dispense the master mix into the wells of a 384-well plate.
-
Add serial dilutions of this compound or control compounds to the wells.
-
Add streptavidin-d2 to all wells.
-
Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.
-
Read the plate on a TR-FRET plate reader, measuring the emission at two wavelengths (e.g., 665 nm for the acceptor and 620 nm for the donor).
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission) and plot the data against compound concentration to determine EC50 values.
Clonogenic Growth Assay
This assay assesses the long-term effect of this compound on the ability of single cells to form colonies.
Materials:
-
Urothelial cancer cell lines (e.g., 5637, HT1197, UMUC9)
-
Complete cell culture medium
-
This compound
-
6-well plates
-
Trypsin-EDTA
-
Phosphate-buffered saline (PBS)
-
Crystal violet staining solution (e.g., 0.5% crystal violet in 25% methanol)
Procedure:
-
Seed a low density of cells (e.g., 500-1000 cells/well) in 6-well plates and allow them to attach overnight.
-
Treat the cells with a range of concentrations of this compound or vehicle control.
-
Incubate the plates for 10-14 days, replacing the medium with fresh medium containing the compound every 3-4 days.
-
When colonies in the control wells are of a sufficient size ( > 50 cells), wash the wells with PBS.
-
Fix the colonies with a suitable fixative (e.g., methanol or 10% formalin) for 15 minutes.
-
Stain the colonies with crystal violet solution for 20-30 minutes.
-
Gently wash the wells with water and allow them to air dry.
-
Count the number of colonies in each well.
-
Calculate the surviving fraction for each treatment condition relative to the vehicle control.
Cut&Run (Cleavage Under Targets and Release Using Nuclease) Assay
This technique is used to map the genomic binding sites of PPARG and assess how this compound affects its chromatin occupancy.
Materials:
-
Urothelial cancer cells
-
Concanavalin A-coated magnetic beads
-
Antibody against PPARG
-
pA-MNase (Protein A-Micrococcal Nuclease fusion protein)
-
Digitonin
-
Wash and reaction buffers
-
DNA purification kit
-
Reagents for next-generation sequencing (NGS) library preparation
Procedure:
-
Harvest cells and bind them to Concanavalin A-coated magnetic beads.
-
Permeabilize the cells with digitonin and incubate with the primary antibody against PPARG.
-
Wash to remove unbound antibody and then incubate with pA-MNase.
-
Activate the MNase by adding Ca2+ to cleave the DNA surrounding the antibody-bound protein.
-
Stop the reaction and release the cleaved DNA fragments.
-
Purify the DNA fragments.
-
Prepare NGS libraries from the purified DNA and perform sequencing.
-
Analyze the sequencing data to identify PPARG binding sites and compare the occupancy between this compound-treated and control cells.
Conclusion
This compound is a promising PPARG inverse agonist with a well-defined mechanism of action and demonstrated preclinical efficacy in models of urothelial cancer. The data presented in this guide highlight its potential as a targeted therapy for cancers driven by PPARG hyperactivation. The provided experimental protocols offer a foundation for further research and development of this and similar compounds.
References
- 1. biorxiv.org [biorxiv.org]
- 2. aacrjournals.org [aacrjournals.org]
- 3. ssvQC: an integrated CUT&RUN quality control workflow for histone modifications and transcription factors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A structural mechanism for directing corepressor-selective inverse agonism of PPARγ [ideas.repec.org]
The Role of FTX-6746 in Luminal Subtype Urothelial Carcinoma: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Abstract
Urothelial carcinoma, the most common form of bladder cancer, is a heterogeneous disease with distinct molecular subtypes. The luminal subtype, accounting for a significant portion of cases, is often characterized by the overexpression and activation of the peroxisome proliferator-activated receptor gamma (PPARG), a key nuclear receptor and transcription factor.[1][2] This has identified PPARG as a promising therapeutic target. FTX-6746, a novel and highly selective small molecule inverse agonist of PPARG, has demonstrated significant preclinical efficacy in luminal urothelial carcinoma models. This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and the experimental protocols utilized in its evaluation. The information presented herein is intended to inform researchers, scientists, and drug development professionals on the therapeutic potential of this compound in this specific cancer subtype.
Introduction to Luminal Subtype Urothelial Carcinoma and the Role of PPARG
Molecular subtyping has stratified muscle-invasive bladder cancer into distinct groups, with the luminal subtype being one of the most prevalent.[2] Luminal tumors are characterized by the expression of genes associated with urothelial differentiation, such as GATA3 and FOXA1.[2] A key driver in a subset of luminal urothelial carcinomas is the activation of the PPARG signaling pathway.[1][2] This activation can be a result of several genetic alterations, including PPARG gene amplification, missense mutations, or fusions, as well as mutations in its heterodimeric partner, the retinoid X receptor alpha (RXRA).[3]
PPARG, a member of the nuclear receptor superfamily, forms a heterodimer with RXRA and binds to specific DNA sequences known as peroxisome proliferator response elements (PPREs) in the promoter regions of target genes.[4] This binding, in conjunction with the recruitment of coactivators, initiates the transcription of genes involved in various cellular processes, including differentiation and metabolism.[1][4] In the context of luminal urothelial carcinoma, aberrant PPARG activation is believed to contribute to tumor cell proliferation and survival.[3][5] Therefore, inhibition of this pathway presents a rational therapeutic strategy.
This compound: A Potent and Selective PPARG Inverse Agonist
This compound is a small molecule inhibitor of PPARG that functions as an inverse agonist. Unlike a neutral antagonist that simply blocks agonist binding, an inverse agonist actively represses the basal transcriptional activity of the receptor. This compound has been shown to be highly selective for PPARG over other PPAR isoforms. This selectivity is crucial for minimizing off-target effects and enhancing the therapeutic window.
Mechanism of Action
This compound binds to the PPARG ligand-binding domain and induces a conformational change that promotes the recruitment of corepressors, while simultaneously preventing the binding of coactivators. This active repression of PPARG leads to the silencing of its target genes, thereby inhibiting the downstream signaling pathways that contribute to the growth and survival of luminal urothelial carcinoma cells.
Preclinical Data for this compound
The preclinical evaluation of this compound has demonstrated its potent anti-tumor activity in luminal subtype urothelial carcinoma models. The following tables summarize the key quantitative data from these studies.
In Vitro Potency and Efficacy
This compound has shown potent inhibition of PPARG target gene expression and cell growth in various urothelial carcinoma cell lines.
| Cell Line | Genetic Alteration | IC50 (nM) for Target Gene Silencing |
| 5637 | - | 1.9 and 4.3 (for two target genes) |
| HT1197 | RXRA mutant | 5.2 and 8.3 (for two target genes) |
| UMUC9 | PPARG amplified | 6.2 and 6.3 (for two target genes) |
| Table 1: In vitro potency of this compound in silencing PPARG target genes in various urothelial carcinoma cell lines. |
| Assay Type | Target | IC50 (nM) |
| Biochemical Assay | Wild-type PPARG | 707 |
| Biochemical Assay | Mutant PPARG | 200 |
| Table 2: Biochemical potency of this compound against wild-type and mutant PPARG. |
In Vivo Efficacy in Xenograft Models
The anti-tumor activity of this compound was evaluated in mouse xenograft models of human urothelial carcinoma.
| Xenograft Model | Genetic Alteration | This compound Dose | Outcome |
| UMUC9 | PPARG amplified | 30 mg/kg, p.o. b.i.d. | Robust suppression of tumor growth |
| HT1197 | RXRA mutant | 60 mg/kg, p.o. b.i.d. | Clear suppression of tumor growth with no regrowth after treatment cessation |
| Table 3: In vivo efficacy of this compound in urothelial carcinoma xenograft models. |
Experimental Protocols (Representative)
The following are representative protocols for the key experiments conducted to evaluate the efficacy of this compound. These are based on standard methodologies used in the field and are intended to provide a detailed understanding of the experimental setup.
Cell Viability Assay (e.g., MTT or CellTiter-Glo®)
This protocol outlines a method to determine the effect of this compound on the viability of urothelial carcinoma cell lines.
-
Cell Culture: Urothelial carcinoma cell lines (e.g., 5637, HT1197, UMUC9) are cultured in appropriate media (e.g., RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a density of 2,000-5,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: this compound is serially diluted in culture medium to achieve a range of concentrations (e.g., 0.1 nM to 10 µM). The medium in the wells is replaced with the medium containing the different concentrations of this compound. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for 72-96 hours.
-
Viability Assessment:
-
MTT Assay: MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated for 2-4 hours. The resulting formazan crystals are dissolved in a solubilization solution (e.g., DMSO or a specialized buffer), and the absorbance is measured at 570 nm using a microplate reader.
-
CellTiter-Glo® Luminescent Cell Viability Assay: An equal volume of CellTiter-Glo® reagent is added to each well. The plate is mixed on an orbital shaker for 2 minutes to induce cell lysis and incubated at room temperature for 10 minutes to stabilize the luminescent signal. Luminescence is measured using a luminometer.
-
-
Data Analysis: The absorbance or luminescence values are normalized to the vehicle control. The IC50 value (the concentration of this compound that inhibits cell growth by 50%) is calculated using a non-linear regression analysis (e.g., log(inhibitor) vs. response) with graphing software.
In Vivo Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo anti-tumor efficacy of this compound.
-
Animal Models: Immunocompromised mice (e.g., 6-8 week old female athymic nude mice or NOD/SCID mice) are used. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Cell Preparation and Implantation: Urothelial carcinoma cells (e.g., UMUC9 or HT1197) are harvested during their exponential growth phase. A suspension of 1-5 x 10^6 cells in 100-200 µL of a mixture of serum-free medium and Matrigel (1:1 ratio) is injected subcutaneously into the flank of each mouse.
-
Tumor Growth and Randomization: Tumors are allowed to grow until they reach a palpable size (e.g., 100-150 mm³). Tumor volume is calculated using the formula: Volume = (length x width²) / 2. Mice with established tumors are then randomized into treatment and control groups.
-
Drug Administration: this compound is formulated in an appropriate vehicle (e.g., 0.5% methylcellulose) and administered orally (p.o.) twice daily (b.i.d.) at the specified doses (e.g., 30 mg/kg or 60 mg/kg). The control group receives the vehicle only.
-
Monitoring: Tumor size and body weight are measured 2-3 times per week. The health of the animals is monitored daily.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or at a specified time point. At the end of the study, mice are euthanized, and tumors are excised, weighed, and may be processed for further analysis (e.g., pharmacodynamics, histology).
-
Data Analysis: Tumor growth curves are plotted for each group. Statistical analysis (e.g., t-test or ANOVA) is used to compare tumor volumes between the treatment and control groups.
Clinical Development and Future Directions
The promising preclinical data for this compound has paved the way for the clinical development of PPARG inverse agonists. A related compound, FX-909, has entered Phase 1 clinical trials for patients with advanced solid malignancies, including urothelial carcinoma.[6] These trials will assess the safety, tolerability, pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of this class of compounds in a clinical setting.
Future research will likely focus on identifying predictive biomarkers to select patients most likely to respond to this compound and other PPARG inverse agonists. Given the genetic drivers of PPARG activation, molecular profiling of tumors for PPARG amplifications, mutations, or RXRA mutations will be critical for patient stratification. Combination therapies, where this compound is paired with other targeted agents or immunotherapies, may also be explored to enhance efficacy and overcome potential resistance mechanisms.
Conclusion
This compound represents a novel and targeted therapeutic approach for the treatment of luminal subtype urothelial carcinoma. Its mechanism as a potent and selective PPARG inverse agonist directly addresses a key oncogenic driver in this patient population. The robust preclinical data, demonstrating both in vitro and in vivo efficacy, provide a strong rationale for its continued development. As our understanding of the molecular landscape of urothelial carcinoma deepens, precision medicines like this compound hold the promise of delivering more effective and personalized treatments for patients with this challenging disease.
References
- 1. The role and function of PPARγ in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Making sure you're not a bot! [academiccommons.columbia.edu]
- 3. Recurrent activating mutations of PPARγ associated with luminal bladder tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cell-intrinsic tumorigenic functions of PPARγ in bladder urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Genomic activation of PPARG reveals a candidate therapeutic axis in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Advanced Urothelial Carcinoma PPARG Inhibitor Shows Preliminary Efficacy - The ASCO Post [ascopost.com]
The Discovery and Development of FTX-6746: A Potent and Selective PPARγ Inverse Agonist for Urothelial Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Introduction
FTX-6746 is a novel, potent, and selective small molecule inverse agonist of the peroxisome proliferator-activated receptor gamma (PPARG), a nuclear receptor and transcription factor. Developed by Flare Therapeutics, this compound is under investigation as a targeted therapy for urothelial carcinoma, particularly the luminal subtype, which is often characterized by the overexpression of PPARG or activating mutations in PPARG or its heterodimeric partner, the retinoid X receptor alpha (RXRA).[1] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development of this compound, presenting key data, experimental methodologies, and the underlying signaling pathways.
The Role of PPARγ in Urothelial Carcinoma
Peroxisome proliferator-activated receptor gamma (PPARG) is a key regulator of cellular differentiation, metabolism, and inflammation. In the context of urothelial carcinoma, the luminal subtype, which accounts for a significant portion of cases, frequently exhibits amplification of the PPARG gene or mutations in PPARG or RXRA. These genetic alterations lead to the constitutive activation of PPARG signaling, which drives tumor cell proliferation and survival.[1] this compound was designed to counteract this aberrant signaling by acting as an inverse agonist, a molecule that not only blocks the receptor's activity but also reduces its basal, or constitutive, activity.
Quantitative Preclinical Data
The preclinical development of this compound has yielded significant quantitative data demonstrating its potency, selectivity, and in vivo efficacy. These findings are summarized in the tables below.
In Vitro Activity of this compound
| Cell Line | Genetic Alteration | Target Gene 1 IC50 (nM) | Target Gene 2 IC50 (nM) |
| 5637 | PPARG Amplification | 1.9 | 4.3 |
| HT1197 | RXRA Mutant | 5.2 | 8.3 |
| UMUC9 | PPARG Amplification | 6.2 | 6.3 |
Table 1: Potency of this compound in silencing PPARG target genes in various human urothelial carcinoma cell lines.
Biochemical Activity of this compound
| Assay Type | IC50 (nM) |
| Wild-Type PPARG | 707 |
| Mutant PPARG | 200 |
Table 2: Biochemical potency of this compound in inhibiting wild-type and mutant PPARG.
In Vivo Efficacy of this compound in Xenograft Models
| Xenograft Model | Genetic Alteration | Dose (mg/kg, p.o., b.i.d.) | Tumor Growth Suppression | Target Gene Suppression |
| UMUC9 | PPARG Amplification | 30 | Robust suppression | >50% reduction |
| HT1197 | RXRA Mutant | 60 | Clear suppression with no regrowth | >50% reduction |
Table 3: In vivo efficacy of this compound in urothelial carcinoma xenograft models.
Mechanism of Action: PPARγ Inverse Agonism
This compound functions as a PPARG inverse agonist. In the constitutively active state, often seen in luminal urothelial cancer, the PPARG/RXRA heterodimer recruits coactivator proteins, leading to the transcription of target genes that promote tumor growth. This compound binds to the PPARG ligand-binding domain, inducing a conformational change that favors the recruitment of corepressor proteins. This corepressor complex then actively represses the transcription of the same target genes, thereby inhibiting tumor cell proliferation.
Experimental Protocols
The preclinical evaluation of this compound involved a series of key experiments to determine its activity and efficacy. The following sections provide an overview of the methodologies employed.
Cell-Based Assays for PPARG Target Gene Silencing
-
Cell Lines: Human urothelial carcinoma cell lines with known genetic alterations, including 5637 (PPARG amplification), HT1197 (RXRA mutant), and UMUC9 (PPARG amplification), were utilized.
-
Methodology: Cells were cultured under standard conditions and treated with a dose-response range of this compound. Following treatment, total RNA was isolated, and the expression levels of known PPARG target genes were quantified using quantitative real-time polymerase chain reaction (qRT-PCR). IC50 values were calculated to determine the concentration of this compound required to inhibit target gene expression by 50%.
Biochemical Assays for PPARG Inhibition
-
Assay Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays were likely used to measure the binding of this compound to both wild-type and mutant forms of the PPARG protein. This type of assay measures the interaction between proteins by detecting energy transfer between two fluorescent molecules.
-
Methodology: The PPARG protein (either wild-type or mutant) is incubated with a fluorescently labeled ligand and a fluorescently labeled antibody. The binding of this compound to PPARG displaces the fluorescent ligand, leading to a decrease in the FRET signal. The IC50 value represents the concentration of this compound that causes a 50% reduction in the FRET signal.
In Vivo Urothelial Carcinoma Xenograft Models
-
Animal Model: Immunocompromised mice (e.g., nude or SCID mice) were used to establish xenograft tumors.
-
Tumor Implantation: Human urothelial carcinoma cells (UMUC9 or HT1197) were injected subcutaneously into the flanks of the mice.
-
Treatment: Once tumors reached a specified size, mice were randomized into treatment and vehicle control groups. This compound was administered orally (p.o.) twice daily (b.i.d.) at the indicated doses.
-
Efficacy Assessment: Tumor volume was measured regularly throughout the study. At the end of the study, tumors were excised, and the expression of PPARG target genes was analyzed to confirm target engagement in vivo. Animal body weight was also monitored as an indicator of toxicity.
Experimental Workflow
The discovery and preclinical development of this compound followed a logical and systematic workflow, from initial screening to in vivo efficacy studies.
Conclusion
This compound is a promising therapeutic candidate for the treatment of luminal urothelial carcinoma driven by aberrant PPARG signaling. Its potent and selective inverse agonist activity, demonstrated through a comprehensive suite of preclinical studies, provides a strong rationale for its continued clinical development. The data presented in this guide highlight the rigorous scientific approach taken in the discovery and characterization of this compound and underscore its potential to address a significant unmet medical need in this patient population. Further clinical investigation is warranted to establish the safety and efficacy of this compound in patients with advanced urothelial cancer.
References
The Inverse Agonist FTX-6746: A Precision Tool for Targeting PPARγ in Urothelial Carcinoma
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
FTX-6746 is a potent, selective, and orally active small molecule inhibitor of the Peroxisome Proliferator-Activated Receptor Gamma (PPARG). Functioning as an inverse agonist, this compound actively promotes a repressive conformation of the PPARG transcription factor, leading to the silencing of its target genes. This mechanism has shown significant preclinical efficacy in urothelial carcinoma (UC) models characterized by PPARG amplification or mutations in its binding partner, Retinoid X Receptor Alpha (RXRA). This document provides a comprehensive overview of the chemical structure, properties, mechanism of action, and key experimental data related to this compound, serving as a technical resource for professionals in oncology and drug development.
Chemical Structure and Physicochemical Properties
This compound is a complex heterocyclic molecule designed for high-affinity and selective binding to PPARG. Its structure is optimized for oral bioavailability and potent cellular activity.
-
SMILES: ClC(C=CC(C#N)=C1)=C1C2=CC(C3=C(F)C=C(F)C=C3N2)=O[1]
(A 2D chemical structure diagram would be generated from the SMILES string here)
Mechanism of Action: Inverse Agonism of PPARγ
The transcription factor PPARG typically forms a heterodimer with RXRA to regulate gene expression.[4] In certain cancers, such as the luminal subtype of urothelial carcinoma, genetic alterations lead to the constitutive activation of this pathway, driving tumor growth.[5]
This compound functions as an inverse agonist, a class of ligands that not only blocks the binding of activating agonists but also reduces the basal activity of the receptor. Upon binding to PPARG, this compound induces and stabilizes a powerful repressive conformation of the PPARG/RXRA complex.[5] This conformational change facilitates the recruitment of corepressor proteins (e.g., NCOR1) and dismisses coactivators, leading to the active silencing of PPARG target gene transcription.[6] This targeted gene suppression inhibits the proliferation of cancer cells dependent on the PPARG signaling pathway.[7]
// Drug Node FTX6746 [label="this compound", shape=box, style="filled, rounded", fillcolor="#202124", fontcolor="#FFFFFF"];
// Edges showing drug action FTX6746 -> PPARG [label="Binds & Induces\nRepressive Conformation", color="#EA4335", penwidth=1.5]; FTX6746 -> Coactivators [label="Blocks Recruitment", dir=back, constraint=false, style=dashed, color="#EA4335", arrowhead=tee, arrowsize=0.7]; FTX6746 -> Corepressors [label="Enhances Recruitment", dir=back, constraint=false, style=dashed, color="#34A853", arrowhead=vee, arrowsize=0.7];
// Logical relationship for output Transcription -> TumorGrowth [label="Drives", color="#202124"]; TumorGrowth [label="Tumor Growth\n& Proliferation", shape=rectangle, style="filled, rounded", fillcolor="#EA4335", fontcolor="#FFFFFF"]; FTX6746 -> TumorGrowth [label="Inhibits", color="#EA4335", penwidth=1.5, arrowhead=tee, arrowsize=1.0]; } caption: "Mechanism of this compound Action on the PPARG Signaling Pathway."
Quantitative Preclinical Data
This compound has demonstrated potent activity in both biochemical and cell-based assays, along with significant tumor growth inhibition in in vivo models.
Table 1: In Vitro Potency of this compound
| Assay Type | Cell Line / Target | Endpoint | Value | Reference |
| Biochemical Assay | Wild-Type PPARG | IC₅₀ | 707 nM | [5] |
| Biochemical Assay | Mutant PPARG | IC₅₀ | 200 nM | [5] |
| Target Gene Silencing | 5637 UC Cells | IC₅₀ (Gene 1) | 1.9 nM | [5] |
| Target Gene Silencing | 5637 UC Cells | IC₅₀ (Gene 2) | 4.3 nM | [5] |
| Target Gene Silencing | HT1197 UC Cells | IC₅₀ (Gene 1) | 5.2 nM | [5] |
| Target Gene Silencing | HT1197 UC Cells | IC₅₀ (Gene 2) | 8.3 nM | [5] |
| Target Gene Silencing | UMUC9 UC Cells | IC₅₀ (Gene 1) | 6.2 nM | [5] |
| Target Gene Silencing | UMUC9 UC Cells | IC₅₀ (Gene 2) | 6.3 nM | [5] |
| Clonogenic Growth Assay | UBLC1 UC Cells | GI₅₀ | ~250 nM | [8] |
Table 2: In Vivo Efficacy of this compound in Xenograft Models
| Animal Model | Treatment | Result | Reference |
| UMUC9 Xenograft (PPARG-amplified) | 30 mg/kg, PO, BID | Robust suppression of tumor growth. | [5] |
| HT1197 Xenograft (RXRA-mutant) | 60 mg/kg, PO, BID | >100% tumor growth inhibition at Day 21; no regrowth after treatment cessation. | [1][5] |
| HT1197 & UMUC9 Xenografts | 30-60 mg/kg | >50% reduction of PPARG target gene expression in tumor tissue. | [5] |
Experimental Protocols
The following sections outline the generalized methodologies used to evaluate this compound.
Biochemical Coregulator Recruitment Assay (TR-FRET)
This assay measures the ability of a compound to promote or disrupt the interaction between the PPARG ligand-binding domain (LBD) and a corepressor peptide.
-
Reagents: His-tagged PPARG/RXRA LBD heterodimer, biotinylated corepressor peptide (e.g., NCOR1), Terbium-labeled anti-His antibody (donor), and streptavidin-d2 (acceptor).
-
Procedure: a. The PPARG/RXRA complex is incubated with a serial dilution of this compound in an appropriate assay buffer. b. The corepressor peptide and FRET pair (antibody and streptavidin-d2) are added to the mixture. c. After incubation to allow equilibrium, the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) signal is measured. d. An increased FRET signal indicates enhanced recruitment of the corepressor peptide to the PPARG complex, characteristic of inverse agonist activity.
-
Data Analysis: EC₅₀ values are calculated from the dose-response curve, representing the concentration of this compound required for 50% of the maximal corepressor recruitment.
Urothelial Carcinoma Xenograft Model
This in vivo model assesses the anti-tumor efficacy of this compound in a living system.
-
Cell Lines and Animals: Human urothelial carcinoma cell lines (e.g., UMUC9, HT1197) are used. Immunocompromised mice (e.g., NOD/SCID or Balb/C nude) are required to prevent rejection of the human tumor cells.[1]
-
Procedure: a. A suspension of UC cells is prepared in an appropriate medium (e.g., RPMI). b. Mice are anesthetized, and the cell suspension is implanted, typically via subcutaneous injection or orthotopic intra-vesical instillation. c. Tumors are allowed to grow to a predetermined size (e.g., 100-200 mm³). d. Mice are randomized into vehicle control and treatment groups. e. This compound is administered orally (p.o.) at specified doses (e.g., 30-60 mg/kg) and schedules (e.g., twice daily, BID) for a defined period (e.g., 21 days).[1]
-
Monitoring and Endpoints: a. Tumor volume is measured regularly (e.g., 2-3 times per week) using calipers. b. Animal body weight and general health are monitored as indicators of toxicity. c. At the end of the study, tumors may be excised for pharmacodynamic analysis (e.g., target gene expression via qPCR). d. The primary endpoint is tumor growth inhibition (TGI) compared to the vehicle control group.
Conclusion and Future Directions
This compound is a highly potent and selective PPARG inverse agonist with a clear mechanism of action and compelling preclinical anti-tumor activity in urothelial cancer models. The data strongly support the therapeutic hypothesis that inhibiting the activated PPARG pathway is an effective strategy for a genetically defined subset of UC patients. Further development, including a successor compound FX-909, is underway to translate these preclinical findings into clinical applications for patients with advanced urothelial carcinoma.[4]
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Making sure you're not a bot! [academiccommons.columbia.edu]
- 3. biorxiv.org [biorxiv.org]
- 4. $123M: Series B round ignites Flare Therapeutics program in urothelial cancer | BioWorld [bioworld.com]
- 5. This compound, a new PPARG inverse agonist with efficacy in urothelial cancer animal models | BioWorld [bioworld.com]
- 6. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Cell-intrinsic tumorigenic functions of PPARγ in bladder urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biorxiv.org [biorxiv.org]
FTX-6746: A Novel Inverse Agonist Targeting RXRA-Mutant Urothelial Cancer
An In-depth Technical Guide on the Preclinical Efficacy and Mechanism of Action of FTX-6746
This whitepaper provides a comprehensive technical overview of this compound, a potent and selective small molecule inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting transcription factors in urothelial carcinoma, particularly in the context of Retinoid X Receptor Alpha (RXRA) mutations. This document details the mechanism of action of this compound, summarizes key preclinical data, and outlines the experimental methodologies used to generate these findings.
Introduction: The Role of PPARG and RXRA in Urothelial Cancer
Urothelial carcinoma (UC), the most common type of bladder cancer, is molecularly diverse. A significant subset of advanced UC is classified as the luminal subtype, which is often characterized by the overexpression of PPARG.[1][2] PPARG, a nuclear receptor, forms a heterodimer with RXRA, and this complex acts as a transcription factor regulating gene expression.[3][4] While PPARG is a known lineage-determining factor in the urothelium, the precise role of recurrent missense mutations in both PPARG and its obligate partner RXRA has been an area of active investigation.[5]
Notably, hotspot mutations in RXRA, such as S427F, have been identified in a subset of urothelial cancers.[3] Biochemical studies have revealed that these patient-derived missense mutations in both PPARG and RXRA can bias the PPARG-RXRA heterodimer into an active conformation, mimicking an agonist-bound state and leading to the aberrant activation of target genes that drive tumor proliferation.[5]
This compound has emerged as a promising therapeutic agent that directly addresses this oncogenic signaling pathway. As a highly selective PPARG inverse agonist, this compound is designed to force the PPARG-RXRA complex into a repressive conformation, thereby silencing the expression of downstream target genes.[5][6]
Mechanism of Action of this compound
This compound functions as a PPARG inverse agonist, a molecule that binds to the same receptor as an agonist but elicits the opposite pharmacological response. In the context of the PPARG-RXRA heterodimer, activating mutations in either protein can lead to a conformation that promotes the recruitment of co-activators and subsequent transcription of target genes involved in cell growth and proliferation.
This compound binds to PPARG and induces a conformational change that favors the recruitment of co-repressors over co-activators. This effectively shuts down the transcriptional activity of the PPARG-RXRA complex, even in the presence of activating mutations.[5][6] This mechanism is particularly relevant in RXRA-mutant urothelial cancer, where the mutation allosterically activates the PPARG component of the heterodimer.[3] By forcing a repressive conformation, this compound directly counteracts the oncogenic signaling driven by the RXRA mutation.
Preclinical Efficacy of this compound
Preclinical studies have demonstrated the potent anti-tumor activity of this compound in urothelial cancer models, particularly those harboring RXRA mutations.
In Vitro Activity
This compound has shown potent silencing of PPARG target genes in various urothelial cancer cell lines.[6] The half-maximal inhibitory concentrations (IC50) for target gene silencing highlight its nanomolar potency.
| Cell Line | Genotype | Target Gene 1 IC50 (nM) | Target Gene 2 IC50 (nM) |
| 5637 | Wild-Type | 1.9 | 4.3 |
| HT1197 | RXRA-mutant | 5.2 | 8.3 |
| UMUC9 | PPARG-amplified | 6.2 | 6.3 |
| Table 1: In Vitro Potency of this compound in Urothelial Cancer Cell Lines.[6] |
Furthermore, biochemical assays have demonstrated that this compound is more potent in assays with mutant PPARG-RXRA complexes compared to wild-type complexes.[6]
| Assay Type | IC50 (nM) |
| Wild-Type Biochemical Assay | 707 |
| Mutant Biochemical Assay | 200 |
| Table 2: Biochemical Potency of this compound.[6] |
In Vivo Activity
The anti-tumor efficacy of this compound has been evaluated in xenograft models of urothelial cancer. In an RXRA-mutant HT1197 xenograft model, oral administration of this compound led to significant tumor growth suppression.[6] Similarly, in a PPARG-amplified UMUC9 xenograft model, this compound demonstrated robust suppression of tumor growth.[6]
| Xenograft Model | Genotype | This compound Dose | Outcome |
| HT1197 | RXRA-mutant | 60 mg/kg p.o. b.i.d. | Clear suppression of tumor growth with no regrowth after treatment cessation.[6] |
| UMUC9 | PPARG-amplified | 30 mg/kg p.o. b.i.d. | Robust suppression of tumor growth with no major body weight loss.[6] |
| Table 3: In Vivo Efficacy of this compound in Urothelial Cancer Xenograft Models. |
In these in vivo models, this compound also demonstrated significant suppression of PPARG target genes in the tumor tissue.[6]
| Xenograft Model | This compound Dose | Target Gene Expression Reduction |
| HT1197 | 60 mg/kg | >50% relative to vehicle |
| UMUC9 | 30 mg/kg | >50% relative to vehicle |
| Table 4: In Vivo Target Gene Modulation by this compound.[6] |
Experimental Protocols
The following sections provide an overview of the key experimental methodologies employed in the preclinical evaluation of this compound.
Cell Lines and Cell Culture
-
Cell Lines: Human urothelial carcinoma cell lines 5637, HT1197, and UMUC9 were utilized. HT1197 is known to harbor an RXRA mutation, while UMUC9 has PPARG amplification.
-
Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and incubated at 37°C in a humidified atmosphere with 5% CO2.
PPARG Target Gene Silencing Assays
-
Procedure: Urothelial cancer cells were seeded in 96-well plates and treated with a concentration range of this compound for 24 hours.
-
Analysis: Total RNA was isolated using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen). Gene expression of PPARG target genes (e.g., FABP4) was quantified by quantitative real-time PCR (qRT-PCR) using a standard protocol with SYBR Green chemistry. Relative gene expression was calculated using the ΔΔCt method, with a housekeeping gene (e.g., GAPDH) as an internal control. IC50 values were determined by non-linear regression analysis.
Biochemical Assays
-
Principle: Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays were used to measure the binding of co-regulator peptides to the PPARG-RXRA complex.
-
Procedure: Recombinant wild-type or mutant PPARG-RXRA protein complexes were incubated with this compound. Fluorescently labeled co-activator or co-repressor peptides were then added, and the TR-FRET signal was measured. The signal is proportional to the amount of peptide bound to the nuclear receptor complex.
-
Analysis: IC50 values were calculated from the dose-response curves.
In Vivo Xenograft Studies
-
Animal Model: Female athymic nude mice (6-8 weeks old) were used.
-
Tumor Implantation: 5 x 10^6 HT1197 or UMUC9 cells in a 1:1 mixture of media and Matrigel were subcutaneously injected into the flank of each mouse.
-
Treatment: When tumors reached a volume of approximately 150-200 mm³, mice were randomized into vehicle and treatment groups. This compound was administered orally twice daily (b.i.d.) at the indicated doses.
-
Tumor Measurement: Tumor volume was measured twice weekly using digital calipers, and calculated using the formula: (Length x Width²) / 2. Body weight was also monitored as an indicator of toxicity.
-
Pharmacodynamic Analysis: At the end of the study, tumors were harvested for analysis of target gene expression by qRT-PCR to confirm in vivo target engagement.
Conclusion
This compound represents a novel and targeted therapeutic strategy for a genetically defined subset of urothelial carcinoma. Its mechanism as a PPARG inverse agonist directly counteracts the oncogenic signaling driven by RXRA mutations. The compelling preclinical data, demonstrating potent in vitro and in vivo activity, support the continued clinical development of this compound for the treatment of patients with RXRA-mutant and PPARG-activated urothelial cancer. The detailed experimental protocols provided in this guide offer a framework for further research and validation of this promising therapeutic agent.
References
- 1. elifesciences.org [elifesciences.org]
- 2. The effect of S427F mutation on RXRα activity depends on its dimeric partner - Chemical Science (RSC Publishing) DOI:10.1039/D1SC04465F [pubs.rsc.org]
- 3. Genomic activation of PPARG reveals a candidate therapeutic axis in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Figures and data in Bladder-cancer-associated mutations in RXRA activate peroxisome proliferator-activated receptors to drive urothelial proliferation | eLife [elifesciences.org]
- 5. This compound, a new PPARG inverse agonist with efficacy in urothelial cancer animal models | BioWorld [bioworld.com]
- 6. Bladder-cancer-associated mutations in RXRA activate peroxisome proliferator-activated receptors to drive urothelial proliferation - PMC [pmc.ncbi.nlm.nih.gov]
Understanding the selectivity profile of FTX-6746 for PPAR isotypes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a detailed examination of the selectivity profile of FTX-6746, a potent and selective inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG). The following sections present quantitative data on its activity, plausible experimental methodologies based on available information, and visualizations of the relevant biological pathways and experimental processes.
Core Findings on this compound Selectivity
This compound has been identified as a highly selective inverse agonist of PPARG, demonstrating a significant preference for this isotype over PPAR alpha (PPARA) and PPAR delta (PPARD).[1][2] This selectivity is crucial for its therapeutic potential, particularly in the context of urothelial cancer where PPARG is a key lineage-determining transcription factor.[2][3]
Quantitative Selectivity and Potency
The preclinical data for this compound underscores its potent and specific inhibition of PPARG activity. The following tables summarize the key quantitative findings from biochemical and cell-based assays.
Table 1: Biochemical Potency of this compound
| Assay Type | Target | IC50 (nM) |
| Wild Type Biochemical Assay | PPARG | 707 |
| Mutant Biochemical Assay | PPARG | 200 |
Data sourced from Mertz, J. et al. (2022).[1][2]
Table 2: Cellular Potency of this compound in Urothelial Cancer (UC) Cell Lines
| Cell Line | Target Genes | IC50 (nM) |
| 5637 | Target Gene 1 | 1.9 |
| Target Gene 2 | 4.3 | |
| HT1197 (RXRA Mutant) | Target Gene 1 | 5.2 |
| Target Gene 2 | 8.3 | |
| UMUC9 (PPARG-amplified) | Target Gene 1 | 6.2 |
| Target Gene 2 | 6.3 |
Data sourced from Mertz, J. et al. (2022).[1]
Table 3: Selectivity Profile of this compound
| PPAR Isotype | Selectivity vs. PPARG |
| PPARA | >100-fold |
| PPARD | >100-fold |
Data sourced from Flare Therapeutics (2022).[2]
Postulated Experimental Protocols
While detailed experimental protocols for this compound are not publicly available, this section outlines standard methodologies typically employed for characterizing the selectivity profile of a nuclear receptor modulator.
Biochemical Assays for PPAR Activity
Biochemical assays are crucial for determining the direct interaction of a compound with the target protein. A common method is the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay.
Objective: To measure the ability of this compound to inhibit the interaction between the PPARG ligand-binding domain (LBD) and a co-activator peptide.
Principle: The PPARG-LBD is tagged with a donor fluorophore (e.g., Europium cryptate), and a co-activator peptide (e.g., from SRC/p160 family) is tagged with an acceptor fluorophore (e.g., XL665). Upon binding of the co-activator to the LBD, the two fluorophores are brought into proximity, allowing FRET to occur when the donor is excited. An inverse agonist like this compound will disrupt this interaction, leading to a decrease in the FRET signal.
Generalized Protocol:
-
Reagent Preparation: Purified, tagged PPARG-LBD and co-activator peptide are prepared in an appropriate assay buffer.
-
Compound Preparation: this compound is serially diluted to create a concentration gradient.
-
Assay Plate Setup: The PPARG-LBD, co-activator peptide, and varying concentrations of this compound are added to the wells of a microtiter plate.
-
Incubation: The plate is incubated at room temperature to allow the binding reaction to reach equilibrium.
-
Signal Detection: The FRET signal is measured using a plate reader capable of time-resolved fluorescence detection.
-
Data Analysis: The IC50 value is calculated by plotting the FRET signal against the logarithm of the this compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell-Based Reporter Gene Assays
Cell-based assays are essential to confirm that the compound's activity in a biochemical setting translates to a cellular context. A luciferase reporter gene assay is a standard method.
Objective: To measure the ability of this compound to inhibit PPARG-mediated gene transcription in living cells.
Principle: Cells are transiently transfected with two plasmids: one expressing the full-length PPARG protein and another containing a luciferase reporter gene under the control of a PPAR response element (PPRE). In the presence of a PPARG agonist, the receptor will bind to the PPRE and drive the expression of luciferase. An inverse agonist will suppress this activity.
Generalized Protocol:
-
Cell Culture and Transfection: A suitable cell line (e.g., HEK293T or a relevant urothelial cancer cell line) is cultured and co-transfected with the PPARG expression vector and the PPRE-luciferase reporter vector. A vector expressing a control reporter (e.g., Renilla luciferase) is often included for normalization.
-
Compound Treatment: After an appropriate incubation period to allow for protein expression, the cells are treated with a known PPARG agonist to induce a baseline level of reporter gene expression, along with varying concentrations of this compound.
-
Cell Lysis and Luciferase Assay: Following treatment, the cells are lysed, and the luciferase activity in the cell lysates is measured using a luminometer.
-
Data Normalization and Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal to control for transfection efficiency and cell viability. The IC50 value is determined by plotting the normalized luciferase activity against the logarithm of the this compound concentration.
Visualizing the Mechanism and Workflow
The following diagrams, generated using the DOT language, illustrate the key signaling pathway and a representative experimental workflow.
Caption: this compound mechanism as a PPARG inverse agonist.
Caption: Workflow for a TR-FRET based biochemical assay.
References
Methodological & Application
Application Notes and Protocols for FTX-6746 in Cell Culture Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTX-6746 is a potent, selective, and orally active small molecule inhibitor of Peroxisome Proliferator-Activated Receptor Gamma (PPARG).[1][2] It functions as an inverse agonist, driving a repressive conformation of PPARG to silence target gene expression.[1] This mechanism has shown significant promise in preclinical models of urothelial cancer, particularly in subtypes characterized by PPARG amplification or mutations in its binding partner, Retinoid X Receptor Alpha (RXRA).[1][3] These notes provide detailed protocols for the application of this compound in cell culture studies to investigate its therapeutic potential.
Mechanism of Action
This compound exerts its effects by binding to PPARG and inducing a conformational change that enhances the recruitment of corepressors. This action counteracts the activating effects of mutations in PPARG and RXRA, leading to the silencing of PPARG target genes.[1] In urothelial cancer cell lines with activated PPARG signaling, this results in the inhibition of cell growth and, in xenograft models, leads to tumor regression.[1][4]
Data Presentation
In Vitro Efficacy of this compound
| Cell Line | Genetic Background | Target Gene | IC50 (nM) | Reference |
| 5637 | Urothelial Carcinoma | Target Gene 1 | 1.9 | [3] |
| Target Gene 2 | 4.3 | [3] | ||
| HT1197 | RXRA-mutant Urothelial Carcinoma | Target Gene 1 | 5.2 | [3] |
| Target Gene 2 | 8.3 | [3] | ||
| UMUC9 | PPARG-amplified Urothelial Carcinoma | Target Gene 1 | 6.2 | [3] |
| Target Gene 2 | 6.3 | [3] | ||
| Average | ~5 | [1] |
Biochemical Assay Data
| Assay Type | IC50 (nM) | Reference |
| Wild-Type PPARG | 707 | [3] |
| Mutant PPARG | 200 | [3] |
Signaling Pathway Diagram
Caption: Mechanism of action of this compound as a PPARG inverse agonist.
Experimental Protocols
Cell Culture
-
Cell Line Maintenance : Culture urothelial carcinoma cell lines such as 5637, HT1197, and UMUC9 in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin.
-
Incubation : Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
Subculture : Passage cells upon reaching 80-90% confluency using standard trypsinization procedures.
Cell Viability (Clonogenic) Assay
-
Seeding : Plate cells in 6-well plates at a density of 500-1000 cells per well and allow them to adhere overnight.
-
Treatment : Treat the cells with a serial dilution of this compound (e.g., 0.1 nM to 10 µM) or vehicle control (DMSO).
-
Incubation : Incubate the plates for 7-14 days, replacing the medium with freshly prepared this compound every 3-4 days.
-
Staining : After the incubation period, wash the colonies with phosphate-buffered saline (PBS), fix with methanol, and stain with 0.5% crystal violet solution.
-
Quantification : Count the number of colonies (containing >50 cells) and calculate the GI50 (concentration causing 50% growth inhibition).
Gene Expression Analysis (qPCR)
-
Treatment : Seed cells in 6-well plates and treat with various concentrations of this compound for 24-48 hours.
-
RNA Extraction : Isolate total RNA from the cells using a commercially available kit according to the manufacturer's instructions.
-
cDNA Synthesis : Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
qPCR : Perform quantitative real-time PCR (qPCR) using primers specific for PPARG target genes and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analysis : Calculate the relative gene expression using the ΔΔCt method.
Experimental Workflow Diagram
Caption: A typical experimental workflow for in vitro studies of this compound.
Storage and Handling
This compound is typically supplied as a solid. For cell culture experiments, prepare a stock solution in an appropriate solvent, such as dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mM). Store the stock solution at -20°C or -80°C for long-term stability.[2] When preparing working solutions, dilute the stock solution in a cell culture medium to the desired final concentration, ensuring the final DMSO concentration is non-toxic to the cells (typically <0.1%).
Safety Precautions
Standard laboratory safety practices should be followed when handling this compound. This includes wearing appropriate personal protective equipment (PPE) such as gloves, a lab coat, and safety glasses. Handle the compound in a well-ventilated area. Refer to the material safety data sheet (MSDS) for detailed safety information.
References
Application Notes and Protocols: Dosing and Administration of FTX-6746 in Mouse Xenograft Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed information and protocols for the dosing and administration of FTX-6746, a selective peroxisome proliferator-activated receptor gamma (PPARG) inverse agonist, in mouse xenograft models of urothelial cancer. The provided data and methodologies are based on preclinical studies involving the UMUC9 and HT1197 human urothelial cancer cell lines.
Mechanism of Action
This compound is a potent and highly selective inverse agonist of PPARG.[1] In certain cancers, such as the luminal subtype of urothelial carcinoma, PPARG signaling can be aberrantly activated, promoting tumor growth.[1][2] this compound acts by binding to PPARG and forcing it into a repressive conformation. This action leads to the silencing of PPARG target genes, thereby inhibiting cancer cell proliferation and tumor growth.[1][3]
Data Presentation
The following tables summarize the quantitative data for the in vivo administration of this compound in different mouse xenograft models.
Table 1: Dosing Regimen of this compound in Urothelial Cancer Xenograft Models
| Xenograft Model | Cell Line | Key Genetic Feature | Dosage | Route of Administration | Dosing Frequency |
| Model 1 | UMUC9 | PPARG-amplified | 30 mg/kg | Oral (p.o.) | Twice daily (b.i.d.) |
| Model 2 | HT1197 | RXRA-mutant | 60 mg/kg | Oral (p.o.) | Twice daily (b.i.d.) |
Table 2: Summary of In Vivo Efficacy of this compound
| Xenograft Model | Cell Line | Treatment | Key Outcomes |
| Model 1 | UMUC9 | This compound (30 mg/kg, p.o., b.i.d.) | Robust suppression of tumor growth with no major body weight loss.[1] |
| Model 2 | HT1197 | This compound (60 mg/kg, p.o., b.i.d.) | Clear suppression of tumor growth with no regrowth observed after treatment cessation.[1] |
| Both Models | UMUC9 & HT1197 | This compound (30 mg/kg and 60 mg/kg respectively) | Greater than 50% reduction in the expression of PPARG target genes relative to vehicle control.[1] |
Experimental Protocols
The following are detailed protocols for key experiments involving the use of this compound in mouse xenograft models.
Protocol 1: Establishment of Urothelial Cancer Xenograft Models
1. Cell Culture:
- Culture UMUC9 or HT1197 human urothelial carcinoma cells in appropriate media (e.g., DMEM or RPMI-1640) supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin.
- Maintain cells in a humidified incubator at 37°C with 5% CO2.
- Routinely passage cells upon reaching 80-90% confluency.
2. Animal Model:
- Use immunodeficient mice (e.g., athymic nude or NOD/SCID), 6-8 weeks of age.
- Allow mice to acclimatize for at least one week before experimental procedures.
- House animals in a specific pathogen-free facility with access to food and water ad libitum.
3. Tumor Cell Implantation:
- Harvest cultured cancer cells using trypsin-EDTA and wash with sterile phosphate-buffered saline (PBS).
- Resuspend the cells in a sterile solution, such as a 1:1 mixture of PBS and Matrigel, at a concentration of 1 x 10^7 cells/mL.
- Subcutaneously inject 100 µL of the cell suspension (1 x 10^6 cells) into the flank of each mouse.
4. Tumor Growth Monitoring:
- Monitor tumor growth by measuring the length and width of the tumor with calipers every 2-3 days.
- Calculate tumor volume using the formula: Volume = (Width^2 × Length) / 2.
- Initiate treatment when tumors reach a predetermined size (e.g., 100-200 mm³).
Protocol 2: Dosing and Administration of this compound
1. Formulation of this compound:
- Note: The specific vehicle for this compound is not publicly available. A common approach for oral gavage of hydrophobic compounds is to formulate them in a vehicle such as 0.5% methylcellulose in sterile water or a solution containing polyethylene glycol (PEG) and saline. It is recommended to perform a small pilot study to ensure the stability and tolerability of the chosen formulation.
- Prepare the dosing solution fresh daily.
2. Administration:
- Administer this compound or vehicle control via oral gavage using an appropriate gauge gavage needle.
- The dosing volume should be based on the mouse's body weight (e.g., 10 mL/kg).
- For a twice-daily (b.i.d.) regimen, doses should be administered approximately 12 hours apart.
3. Animal Monitoring During Treatment:
- Monitor the body weight of each mouse daily or at least three times per week.
- Observe the animals daily for any clinical signs of toxicity, such as changes in behavior, posture, or activity levels.
- Continue tumor volume measurements as described in Protocol 1.
Protocol 3: Endpoint Analysis
1. Euthanasia and Tissue Collection:
- At the end of the study, euthanize mice according to institutional guidelines.
- Excise the tumors and measure their final weight and volume.
- Collect a portion of the tumor tissue and snap-freeze it in liquid nitrogen for molecular analysis, and fix another portion in formalin for histological analysis.
2. Gene Expression Analysis (qPCR):
- Isolate total RNA from the frozen tumor tissue using a suitable RNA extraction kit.
- Synthesize cDNA from the extracted RNA.
- Perform quantitative real-time PCR (qPCR) to measure the expression levels of PPARG target genes. Potential target genes in urothelial cancer include FABP4, SHH, ACOX1, ACSL1, ACSL5, and HMGS2.[4][5]
- Normalize the expression of target genes to a housekeeping gene (e.g., GAPDH or β-actin).
- Calculate the relative gene expression changes between the this compound-treated and vehicle-treated groups.
Visualizations
Signaling Pathway
Caption: Mechanism of this compound as a PPARG inverse agonist.
Experimental Workflow
Caption: A typical workflow for an in vivo xenograft study with this compound.
References
- 1. This compound, a new PPARG inverse agonist with efficacy in urothelial cancer animal models | BioWorld [bioworld.com]
- 2. Cell-intrinsic tumorigenic functions of PPARγ in bladder urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pparg promotes differentiation and regulates mitochondrial gene expression in bladder epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for FTX-6746: Solubility and Stability in DMSO
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for assessing the solubility and stability of FTX-6746 in Dimethyl Sulfoxide (DMSO), a common solvent used in preclinical research. Additionally, the mechanism of action of this compound as a Peroxisome Proliferator-Activated Receptor Gamma (PPARG) inverse agonist in the context of urothelial cancer is detailed.
This compound: Overview and Mechanism of Action
This compound is a potent and selective inverse agonist of PPARG, a nuclear receptor that plays a crucial role in the development of certain cancers, particularly luminal subtype urothelial carcinoma.[1][2] In this cancer type, the PPARG signaling pathway is often activated due to genetic alterations such as PPARG gene amplification or activating mutations in its binding partner, Retinoid X Receptor Alpha (RXRA).[3][4][5]
As an inverse agonist, this compound binds to the PPARG receptor and promotes a conformational change that leads to the recruitment of corepressors and subsequent silencing of target genes.[6] This action counteracts the pro-tumorigenic effects of an activated PPARG pathway, ultimately leading to the inhibition of cancer cell proliferation.[6][7]
Below is a diagram illustrating the simplified PPARG signaling pathway and the mechanism of inhibition by this compound.
Solubility of this compound in DMSO
The solubility of a compound in a suitable solvent is a critical parameter for in vitro and in vivo studies. DMSO is a common solvent for high-concentration stock solutions of small molecules.
Reported Solubility Data
Quantitative data on the solubility of this compound in DMSO is summarized in the table below. It is crucial to use anhydrous DMSO for preparing solutions, as the presence of water can significantly impact solubility.
| Compound | Solvent | Reported Solubility | Method | Source |
| This compound | DMSO | 50 mg/mL (157.88 mM) | Requires ultrasonication and warming to 80°C | MedchemExpress |
Experimental Protocols for Solubility Assessment
To ensure accurate and reproducible results, it is recommended to experimentally verify the solubility of this compound in your laboratory. Two common methods for determining solubility are the kinetic (turbidimetric) assay and the thermodynamic (shake-flask) assay.
This high-throughput method provides a rapid assessment of the solubility of a compound when a DMSO stock solution is diluted into an aqueous buffer.
Experimental Workflow:
References
- 1. This compound, a new PPARG inverse agonist with efficacy in urothelial cancer animal models | BioWorld [bioworld.com]
- 2. flaretx.com [flaretx.com]
- 3. aacrjournals.org [aacrjournals.org]
- 4. Making sure you're not a bot! [academiccommons.columbia.edu]
- 5. Cell-intrinsic tumorigenic functions of PPARγ in bladder urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. biorxiv.org [biorxiv.org]
- 7. aacrjournals.org [aacrjournals.org]
Assessing the Efficacy of FTX-6746 in Clonogenic Assays: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for assessing the efficacy of FTX-6746, a potent and selective peroxisome proliferator-activated receptor-gamma (PPARG) inverse agonist, using clonogenic assays. This document offers detailed protocols for researchers in oncology and drug development to evaluate the long-term effects of this compound on the proliferative capacity of cancer cells.
Introduction to this compound
This compound is a small molecule inhibitor that acts as an inverse agonist of PPARG, a nuclear receptor and transcription factor implicated in the luminal lineage of urothelial cancer.[1][2] In urothelial carcinoma, particularly the luminal subtype, PPARG is often overexpressed and subject to genetic alterations such as amplification, missense mutations, and fusions.[2][3] this compound leverages this dependency by binding to PPARG and promoting a repressive conformation. This action counteracts the activating effects of mutations and leads to the silencing of PPARG target genes, ultimately inhibiting cancer cell proliferation and inducing tumor regression in preclinical models.[2][3][4]
Principle of the Clonogenic Assay
The clonogenic assay, or colony formation assay, is a well-established in vitro method to determine the ability of a single cell to proliferate indefinitely and form a colony.[5][6] This assay is considered the gold standard for assessing the effects of cytotoxic agents on cell viability and reproductive integrity over a longer term than typical short-term proliferation assays.[7][8] By treating cancer cells with this compound and observing the impact on colony formation, researchers can quantify the compound's cytostatic or cytotoxic effects.
Application Notes
Cell Line Selection:
The choice of cell line is critical for a successful clonogenic assay with this compound. It is recommended to use urothelial cancer cell lines with known PPARG activation, such as those with PPARG amplification or mutations in PPARG or its binding partner, retinoid X receptor alpha (RXRA).[2][3] Based on preclinical data, the following human urothelial carcinoma cell lines are suitable for these assays:
-
5637
-
HT1197
-
UMUC9
These cell lines have demonstrated sensitivity to this compound, with reported IC50 values for PPARG target gene silencing in the low nanomolar range.[1]
Seeding Density:
The optimal seeding density for a clonogenic assay is crucial and cell-line dependent. It should be low enough to allow for the formation of distinct colonies from single cells but high enough to yield a statistically relevant number of colonies in the untreated control group. A preliminary experiment to determine the plating efficiency (PE) of each cell line is highly recommended. The PE is the percentage of seeded cells that form colonies under control conditions.
This compound Concentration Range:
A dose-response curve should be generated to determine the inhibitory concentration of this compound. Based on the reported IC50 values for target gene silencing (1.9 nM to 8.3 nM), a starting concentration range of 0.1 nM to 100 nM is recommended.[1] A broader range may be necessary depending on the cell line and experimental conditions.
Experimental Protocols
I. Determining Plating Efficiency
-
Cell Preparation: Culture the selected urothelial cancer cell lines according to standard protocols. Harvest exponentially growing cells using trypsin-EDTA and prepare a single-cell suspension.[9]
-
Cell Counting: Accurately count the cells using a hemocytometer or an automated cell counter.
-
Seeding: Seed a known number of cells (e.g., 100, 200, 500 cells) into 6-well plates containing complete growth medium. Prepare triplicate wells for each seeding density.
-
Incubation: Incubate the plates in a humidified incubator at 37°C with 5% CO2 for 7-14 days, or until colonies are visible to the naked eye.[10]
-
Staining:
-
Carefully remove the medium from the wells.
-
Gently wash the wells with phosphate-buffered saline (PBS).
-
Fix the colonies with a solution of 6% (v/v) glutaraldehyde for at least 30 minutes.[6]
-
Stain the colonies with 0.5% (w/v) crystal violet for at least 30 minutes.[6]
-
Carefully wash the wells with water to remove excess stain and allow them to air dry.[9]
-
-
Colony Counting: Count the number of colonies containing at least 50 cells.[5]
-
Calculation:
-
Plating Efficiency (PE) = (Number of colonies formed / Number of cells seeded) x 100%
-
II. Clonogenic Assay with this compound
-
Cell Preparation and Seeding: Based on the determined PE, calculate the number of cells to seed to obtain approximately 50-100 colonies in the control wells. Seed the calculated number of cells into 6-well plates and allow them to attach overnight.
-
Drug Treatment:
-
Prepare a series of this compound dilutions in complete growth medium.
-
Remove the medium from the wells and replace it with the medium containing the desired concentrations of this compound.
-
Include a vehicle control (e.g., DMSO) at the same concentration as the highest this compound concentration.
-
-
Incubation: Incubate the plates for the desired treatment duration. For continuous exposure, the drug-containing medium can be left for the entire duration of colony growth (7-14 days). For short-term exposure, replace the drug-containing medium with fresh complete medium after a defined period (e.g., 24 or 48 hours).
-
Colony Staining and Counting: After the incubation period, fix and stain the colonies as described in the Plating Efficiency protocol. Count the number of colonies in each well.
-
Data Analysis:
-
Surviving Fraction (SF): SF = (Number of colonies formed after treatment / (Number of cells seeded x PE))
-
Plot the surviving fraction as a function of this compound concentration to generate a dose-response curve.
-
Calculate the IC50 value, which is the concentration of this compound that inhibits colony formation by 50%.
-
Data Presentation
The quantitative data from the clonogenic assays should be summarized in clear and structured tables for easy comparison.
Table 1: Plating Efficiency of Urothelial Cancer Cell Lines
| Cell Line | Seeding Density (cells/well) | Average Colonies Formed (± SD) | Plating Efficiency (%) |
| 5637 | 200 | ||
| HT1197 | 200 | ||
| UMUC9 | 200 |
Table 2: Efficacy of this compound in Clonogenic Assays
| Cell Line | This compound Conc. (nM) | Average Colonies Formed (± SD) | Surviving Fraction |
| 5637 | Vehicle Control | 1.0 | |
| 1 | |||
| 10 | |||
| 100 | |||
| HT1197 | Vehicle Control | 1.0 | |
| 1 | |||
| 10 | |||
| 100 | |||
| UMUC9 | Vehicle Control | 1.0 | |
| 1 | |||
| 10 | |||
| 100 |
Table 3: IC50 Values of this compound in Urothelial Cancer Cell Lines from Clonogenic Assays
| Cell Line | IC50 (nM) |
| 5637 | |
| HT1197 | |
| UMUC9 |
Mandatory Visualization
Caption: this compound Mechanism of Action on the PPARG Signaling Pathway.
References
- 1. This compound, a new PPARG inverse agonist with efficacy in urothelial cancer animal models | BioWorld [bioworld.com]
- 2. flaretx.com [flaretx.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. flaretx.com [flaretx.com]
- 5. Clonogenic Assay [en.bio-protocol.org]
- 6. researchgate.net [researchgate.net]
- 7. Clonogenic Assay - Creative Bioarray - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 8. The clonogenic assay: robustness of plating efficiency-based analysis is strongly compromised by cellular cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Clonogenic Assay [bio-protocol.org]
- 10. google.com [google.com]
Application Notes and Protocols: Unveiling PPARG Genomic Occupancy Changes with FTX-6746 Treatment using Cut&Run
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive protocol for the analysis of Peroxisome Proliferator-Activated Receptor Gamma (PPARG) genomic occupancy in response to treatment with FTX-6746, a potent PPARG inverse agonist. The following sections detail the experimental workflow, from cell culture and treatment to Cut&Run analysis and data interpretation. The protocol is designed to be a valuable resource for researchers investigating the molecular mechanisms of this compound and its impact on PPARG-mediated gene regulation.
Introduction
Peroxisome Proliferator-Activated Receptor Gamma (PPARG) is a nuclear receptor and transcription factor that plays a pivotal role in adipogenesis, lipid metabolism, and inflammation.[1][2] Dysregulation of PPARG activity is implicated in various diseases, including metabolic disorders and cancer.[1][3] this compound is a novel small molecule that acts as an inverse agonist of PPARG, leading to the silencing of PPARG target genes.[4][5][6] Understanding the precise genomic locations where this compound modulates PPARG binding is crucial for elucidating its mechanism of action and therapeutic potential.
Cleavage Under Targets and Release Using Nuclease (Cut&Run) is a powerful technique for mapping protein-DNA interactions with high resolution and low background.[7][8] This method offers significant advantages over traditional Chromatin Immunoprecipitation (ChIP-seq), including the requirement for fewer cells and lower sequencing depth.[7] This protocol adapts the Cut&Run methodology to investigate the genome-wide changes in PPARG occupancy following treatment with this compound.
Signaling Pathway and Experimental Rationale
This compound, as a PPARG inverse agonist, is expected to alter the conformation of the PPARG protein, leading to a decrease in its ability to bind to its target DNA sequences, known as Peroxisome Proliferator Response Elements (PPREs). This reduction in DNA binding is hypothesized to be a key mechanism behind the observed silencing of PPARG target genes.[4][6] The Cut&Run assay will allow for the precise mapping of these changes in PPARG occupancy across the genome.
Caption: this compound binding to PPARG reduces its occupancy at PPREs, leading to target gene repression.
Materials and Reagents
Table 1: Key Reagents and Equipment
| Reagent/Equipment | Supplier and Catalog Number |
| Cell Lines | |
| 5637 (human bladder carcinoma) | ATCC HTB-9 |
| HT1197 (human bladder carcinoma) | ATCC CRL-1473 |
| UMUC9 (human bladder carcinoma) | ATCC CRL-1749 |
| 3T3-L1 (mouse pre-adipocyte) | ATCC CL-173 |
| Compounds | |
| This compound | MedChemExpress HY-145535 or equivalent |
| Antibodies | |
| Anti-PPARG Antibody (for Cut&Run) | CST #2435 or equivalent validated for Cut&Run |
| Rabbit IgG Isotype Control | CST #2729 or equivalent |
| Kits and Enzymes | |
| Cut&Run Assay Kit | CST #86652 or equivalent |
| pAG-MNase | Included in most Cut&Run kits |
| Buffers and Solutions | |
| Cell Culture Media (RPMI-1640, DMEM) | Gibco or equivalent |
| Fetal Bovine Serum (FBS) | Gibco or equivalent |
| Penicillin-Streptomycin | Gibco or equivalent |
| DMSO | Sigma-Aldrich D8418 |
| Concanavalin A Magnetic Beads | Included in most Cut&Run kits |
| Digitonin | Included in most Cut&Run kits |
| STOP Buffer | Included in most Cut&Run kits |
| DNA Purification Kit | Zymo Research, Qiagen, or equivalent |
Experimental Protocols
Cell Culture and this compound Treatment
-
Cell Seeding:
-
Culture human urothelial carcinoma cell lines (5637, HT1197, or UMUC9) in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Culture 3T3-L1 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Seed cells in a 10 cm dish to reach 70-80% confluency on the day of treatment.
-
-
This compound Treatment:
-
Prepare a 10 mM stock solution of this compound in DMSO.
-
On the day of the experiment, dilute the this compound stock solution in fresh culture medium to the desired final concentration. Based on published IC50 values, a concentration range of 10-100 nM is recommended for initial experiments.[5]
-
Treat cells with this compound or vehicle (DMSO) for a predetermined time course (e.g., 24, 48, or 72 hours). A 48-hour treatment is a good starting point.
-
Include a vehicle-treated control group for each cell line.
-
Cut&Run Protocol for PPARG
This protocol is adapted from standard Cut&Run procedures and is optimized for transcription factors.[9]
-
Cell Harvesting and Permeabilization:
-
Harvest approximately 100,000 cells per condition (this compound treated and vehicle control).
-
Wash the cells with Wash Buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 0.5 mM Spermidine, 1x Protease Inhibitor Cocktail).
-
Bind cells to activated Concanavalin A magnetic beads.
-
Permeabilize the cells by incubating with Digitonin-containing buffer.
-
-
Antibody Incubation:
-
Incubate the permeabilized cells with the primary antibody (anti-PPARG) or Rabbit IgG isotype control at a 1:100 dilution overnight at 4°C with gentle rotation.
-
-
pAG-MNase Binding and Digestion:
-
Wash the cells to remove unbound antibody.
-
Incubate with pAG-MNase for 10 minutes at room temperature.
-
Wash to remove unbound pAG-MNase.
-
Place the tubes in a chilled metal block on ice and add ice-cold CaCl2 to activate the MNase.
-
Incubate for 30 minutes on ice to allow for targeted DNA cleavage.
-
Stop the reaction by adding STOP Buffer (containing EDTA and EGTA).
-
-
DNA Release and Purification:
-
Incubate the samples at 37°C for 30 minutes to release the cleaved DNA fragments into the supernatant.
-
Separate the supernatant containing the Cut&Run-enriched DNA from the cell debris using a magnetic rack.
-
Purify the DNA from the supernatant using a DNA purification kit according to the manufacturer's instructions.
-
Elute the DNA in a small volume (e.g., 20-30 µL) of elution buffer.
-
Library Preparation and Sequencing
-
DNA Quantification:
-
Quantify the purified DNA using a high-sensitivity fluorometric method (e.g., Qubit dsDNA HS Assay).
-
-
Library Preparation:
-
Prepare sequencing libraries from the purified DNA using a low-input library preparation kit suitable for Cut&Run (e.g., NEBNext Ultra II DNA Library Prep Kit).
-
-
Sequencing:
-
Sequence the libraries on an Illumina platform (e.g., NovaSeq, NextSeq) to a recommended depth of 3-8 million paired-end reads per sample for transcription factors.[10]
-
Data Analysis Workflow
Caption: A streamlined bioinformatics workflow for analyzing Cut&Run sequencing data.
-
Quality Control and Pre-processing:
-
Assess the quality of the raw sequencing reads using FastQC.
-
Trim adapter sequences and low-quality bases using a tool like Trim Galore!.
-
-
Alignment:
-
Align the trimmed reads to the appropriate reference genome (e.g., hg38 for human, mm10 for mouse) using Bowtie2.
-
-
Post-alignment Processing:
-
Filter for uniquely mapped reads and remove PCR duplicates using Samtools and Picard.
-
-
Peak Calling:
-
Identify regions of PPARG enrichment (peaks) for each sample using a peak caller such as MACS2 or SEACR, which is specifically designed for low-background data like Cut&Run.[11] Use the IgG control for background estimation.
-
-
Differential Occupancy Analysis:
-
Identify statistically significant changes in PPARG peak intensity between this compound treated and vehicle control samples using tools like DiffBind or DESeq2.
-
-
Downstream Analysis:
-
Annotate the differential peaks to nearby genes.
-
Perform motif analysis to confirm the enrichment of the PPARG binding motif (PPRE) within the identified peaks.
-
Visualize the results using a genome browser like IGV and generate heatmaps to illustrate changes in PPARG binding at specific genomic loci.
-
Expected Results and Data Presentation
Table 2: Expected DNA Yield and Sequencing Metrics
| Parameter | Expected Value | Notes |
| Input Cell Number | 100,000 cells | A good starting point for transcription factor Cut&Run. |
| Expected DNA Yield | 0.5 - 10 ng | Yields for transcription factors are typically lower than for histone marks.[12] |
| Sequencing Read Depth | 3 - 8 million paired-end reads | Sufficient for robust peak calling for transcription factors.[10] |
| Alignment Rate | > 80% | A high alignment rate indicates good library quality. |
| Fraction of Reads in Peaks (FRiP) | > 1% | A metric to assess the signal-to-noise ratio. |
Table 3: Example of Differential PPARG Occupancy Data
| Genomic Locus (Nearest Gene) | Log2 Fold Change (this compound vs. Vehicle) | p-value | FDR |
| FABP4 | -2.5 | 1.2e-8 | 2.5e-7 |
| ADIPOQ | -2.1 | 3.5e-7 | 5.1e-6 |
| PLIN1 | -1.8 | 6.8e-6 | 8.2e-5 |
| CD36 | -2.3 | 2.1e-8 | 4.0e-7 |
Note: The data in this table is illustrative and not from actual experiments.
Upon successful completion of this protocol, it is expected that treatment with this compound will lead to a significant reduction in PPARG occupancy at a subset of its target genes. The differential occupancy analysis should reveal genomic regions with decreased PPARG binding, and these regions are likely to be enriched near genes involved in adipogenesis and lipid metabolism. The magnitude of the decrease in PPARG binding may vary between different target sites, providing insights into the context-dependent regulation of PPARG by this compound.
References
- 1. Chapter 19 CUT&RUN and CUT&Tag | Choosing Genomics Tools [hutchdatascience.org]
- 2. What is the expected CUT&RUN DNA yield when starting with extremely low cell numbers, such as 5,000 - 10,000 cells? | Cell Signaling Technology [cellsignal.com]
- 3. PPARgene: A Database of Experimentally Verified and Computationally Predicted PPAR Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pluto.bio [pluto.bio]
- 5. flaretx.com [flaretx.com]
- 6. Benchmarking peak calling methods for CUT&RUN - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Genome-wide profiling of PPARγ:RXR and RNA polymerase II occupancy reveals temporal activation of distinct metabolic pathways and changes in RXR dimer composition during adipogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Protocol for long-term treatment of lowly aggressive cancer cell lines with low concentrations of anti-tumor drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. support.epicypher.com [support.epicypher.com]
- 10. epicypher.com [epicypher.com]
- 11. Peak calling by Sparse Enrichment Analysis for CUT&RUN chromatin profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. CUT&RUN Frequently Asked Questions | Cell Signaling Technology [cellsignal.com]
Application Notes and Protocols for FTX-6746 Treatment in Responsive Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
FTX-6746 is a potent and selective, orally active small molecule inhibitor of Peroxisome Proliferator-Activated Receptor Gamma (PPARG).[1][2] It functions as an inverse agonist, driving a repressive conformation of PPARG, which leads to the silencing of its target genes.[2] This activity makes this compound a promising therapeutic candidate for cancers driven by aberrant PPARG signaling, particularly in urothelial carcinoma (UC).[1][2] The luminal subtype of advanced UC, which accounts for a significant portion of cases, is frequently characterized by genetic alterations in PPARG and its binding partner, Retinoid X Receptor Alpha (RXRA).[2]
This document provides detailed information on urothelial cancer cell lines responsive to this compound treatment, summarizes key quantitative data, and offers comprehensive protocols for evaluating the efficacy of this compound.
Responsive Cell Lines
This compound has demonstrated significant activity in urothelial cancer cell lines that exhibit activated PPARG signaling. The following cell lines have been identified as responsive to this compound treatment:
-
UMUC9: A human urothelial carcinoma cell line with PPARG amplification.[1]
-
HT1197: A human urothelial carcinoma cell line with a mutant RXRA.[1]
-
5637: A human urothelial carcinoma cell line.[1]
Inhibition of PPARG in these cell lines has been shown to reduce proliferation, migration, and invasion.[3]
Data Presentation
The following tables summarize the in vitro and in vivo efficacy of this compound in responsive urothelial cancer cell lines.
Table 1: In Vitro Potency of this compound in Urothelial Cancer Cell Lines
| Cell Line | Target Gene | IC50 (nM) for Target Gene Silencing |
| 5637 | Target Gene 1 | 1.9[1] |
| Target Gene 2 | 4.3[1] | |
| HT1197 | Target Gene 1 | 5.2[1] |
| Target Gene 2 | 8.3[1] | |
| UMUC9 | Target Gene 1 | 6.2[1] |
| Target Gene 2 | 6.3[1] |
Table 2: In Vivo Efficacy of this compound in Urothelial Cancer Xenograft Models
| Xenograft Model | Treatment Dose and Schedule | Outcome |
| UMUC9 (PPARG-amplified) | 30 mg/kg, p.o., b.i.d. | Robust suppression of tumor growth.[1] |
| HT1197 (RXRA-mutant) | 60 mg/kg, p.o., b.i.d. | Clear suppression of tumor growth with no regrowth after treatment cessation.[1] |
| HT1197 & UMUC9 | 60 mg/kg and 30 mg/kg, respectively | >50% reduction of PPARG target gene expression relative to vehicle.[1] |
Signaling Pathway
The diagram below illustrates the PPARG signaling pathway and the mechanism of action of this compound. In urothelial cancer, the PPARG/RXRA heterodimer can be constitutively activated through genetic alterations, leading to the transcription of genes that promote tumor growth. This compound, as a PPARG inverse agonist, binds to PPARG and forces it into a repressive conformation, thereby silencing the expression of these target genes.
Caption: PPARG signaling pathway and inhibition by this compound.
Experimental Workflow
The following diagram outlines a typical experimental workflow for evaluating the efficacy of this compound in responsive cell lines.
Caption: Experimental workflow for evaluating this compound.
Experimental Protocols
Cell Viability Assay (WST-1)
This protocol is for determining the effect of this compound on the viability and proliferation of urothelial cancer cell lines.
Materials:
-
Responsive urothelial cancer cell lines (UMUC9, HT1197, 5637)
-
Complete cell culture medium
-
This compound
-
DMSO (vehicle control)
-
96-well tissue culture plates
-
WST-1 reagent
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.
-
Prepare a serial dilution of this compound in complete medium. Also, prepare a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate the plate for the desired treatment period (e.g., 48, 72 hours).
-
Add 10 µL of WST-1 reagent to each well.
-
Incubate the plate for 1-4 hours at 37°C.
-
Gently shake the plate for 1 minute.
-
Measure the absorbance at 450 nm using a microplate reader. The reference wavelength should be greater than 600 nm.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blot Analysis
This protocol is for detecting the expression of PPARG target proteins following this compound treatment.
Materials:
-
Treated and untreated cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against PPARG target proteins and a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Treat cells with this compound or vehicle control for the desired time.
-
Lyse cells in RIPA buffer and determine protein concentration using a BCA assay.
-
Denature 20-40 µg of protein per sample by boiling in Laemmli buffer.
-
Separate proteins by SDS-PAGE.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
Quantitative PCR (qPCR)
This protocol is for quantifying the mRNA expression of PPARG target genes after this compound treatment.
Materials:
-
Treated and untreated cells
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green or TaqMan)
-
Primers for PPARG target genes and a housekeeping gene (e.g., GAPDH, ACTB)
-
qPCR instrument
Procedure:
-
Treat cells with this compound or vehicle control.
-
Extract total RNA from the cells.
-
Synthesize cDNA from the extracted RNA.
-
Set up the qPCR reaction with the qPCR master mix, primers, and cDNA.
-
Run the qPCR reaction on a real-time PCR instrument.
-
Analyze the data using the comparative Ct (ΔΔCt) method to determine the relative gene expression, normalized to the housekeeping gene and the vehicle control.
Cell Cycle Analysis
This protocol is for assessing the effect of this compound on cell cycle progression using flow cytometry.
Materials:
-
Treated and untreated cells
-
PBS
-
70% cold ethanol
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Treat cells with this compound or vehicle control.
-
Harvest and wash the cells with PBS.
-
Fix the cells by dropwise addition of cold 70% ethanol while vortexing. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
In Vivo Xenograft Studies
This protocol provides a general guideline for evaluating the anti-tumor activity of this compound in a mouse xenograft model. All animal procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
Materials:
-
Immunocompromised mice (e.g., NOD/SCID or nude mice)
-
Responsive urothelial cancer cell lines (e.g., UMUC9, HT1197)
-
Matrigel (optional)
-
This compound formulation for oral gavage
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Subcutaneously inject 1-5 x 10^6 cells (resuspended in PBS or a mix with Matrigel) into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer this compound or vehicle control orally according to the specified dose and schedule (e.g., 30 or 60 mg/kg, twice daily).[1]
-
Measure tumor volume with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as an indicator of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight, histology, gene expression).
References
Unveiling the Pro-Apoptotic Potential of FTX-6746 in Cancer Cells: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for investigating the pro-apoptotic effects of FTX-6746, a potent and selective small molecule inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG). By elucidating the mechanisms through which this compound induces programmed cell death, researchers can further validate its therapeutic potential in oncology.
Introduction
This compound is a novel investigational agent that targets PPARG, a nuclear receptor frequently overexpressed in various malignancies, including urothelial carcinoma.[1] As a PPARG inverse agonist, this compound represses the transcriptional activity of PPARG, leading to potent silencing of its target genes and subsequent suppression of tumor growth.[2][3] While the anti-proliferative effects of this compound are established, a detailed understanding of its ability to induce apoptosis is crucial for its clinical development.
Apoptosis, or programmed cell death, is a critical process for eliminating cancerous cells.[4] It is tightly regulated by a complex network of signaling pathways, broadly categorized as the intrinsic (mitochondrial) and extrinsic (death receptor-mediated) pathways. Both pathways converge on the activation of caspases, a family of proteases that execute the final stages of cell death. Key players in these pathways include the Bcl-2 family of proteins, which regulate mitochondrial integrity, and death receptors on the cell surface.[1][5] Modulation of PPARG activity has been shown to influence these apoptotic pathways in various cancer models, suggesting that this compound may exert its anti-tumor effects, at least in part, by triggering apoptosis.[6][7]
These application notes detail a suite of assays to comprehensively measure this compound-induced apoptosis, from initial screening of cell viability to in-depth analysis of specific apoptotic pathways.
Key Experimental Techniques for Measuring this compound-Induced Apoptosis
A multi-faceted approach is recommended to thoroughly characterize the apoptotic effects of this compound. The following table summarizes key techniques, their principles, and the typical data generated.
| Technique | Principle | Endpoint Measured | Typical Data Output |
| Cell Viability Assays (e.g., MTT, WST-1) | Colorimetric assays measuring metabolic activity, which correlates with the number of viable cells. | Reduction in cell viability. | IC50 values (concentration of this compound that inhibits cell viability by 50%). |
| Annexin V/Propidium Iodide (PI) Staining by Flow Cytometry | Annexin V binds to phosphatidylserine (PS) on the outer leaflet of the plasma membrane of apoptotic cells. PI is a fluorescent dye that stains the DNA of cells with compromised membranes (late apoptotic/necrotic cells). | Percentage of early apoptotic, late apoptotic, and necrotic cells. | Dot plots and quantitative percentages of cell populations. |
| TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay | Detects DNA fragmentation, a hallmark of late-stage apoptosis, by labeling the free 3'-hydroxyl ends of DNA breaks. | Percentage of apoptotic cells with fragmented DNA. | Fluorescence microscopy images and quantitative analysis of TUNEL-positive cells. |
| Caspase Activity Assays (e.g., Caspase-3/7, -8, -9) | Measures the activity of key executioner (caspase-3/7) and initiator (caspase-8, -9) caspases using fluorogenic or colorimetric substrates. | Fold-increase in caspase activity. | Luminescence or fluorescence intensity readings. |
| Western Blotting for Apoptosis-Related Proteins | Detects changes in the expression levels of key proteins involved in the apoptotic machinery, such as the Bcl-2 family (Bcl-2, Bax) and cleaved PARP. | Upregulation of pro-apoptotic proteins (e.g., Bax) and downregulation of anti-apoptotic proteins (e.g., Bcl-2). | Protein bands on a membrane, with densitometry analysis to quantify expression levels. |
Experimental Protocols
I. Cell Viability Assay (MTT Assay)
This protocol provides a method to determine the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
96-well flat-bottom plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium and incubate overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium and add 100 µL of the medium containing various concentrations of this compound. Include a vehicle control (medium with the same concentration of solvent as the highest this compound concentration).
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value.
II. Annexin V/PI Staining for Apoptosis Detection by Flow Cytometry
This protocol allows for the quantification of early and late apoptotic cells following this compound treatment.
Materials:
-
Cancer cells treated with this compound and vehicle control
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting: Treat cells with the desired concentrations of this compound for the appropriate time. Harvest both adherent and floating cells.
-
Cell Washing: Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL.
-
Staining: Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples on a flow cytometer within one hour.
-
Data Interpretation:
-
Annexin V-negative / PI-negative: Live cells
-
Annexin V-positive / PI-negative: Early apoptotic cells
-
Annexin V-positive / PI-positive: Late apoptotic/necrotic cells
-
Annexin V-negative / PI-positive: Necrotic cells
-
III. Caspase-Glo® 3/7 Assay
This protocol measures the activity of the key executioner caspases, caspase-3 and caspase-7.
Materials:
-
Cancer cells treated with this compound and vehicle control in a 96-well white-walled plate
-
Caspase-Glo® 3/7 Assay System (Promega)
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a 96-well white-walled plate and treat with this compound as described in the MTT assay protocol.
-
Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Reagent Addition: Add 100 µL of the prepared Caspase-Glo® 3/7 Reagent to each well.
-
Incubation: Mix the contents of the wells by gentle shaking and incubate at room temperature for 1-2 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each well using a luminometer.
-
Data Analysis: Express the results as a fold-change in caspase activity relative to the vehicle control.
IV. Western Blotting for Bcl-2 and Bax
This protocol assesses changes in the expression of the anti-apoptotic protein Bcl-2 and the pro-apoptotic protein Bax.
Materials:
-
Cancer cells treated with this compound and vehicle control
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibody
-
ECL Western Blotting Substrate
-
Chemiluminescence imaging system
Procedure:
-
Cell Lysis: After treatment, wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-40 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against Bcl-2, Bax, and a loading control (e.g., β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an ECL substrate and a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to the loading control. Calculate the Bax/Bcl-2 ratio.
Visualizing the Molecular Pathways and Experimental Processes
Diagrams generated using Graphviz (DOT language) are provided below to illustrate the key signaling pathways and experimental workflows.
This compound inhibits PPARG, leading to apoptosis.
Overview of intrinsic and extrinsic apoptosis pathways.
Workflow for assessing this compound-induced apoptosis.
Conclusion
The protocols and methodologies outlined in these application notes provide a robust framework for characterizing the pro-apoptotic effects of this compound in cancer cells. By employing a combination of these techniques, researchers can gain valuable insights into the molecular mechanisms underlying the anti-tumor activity of this promising PPARG inverse agonist, thereby supporting its continued development as a novel cancer therapeutic.
References
- 1. PPARγ and Apoptosis in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, a new PPARG inverse agonist with efficacy in urothelial cancer animal models | BioWorld [bioworld.com]
- 3. flaretx.com [flaretx.com]
- 4. Novel Apoptosis-Inducing Agents for the Treatment of Cancer, a New Arsenal in the Toolbox - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | PPAR-γ Modulators as Current and Potential Cancer Treatments [frontiersin.org]
- 6. PPARγ pathway activation results in apoptosis and COX-2 inhibition in HepG2 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Activation of PPARγ suppresses proliferation and induces apoptosis of esophageal cancer cells by inhibiting TLR4-dependent MAPK pathway - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Optimizing FTX-6746 Concentration for Cell-Based Assays: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of FTX-6746 in cell-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is an orally active and selective small molecule that functions as an inverse agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARG).[1] In urothelial cancer, particularly the luminal subtype where PPARG is often overexpressed or activated by mutations, this compound binds to the PPARG protein.[2] This binding forces the PPARG-RXRα heterodimer into a repressive conformation, leading to the silencing of target gene expression, which in turn inhibits cancer cell proliferation.[1][3]
Q2: In which cancer cell lines has this compound shown activity?
A2: this compound has demonstrated potent activity in urothelial cancer (UC) cell lines that have activated PPARG signaling. Specifically, it has shown significant tumor growth inhibition in xenograft models using UM-UC-9 and HT-1197 cells.[4][5] The compound has also shown potent PPARG target gene silencing in 5637, HT-1197, and UM-UC-9 cell lines.[2]
Q3: What is the recommended starting concentration range for this compound in cell-based assays?
A3: Based on published in vitro data, a good starting point for dose-response experiments would be a concentration range that brackets the known IC50 values for PPARG target gene silencing. These values are in the low nanomolar range.[2] A suggested starting range could be from 0.1 nM to 1 µM to capture the full dose-response curve.
Q4: How should I prepare and store this compound stock solutions?
A4: this compound is typically provided as a solid. For in vitro experiments, it is recommended to prepare a stock solution in dimethyl sulfoxide (DMSO).[4] For example, a 10 mM stock solution can be prepared. To ensure stability, it is crucial to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles.[6] Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[4]
Q5: Are there any known off-target effects of this compound?
A5: While this compound is described as a highly selective PPARG inverse agonist with over 100-fold selectivity against PPARA and PPARD, it is a good practice in drug development to consider potential off-target effects.[2] As with any small molecule inhibitor, high concentrations may lead to off-target activities.[7] It is advisable to perform control experiments, such as using a cell line with low or no PPARG expression, to confirm that the observed effects are on-target.
Quantitative Data Summary
Table 1: In Vitro Activity of this compound in Urothelial Cancer Cell Lines
| Cell Line | Assay Type | Endpoint | IC50 Value (nM) |
| 5637 | Target Gene Silencing | Gene 1 | 1.9[2] |
| Gene 2 | 4.3[2] | ||
| HT-1197 | Target Gene Silencing | Gene 1 | 5.2[2] |
| Gene 2 | 8.3[2] | ||
| UM-UC-9 | Target Gene Silencing | Gene 1 | 6.2[2] |
| Gene 2 | 6.3[2] |
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the effect of this compound on the viability of urothelial cancer cell lines.
Materials:
-
Urothelial cancer cell lines (e.g., 5637, HT-1197, UM-UC-9)
-
This compound
-
DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[10]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[10][11]
-
96-well plates
Procedure:
-
Cell Seeding:
-
Culture cells to ~80% confluency.
-
Trypsinize and resuspend cells in complete growth medium.
-
Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of medium.[12]
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a 2X serial dilution of this compound in complete growth medium from your DMSO stock. Ensure the final DMSO concentration in the wells does not exceed 0.5%.[6]
-
Include a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions or vehicle control.
-
Incubate for the desired treatment period (e.g., 48-72 hours).[13]
-
-
MTT Assay:
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C until a purple precipitate is visible.
-
Add 100 µL of solubilization solution to each well.[11]
-
Mix thoroughly to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the absorbance of the blank wells (medium only) from all other readings.
-
Calculate the percentage of cell viability relative to the vehicle-treated control.
-
Plot the percentage of viability against the log of this compound concentration to determine the IC50 value.
-
Protocol 2: Quantitative PCR (qPCR) for PPARG Target Gene Expression
This protocol is for measuring the effect of this compound on the expression of PPARG target genes.
Materials:
-
Urothelial cancer cell lines
-
Complete growth medium
-
This compound
-
DMSO
-
6-well plates
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix
-
Primers for PPARG target genes (e.g., FABP4, ANGPTL4) and a housekeeping gene (e.g., GAPDH, ACTB)
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and grow to ~80% confluency.
-
Treat cells with various concentrations of this compound (e.g., 1 nM, 10 nM, 100 nM) and a vehicle control (DMSO) for a specified time (e.g., 24 hours).
-
-
RNA Extraction and cDNA Synthesis:
-
Harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Quantify the RNA and assess its purity.
-
Synthesize cDNA from an equal amount of RNA from each sample using a cDNA synthesis kit.
-
-
qPCR:
-
Prepare the qPCR reaction mix containing cDNA, primers, and qPCR master mix.
-
Run the qPCR reaction using a real-time PCR system.
-
-
Data Analysis:
-
Calculate the relative expression of the target genes using the ΔΔCt method, normalizing to the housekeeping gene and relative to the vehicle-treated control.
-
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| High variability between replicate wells | Inconsistent cell seeding | Ensure the cell suspension is homogenous before and during plating. Allow the plate to sit at room temperature for 15-20 minutes before incubation for even cell distribution. |
| Pipetting errors | Calibrate pipettes regularly. Use appropriate pipette volumes and pre-wet tips. | |
| Low or no this compound activity | Degraded compound | Ensure proper storage of this compound stock solutions at -20°C or -80°C and avoid multiple freeze-thaw cycles.[4] Prepare fresh dilutions for each experiment. |
| Cell line not responsive | Confirm that the cell line used expresses functional PPARG and has an activated PPARG signaling pathway. | |
| Incorrect assay timing | Optimize the incubation time for this compound treatment. A time-course experiment (e.g., 24, 48, 72 hours) may be necessary. | |
| This compound precipitation in culture medium | Poor solubility | Ensure the final DMSO concentration in the culture medium is low (<0.5%).[6] Prepare this compound dilutions in pre-warmed medium and mix thoroughly. |
| Unexpected or off-target effects | High compound concentration | Use the lowest effective concentration of this compound based on dose-response curves. Include appropriate controls, such as a PPARG-null cell line, to verify on-target activity. |
| Compound instability | Although information on this compound stability in culture media is not readily available, it is good practice to minimize the time between preparing the dilutions and adding them to the cells. |
Visualizations
Caption: this compound PPARG Inverse Agonist Mechanism of Action.
Caption: Workflow for this compound Cell-Based Assays.
Caption: this compound Troubleshooting Decision Tree.
References
- 1. flaretx.com [flaretx.com]
- 2. This compound, a new PPARG inverse agonist with efficacy in urothelial cancer animal models | BioWorld [bioworld.com]
- 3. Cell-intrinsic tumorigenic functions of PPARγ in bladder urothelial carcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. The ERH gene regulates migration and invasion in 5637 and T24 bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. medchemexpress.cn [medchemexpress.cn]
- 7. pubs.acs.org [pubs.acs.org]
- 8. elabscience.com [elabscience.com]
- 9. researchgate.net [researchgate.net]
- 10. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. mdpi.com [mdpi.com]
- 13. indigobiosciences.com [indigobiosciences.com]
Troubleshooting FTX-6746 insolubility in aqueous solutions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FTX-6746, focusing on challenges related to its solubility in aqueous solutions.
Section 1: General Handling and Storage
This section covers essential information for the proper handling and storage of this compound to maintain its integrity and performance in experiments.
FAQs
Q1: How should I store this compound powder upon receipt?
A1: this compound powder should be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1]
Q2: How should I store stock solutions of this compound?
A2: Prepared stock solutions should be aliquoted to avoid repeated freeze-thaw cycles.[1] Store these aliquots at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Section 2: Solubility and Stock Solution Preparation
This section provides guidance on dissolving this compound and preparing stock solutions for experimental use.
Q3: What is the recommended solvent for preparing a stock solution of this compound?
A3: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing stock solutions of this compound.[1] It is soluble in DMSO at a concentration of 50 mg/mL.[1] For optimal results, using newly opened, anhydrous DMSO is recommended, as hygroscopic DMSO can negatively impact solubility.[1] Gentle warming and sonication can aid in dissolution.[1]
Q4: I am having trouble dissolving this compound in DMSO. What should I do?
A4: If you encounter difficulties dissolving this compound in DMSO, try the following:
-
Increase the temperature: Gently warm the solution to 80°C.[1]
-
Use sonication: Place the solution in an ultrasonic bath to aid dissolution.[1]
-
Ensure DMSO quality: Use a fresh, unopened bottle of anhydrous DMSO, as absorbed water can reduce solubility.[1]
Data Presentation: Stock Solution Preparation
The following table provides the required mass of this compound (Molecular Weight: 316.69 g/mol ) to prepare stock solutions of various concentrations.[1]
| Target Concentration | Volume | 1 mg | 5 mg | 10 mg |
| 1 mM | 3.1577 mL | 15.7883 mL | 31.5766 mL | |
| 5 mM | 0.6315 mL | 3.1577 mL | 6.3153 mL | |
| 10 mM | 0.3158 mL | 1.5788 mL | 3.1577 mL |
Section 3: Troubleshooting Insolubility in Aqueous Solutions
This section addresses common issues encountered when diluting this compound stock solutions into aqueous media for experiments.
Q5: this compound precipitates when I dilute my DMSO stock solution into my aqueous cell culture medium. How can I prevent this?
A5: This is a common issue with compounds that have low aqueous solubility. Here are some strategies to mitigate precipitation:
-
Decrease the final concentration: The most straightforward approach is to lower the final concentration of this compound in your experiment.
-
Increase the percentage of DMSO: While high concentrations of DMSO can be toxic to cells, a final concentration of up to 0.5% is often tolerated. Test the tolerance of your specific cell line.
-
Use a serum-containing medium: Proteins in serum, such as albumin, can help to stabilize the compound and prevent precipitation.
-
Stepwise dilution: Instead of a single large dilution, try adding the DMSO stock to a small volume of medium, vortexing, and then adding this to the final volume.
Q6: Are there alternative solvent systems for in vivo studies if direct aqueous dilution is not feasible?
A6: Yes, for in vivo administration, specific formulations are recommended to improve the solubility and bioavailability of this compound. Two common vehicle formulations are:
-
PEG300, Tween-80, and Saline: A common formulation involves a multi-component solvent system. For example, a 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline mixture.[1]
-
Corn Oil: A simpler formulation involves diluting a DMSO stock solution into corn oil.[1]
Experimental Protocols
Protocol 1: Preparation of this compound for In Vitro Cell-Based Assays
-
Prepare a 10 mM stock solution of this compound in anhydrous DMSO.
-
Warm the solution gently and sonicate if necessary to ensure complete dissolution.
-
For your experiment, dilute the stock solution directly into your cell culture medium. To minimize precipitation, ensure the final DMSO concentration does not exceed 0.5% (or a pre-determined non-toxic level for your cell line).
-
Add the diluted compound to your cells immediately after preparation.
Protocol 2: Preparation of this compound for In Vivo Rodent Studies (PEG300/Tween-80 Formulation)
This protocol yields a 2.5 mg/mL solution.[1]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, take 100 µL of the 25 mg/mL DMSO stock solution.
-
Add 400 µL of PEG300 and mix thoroughly.
-
Add 50 µL of Tween-80 and mix until the solution is clear.
-
Add 450 µL of saline to reach the final volume of 1 mL.
Protocol 3: Preparation of this compound for In Vivo Rodent Studies (Corn Oil Formulation)
This protocol is suitable for longer-term dosing studies.[1]
-
Prepare a 25 mg/mL stock solution of this compound in DMSO.
-
For a 1 mL final volume, add 100 µL of the 25 mg/mL DMSO stock solution to 900 µL of corn oil.
-
Mix thoroughly until a uniform suspension is achieved.
Mandatory Visualizations
Caption: Simplified PPARG signaling pathway and the inhibitory action of this compound.
Caption: Experimental workflow for the solubilization of this compound.
Caption: Logical workflow for troubleshooting this compound insolubility issues.
References
Technical Support Center: Investigating Potential Off-Target Effects of FTX-6746 in Cellular Models
This technical support guide is designed for researchers, scientists, and drug development professionals utilizing FTX-6746 in their experiments. It provides troubleshooting advice and standardized protocols to help identify and characterize potential off-target effects in cellular models.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a cellular phenotype that is inconsistent with the known function of PPARG inhibition. How can we determine if this is an off-target effect?
A1: Unanticipated cellular responses can arise from off-target interactions. To dissect this, a systematic approach is recommended. First, confirm the on-target activity in your specific cell model by measuring the modulation of known PPARG target genes. If on-target engagement is confirmed, yet the phenotype persists, it may be due to an off-target effect. A dose-response experiment can be insightful; off-target effects often occur at higher concentrations than on-target effects. Consider performing a target knockdown or knockout experiment. If the phenotype persists in cells lacking PPARG, it is likely an off-target effect.
Q2: What are the most likely off-target candidates for a PPARG modulator like this compound?
A2: While this compound is reported to be highly selective, potential off-target liabilities for small molecule nuclear receptor modulators can include other members of the nuclear receptor superfamily due to structural similarities in the ligand-binding domain. Despite its documented selectivity of over 100-fold against PPARα and PPARδ, high experimental concentrations could potentially engage these related receptors.[1] Broader screening against a panel of nuclear receptors and kinases is a prudent step in characterizing any novel compound.
Q3: How can we experimentally test for off-target effects of this compound?
A3: Several experimental strategies can be employed. For broad screening, consider commercial services for kinase profiling (e.g., a panel of several hundred kinases) and nuclear receptor binding or transactivation assays. To investigate specific hypotheses, you can perform cellular thermal shift assays (CETSA) to identify direct binding partners in an unbiased manner within intact cells. Additionally, proteomic or transcriptomic profiling can provide a global view of cellular changes and may point towards affected pathways unrelated to PPARG signaling.
Q4: Our dose-response curve for a specific phenotype does not match the IC50 for PPARG target gene suppression. What does this suggest?
A4: A significant discrepancy between the potency of this compound for target engagement (e.g., suppression of PPARG target genes) and its potency for a given cellular phenotype is a strong indicator of an off-target effect. If the phenotype is observed at concentrations much higher than the IC50 for PPARG inhibition, it suggests that a secondary, lower-affinity target may be responsible.
Quantitative Data Summary
The following table summarizes the reported on-target activity of this compound in various urothelial cancer (UC) cell lines. This data can serve as a benchmark for your own experiments to distinguish on-target from potential off-target effects.
| Cell Line | Target Genes | IC50 (nM) | Reference |
| 5637 | Target Gene 1 | 1.9 | [1] |
| Target Gene 2 | 4.3 | [1] | |
| HT1197 | Target Gene 1 | 5.2 | [1] |
| Target Gene 2 | 8.3 | [1] | |
| UMUC9 | Target Gene 1 | 6.2 | [1] |
| Target Gene 2 | 6.3 | [1] |
Key Experimental Protocols
Protocol 1: Validating On-Target PPARG Engagement via qPCR
-
Cell Culture and Treatment: Plate your cellular model of interest at an appropriate density. Allow cells to adhere overnight. Treat with a dose range of this compound (e.g., 0.1 nM to 10 µM) for a predetermined time (e.g., 24 hours). Include a vehicle control (e.g., DMSO).
-
RNA Extraction: Lyse cells and extract total RNA using a commercially available kit (e.g., RNeasy Kit, Qiagen). Quantify RNA concentration and assess purity.
-
cDNA Synthesis: Reverse transcribe 1 µg of total RNA into cDNA using a high-capacity cDNA reverse transcription kit.
-
Quantitative PCR (qPCR): Perform qPCR using a SYBR Green or TaqMan-based assay for known PPARG target genes (e.g., FABP4, ANGPTL4) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method. Plot the dose-response curve and determine the IC50 for the suppression of each target gene.
Protocol 2: Off-Target Kinase Profiling
-
Compound Submission: Prepare a high-concentration stock solution of this compound in DMSO.
-
Assay Format: Engage a contract research organization (CRO) that offers kinase profiling services. A typical format is an in vitro radiometric or fluorescence-based assay against a panel of purified kinases (e.g., the Eurofins KinaseProfiler™ or Reaction Biology HotSpot℠ platform).
-
Data Interpretation: The service will provide data as a percentage of inhibition at a given concentration (e.g., 1 or 10 µM). Hits are typically defined as kinases showing >50% inhibition. Follow up on any significant hits with IC50 determination to assess potency.
Protocol 3: Target Deconvolution using CRISPR/Cas9
-
gRNA Design and Cloning: Design and clone two to three independent gRNAs targeting your gene of interest (e.g., a suspected off-target) into a Cas9 expression vector. Also, create a non-targeting control gRNA.
-
Transduction and Selection: Transduce your cell line with the lentiviral particles containing the Cas9/gRNA constructs. Select for transduced cells using an appropriate antibiotic (e.g., puromycin).
-
Knockout Verification: Expand clonal populations and verify target gene knockout by Western blot, Sanger sequencing, or next-generation sequencing.
-
Phenotypic Assay: Treat the knockout and control cell lines with a dose range of this compound. Perform the phenotypic assay of interest (e.g., cell viability, migration).
-
Analysis: If the knockout cells are resistant to the phenotype induced by this compound compared to the control cells, it confirms that the phenotype is mediated by the targeted gene.
Visualizations
Caption: On-target pathway of this compound as a PPARG inverse agonist.
Caption: Workflow for investigating potential off-target effects.
Caption: Troubleshooting logic for unexpected experimental results.
References
Technical Support Center: Overcoming Resistance to FTX-6746 in Urothelial Cancer Cells
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating resistance to FTX-6746 in urothelial cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action in urothelial cancer?
This compound is an orally active, potent, and selective small molecule inhibitor of Peroxisome Proliferator-Activated Receptor Gamma (PPARG).[1] It functions as an inverse agonist, meaning it binds to PPARG and promotes a repressive conformation.[1][2] In urothelial cancer, particularly the luminal subtype which often exhibits PPARG overexpression, amplification, or mutations in its binding partner RXRA, this compound silences the expression of PPARG target genes.[1][3] This leads to the inhibition of cancer cell proliferation and has been shown to cause tumor regression in preclinical xenograft models.[1][4]
Q2: My urothelial cancer cell line, which was previously sensitive to this compound, is now showing reduced sensitivity. What are the potential mechanisms of acquired resistance?
While specific resistance mechanisms to this compound are still under investigation, potential mechanisms, based on principles of resistance to other targeted therapies, may include:
-
Alterations in the Drug Target:
-
Secondary Mutations in PPARG: Mutations in the PPARG ligand-binding domain could potentially alter the binding of this compound, reducing its efficacy.
-
Upregulation of PPARG Expression: An increase in the total amount of PPARG protein may require higher concentrations of this compound to achieve the same level of target inhibition.
-
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that promote proliferation and survival, thereby circumventing the effects of PPARG inhibition. Potential pathways in urothelial cancer include the PI3K/Akt/mTOR and FGFR signaling pathways.
-
Changes in Co-regulator Proteins: The activity of PPARG is modulated by co-activator and co-repressor proteins. Alterations in the expression or function of these co-regulators could influence the cell's response to this compound.
Q3: I am observing a high IC50 value for this compound in my initial experiments with a new urothelial cancer cell line. Could this be inherent resistance?
Yes, it is possible. Inherent resistance to this compound could be due to several factors:
-
Low or Absent PPARG Expression: this compound's efficacy is linked to the presence of activated PPARG signaling. Cell lines that do not have significant PPARG expression or activation (e.g., some basal subtypes of urothelial cancer) are less likely to respond.
-
Pre-existing Mutations: The cell line may harbor mutations in PPARG or downstream signaling components that render it insensitive to this compound from the outset.
-
Functional Redundancy: Other transcription factors or signaling pathways may compensate for the inhibition of PPARG in that particular cell line.
It is recommended to first characterize the PPARG status (expression and mutation) of your cell line.
Troubleshooting Guides
Problem 1: Inconsistent or Non-reproducible Results in Cell Viability Assays (e.g., MTT Assay)
| Potential Cause | Recommended Solution |
| Cell Seeding Density | Optimize the cell seeding density to ensure cells are in the logarithmic growth phase throughout the experiment. Create a growth curve for your specific cell line to determine the optimal density. |
| Compound Potency | Verify the concentration and integrity of your this compound stock solution. If possible, test its activity on a known sensitive urothelial cancer cell line (e.g., UM-UC-9, HT1197) as a positive control. |
| Inconsistent Incubation Times | Ensure uniform incubation times for all plates and wells. Use a multichannel pipette for adding reagents to minimize time discrepancies. |
| Edge Effects in Microplates | To minimize evaporation from the outer wells of your microplate, which can concentrate the drug and affect cell growth, consider not using the outermost wells for experimental data. Instead, fill them with sterile media or PBS. |
| Reagent and Media Variability | Use consistent batches of media, serum, and assay reagents. Prepare fresh dilutions of this compound for each experiment. |
Problem 2: Weak or No Signal in Western Blot for PPARG Pathway Proteins
| Potential Cause | Recommended Solution |
| Low Protein Abundance | Increase the amount of protein loaded onto the gel. Consider using a nuclear fractionation protocol to enrich for the nuclear protein PPARG. |
| Inefficient Antibody Binding | Optimize the primary antibody concentration and incubation time (e.g., incubate overnight at 4°C). Ensure the antibody is validated for the species and application. |
| Poor Protein Transfer | Confirm successful protein transfer from the gel to the membrane using Ponceau S staining before blocking. |
| Inactive Secondary Antibody or Substrate | Use fresh secondary antibody and substrate. Test the activity of the HRP-conjugated secondary antibody and ECL substrate. |
Data Presentation
Table 1: In Vitro Activity of this compound on PPARG Target Gene Silencing in Urothelial Cancer Cell Lines
| Cell Line | Genetic Alteration | Target Gene | IC50 (nM) |
| 5637 | - | Target 1 | 1.9 |
| Target 2 | 4.3 | ||
| HT1197 | RXRA-mutant | Target 1 | 5.2 |
| Target 2 | 8.3 | ||
| UM-UC-9 | PPARG-amplified | Target 1 | 6.2 |
| Target 2 | 6.3 | ||
| Data adapted from Mertz, J. et al. 34th EORTC-NCI-AACR Symp Mol Targets Cancer Ther (Oct 26-28, Barcelona) 2022, Abst A94.[4] |
Table 2: In Vivo Efficacy of this compound in Urothelial Cancer Xenograft Models
| Xenograft Model | Genetic Alteration | Dosing Schedule | Outcome |
| UM-UC-9 | PPARG-amplified | 30 mg/kg, p.o., b.i.d. | Robust tumor growth suppression |
| HT1197 | RXRA-mutant | 60 mg/kg, p.o., b.i.d. | Significant tumor growth suppression with no regrowth after treatment cessation |
| Data adapted from Mertz, J. et al. 34th EORTC-NCI-AACR Symp Mol Targets Cancer Ther (Oct 26-28, Barcelona) 2022, Abst A94.[4] |
Experimental Protocols
Protocol 1: Generation of this compound Resistant Urothelial Cancer Cell Lines
This protocol describes a method for generating this compound resistant urothelial cancer cell lines through continuous exposure to escalating drug concentrations.
Materials:
-
Sensitive urothelial cancer cell line (e.g., UM-UC-9)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO2)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment (e.g., MTT assay) to determine the initial IC50 of this compound for the parental cell line.
-
Initial Exposure: Culture the parental cells in complete growth medium containing this compound at a concentration equal to the IC20 (the concentration that inhibits 20% of cell growth).
-
Monitor and Passage: Monitor the cells for growth. When the cells become confluent, passage them and re-seed them in fresh medium containing the same concentration of this compound.
-
Dose Escalation: Once the cells are growing at a normal rate in the presence of the current this compound concentration, increase the drug concentration by a factor of 1.5 to 2.
-
Repeat and Select: Repeat steps 3 and 4 for several months. A resistant population should emerge that can proliferate in the presence of significantly higher concentrations of this compound compared to the parental cells.
-
Characterize Resistance: Periodically, perform a dose-response assay to determine the IC50 of the evolving cell population. A significant rightward shift in the dose-response curve indicates the development of resistance.
-
Cryopreservation: At various stages of resistance development, cryopreserve aliquots of the cells for future experiments.
Protocol 2: Western Blot Analysis of PPARG and Downstream Targets
This protocol details the analysis of protein expression levels of PPARG and its potential downstream targets in sensitive versus resistant urothelial cancer cell lines.
Materials:
-
Parental and this compound-resistant urothelial cancer cell lines
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibodies (e.g., anti-PPARG, anti-FABP4, anti-SHH, anti-p-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibody
-
ECL substrate
Procedure:
-
Cell Lysis: Treat sensitive and resistant cells with and without this compound for a specified time. Wash cells with cold PBS and lyse with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature protein samples and load equal amounts (e.g., 20-30 µg) onto an SDS-PAGE gel. Run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody of interest (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step (step 7).
-
Detection: Apply ECL substrate to the membrane and visualize the protein bands using a chemiluminescence imaging system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., GAPDH) to compare protein expression levels between samples.
Mandatory Visualizations
Caption: Workflow for developing this compound resistant urothelial cancer cell lines.
Caption: Potential signaling pathways involved in this compound resistance.
References
FTX-6746 Stock Solutions: A Guide to Long-Term Storage and Stability
This technical support center provides researchers, scientists, and drug development professionals with best practices for the long-term storage of FTX-6746 stock solutions. Below you will find frequently asked questions and troubleshooting guidance to ensure the integrity and efficacy of your experimental compounds.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: Dimethyl sulfoxide (DMSO) is the recommended solvent for preparing this compound stock solutions.[1][2] It is crucial to use anhydrous or newly opened DMSO, as the solvent is hygroscopic and can absorb moisture from the air, which may impact the long-term stability of the compound.[1][2]
Q2: What are the optimal conditions for long-term storage of this compound stock solutions?
A2: For long-term viability, this compound stock solutions should be stored at low temperatures. The recommended storage conditions are detailed in the table below. To prevent degradation from repeated freeze-thaw cycles, it is advisable to aliquot the stock solution into smaller, single-use volumes.[1][2]
Q3: How long can I store this compound stock solutions?
A3: The permissible storage duration is dependent on the temperature. At -80°C, stock solutions can be stored for up to 6 months, while at -20°C, the storage period is limited to 1 month.[1][2] For storage periods exceeding one month at -20°C, it is recommended to re-test the solution's efficacy.
Q4: Can I store the this compound powder, and if so, for how long?
A4: Yes, the solid form of this compound is stable for longer periods. It can be stored at -20°C for up to 3 years or at 4°C for up to 2 years.[1][2]
Q5: What should I do if I observe precipitation in my this compound stock solution?
A5: Precipitation can occur, particularly after thawing. To redissolve the compound, you can warm the solution and use an ultrasonic bath.[1][2] Ensure the vial is securely capped during this process to prevent contamination and solvent evaporation. If precipitation persists, it may indicate that the compound's solubility limit has been exceeded.
Quantitative Data Summary
| Storage Form | Solvent | Temperature | Duration |
| Stock Solution | DMSO | -80°C | 6 months[1][2] |
| -20°C | 1 month[1][2] | ||
| Powder | N/A | -20°C | 3 years[1][2] |
| 4°C | 2 years[1][2] |
Experimental Protocols
Protocol for Preparation of this compound Stock Solution (10 mM in DMSO)
-
Materials:
-
This compound powder (Molecular Weight: 316.69 g/mol )
-
Anhydrous or newly opened Dimethyl sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or vials
-
Calibrated balance
-
Vortex mixer
-
Ultrasonic bath
-
-
Procedure:
-
Equilibrate the this compound powder to room temperature before opening the vial to minimize moisture condensation.
-
Weigh the desired amount of this compound powder using a calibrated balance. For a 10 mM stock solution, you would need 3.167 mg for 1 mL of DMSO.
-
Add the appropriate volume of DMSO to the vial containing the this compound powder.
-
Vortex the solution thoroughly to facilitate dissolution.
-
If the compound does not fully dissolve, use an ultrasonic bath and gentle warming (up to 80°C) to aid dissolution.[1][2] Visually inspect the solution to ensure it is clear and free of particulates.
-
Once fully dissolved, aliquot the stock solution into single-use volumes in sterile microcentrifuge tubes.
-
Label the aliquots clearly with the compound name, concentration, date of preparation, and storage conditions.
-
Store the aliquots at the recommended temperature (-20°C for up to 1 month or -80°C for up to 6 months).
-
Troubleshooting Guide
This section addresses common issues that may arise during the storage and handling of this compound stock solutions.
Troubleshooting Workflow for this compound Stock Solution Storage
Caption: Troubleshooting workflow for common this compound stock solution issues.
References
Interpreting variable results in FTX-6746 experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FTX-6746. The information is designed to help interpret variable results and address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and selective small molecule inhibitor of Peroxisome Proliferator-Activated Receptor Gamma (PPARG).[1][2][3][4] It functions as an inverse agonist, meaning it binds to PPARG and promotes a repressive conformation.[1][4] This action leads to the silencing of PPARG target genes, which can inhibit the growth of cancer cells, particularly in urothelial carcinoma where the PPARG signaling pathway is often activated.[1][4]
Q2: In which cancer types is this compound expected to be most effective?
A2: this compound is primarily being investigated for the treatment of urothelial carcinoma, especially the luminal subtype which accounts for a significant portion of advanced cases.[1][4] This subtype is often characterized by genetic alterations in PPARG or its binding partner, Retinoid X Receptor Alpha (RXRA), leading to the activation of PPARG signaling.[1][4]
Q3: What are the key preclinical findings for this compound?
A3: Preclinical studies have demonstrated that this compound can effectively silence PPARG target genes in urothelial cancer cell lines.[1][3] It has also been shown to inhibit tumor growth and even cause tumor regression in xenograft models of urothelial cancer with PPARG amplification or RXRA mutations, at well-tolerated doses.[1][2][3]
Q4: What are some potential reasons for observing variability in experimental results with this compound?
A4: Variability in results can arise from several factors, including:
-
Cell Line Heterogeneity: Cancer cell lines can evolve over time in culture, leading to genetic and phenotypic differences that may alter their response to drugs.[3][5]
-
Experimental Conditions: Minor variations in cell culture conditions (e.g., media composition, cell density, passage number) can impact experimental outcomes.
-
In Vivo Model Differences: Factors such as the mouse strain, tumor implantation site, and the animal's overall health can influence tumor growth and drug response in xenograft studies.
-
Compound Handling: Improper storage or handling of this compound can affect its stability and potency.
Troubleshooting Guides
In Vitro Cell-Based Assays
Issue 1: Higher than expected IC50 values or lack of growth inhibition in sensitive cell lines.
| Possible Cause | Troubleshooting Steps |
| Cell Line Integrity | Authenticate your cell line (e.g., via STR profiling) to ensure it is the correct line and free of cross-contamination. Use cells at a low passage number, as prolonged culturing can alter their characteristics.[3][5] |
| Suboptimal Cell Culture Conditions | Ensure cells are seeded at an appropriate density and are in the exponential growth phase at the time of treatment. Optimize serum concentration in the media, as serum components can sometimes interfere with drug activity. |
| This compound Degradation | Confirm the proper storage of this compound stock solutions (aliquoted and stored at -80°C for long-term).[2] Prepare fresh dilutions for each experiment from a validated stock. |
| Assay-Specific Issues | For assays like MTT or CellTiter-Glo, ensure that this compound is not interfering with the assay chemistry. Consider using a direct cell counting method or a clonogenic assay for confirmation. |
Issue 2: Inconsistent results in gene expression analysis (qPCR) of PPARG target genes.
| Possible Cause | Troubleshooting Steps |
| RNA Quality | Ensure high-purity RNA is extracted, with A260/A280 ratios between 1.8 and 2.0. Run an RNA integrity check (e.g., using a Bioanalyzer) to confirm the absence of degradation. |
| Primer/Probe Design | Validate the efficiency of your qPCR primers for the target genes. Use primers that span an exon-exon junction to avoid amplification of genomic DNA. |
| Reverse Transcription Variability | Use a consistent amount of RNA for cDNA synthesis across all samples. Include a no-reverse transcriptase control to check for genomic DNA contamination. |
| Data Normalization | Use multiple stable housekeeping genes for normalization to account for variations in RNA input and reverse transcription efficiency. |
In Vivo Xenograft Studies
Issue 3: High variability in tumor growth within the same treatment group.
| Possible Cause | Troubleshooting Steps |
| Tumor Cell Implantation | Ensure a consistent number of viable cells are injected into the same anatomical location for each mouse. Subcutaneous injections in the flank are common. |
| Animal Health and Husbandry | Use mice of the same age, sex, and genetic background. House animals under standardized conditions (e.g., temperature, light cycle, diet) to minimize physiological variability. |
| Tumor Measurement Technique | Use calipers for consistent tumor measurement and the same formula (e.g., (Width^2 x Length)/2) to calculate tumor volume. Have the same individual perform the measurements if possible to reduce inter-operator variability. |
Issue 4: Lack of tumor regression at previously reported effective doses.
| Possible Cause | Troubleshooting Steps |
| Drug Formulation and Administration | Ensure this compound is properly formulated for oral gavage (the route of administration in preclinical studies).[2] Verify the accuracy of the dosing volume for each animal's body weight. |
| Tumor Burden at Start of Treatment | Initiate treatment when tumors have reached a consistent, predefined size across all groups. Very large tumors may be less responsive to treatment. |
| Mouse Strain Differences | Different immunodeficient mouse strains can have varying levels of residual immune function, which may impact tumor growth and drug efficacy. Ensure you are using the same strain as in the reference studies. |
Data Presentation
Table 1: In Vitro Activity of this compound in Urothelial Carcinoma Cell Lines
| Cell Line | Genetic Alteration | IC50 for Target Gene Silencing (nM) |
| 5637 | - | 1.9 - 4.3 |
| HT1197 | RXRA-mutant | 5.2 - 8.3 |
| UMUC9 | PPARG-amplified | 6.2 - 6.3 |
| Data summarized from Mertz, J. et al. (2022).[3] |
Table 2: In Vivo Efficacy of this compound in Urothelial Carcinoma Xenograft Models
| Xenograft Model | Genetic Alteration | This compound Dose (mg/kg, p.o., b.i.d.) | Outcome |
| HT1197 | RXRA-mutant | 60 | >100% tumor growth inhibition at day 21 |
| UMUC9 | PPARG-amplified | 30 | Robust suppression of tumor growth |
| Data summarized from MedChemExpress and Mertz, J. et al. (2022).[2][3] |
Experimental Protocols
1. Clonogenic Assay
This assay assesses the ability of single cells to form colonies after treatment with this compound, providing a measure of cytotoxicity.
-
Cell Seeding: Plate a low density of single cells (e.g., 500-1000 cells/well) in 6-well plates.
-
Treatment: After 24 hours, treat the cells with a range of this compound concentrations. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plates for 10-14 days, allowing colonies to form.
-
Fixation and Staining:
-
Gently wash the colonies with PBS.
-
Fix the colonies with a solution of 6% glutaraldehyde for 15 minutes.
-
Stain the fixed colonies with 0.5% crystal violet for 30 minutes.
-
-
Colony Counting: Wash the plates with water and allow them to air dry. Count the number of colonies (typically defined as a cluster of ≥50 cells).
-
Analysis: Calculate the surviving fraction for each treatment concentration relative to the vehicle control.
2. Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the expression of PPARG target genes following this compound treatment.
-
Cell Treatment and RNA Extraction:
-
Plate cells and treat with this compound or vehicle control for the desired time.
-
Lyse the cells and extract total RNA using a commercially available kit.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a reverse transcription kit.
-
-
qPCR Reaction:
-
Prepare a reaction mix containing cDNA, SYBR Green master mix, and forward and reverse primers for the target gene and a housekeeping gene.
-
Run the qPCR reaction on a real-time PCR instrument.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene.
-
Calculate the relative gene expression using the ΔΔCt method, normalizing the target gene expression to the housekeeping gene and comparing the treatment group to the vehicle control.
-
3. Tumor Xenograft Model
This protocol describes the establishment of a subcutaneous xenograft model to evaluate the in vivo efficacy of this compound.
-
Cell Preparation: Harvest urothelial cancer cells and resuspend them in a sterile solution, such as a mixture of PBS and Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension (e.g., 1-5 x 10^6 cells) into the flank of immunodeficient mice (e.g., nude or NSG mice).
-
Tumor Monitoring: Monitor the mice regularly for tumor growth. Measure tumor dimensions with calipers 2-3 times per week.
-
Treatment: Once tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound or vehicle control orally by gavage at the specified dose and schedule.
-
Efficacy Evaluation: Continue to monitor tumor volume and body weight throughout the study. The primary endpoint is typically tumor growth inhibition.
Visualizations
References
- 1. Optimizing Drug Response Study Design in Patient-Derived Tumor Xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Gene expression reveals hidden variability in cancer cells' response to drugs - ecancer [ecancer.org]
- 3. Cancer cell lines evolve in ways that affect how they respond to drugs | Broad Institute [broadinstitute.org]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Genetic and transcriptional evolution alters cancer cell line drug response - PMC [pmc.ncbi.nlm.nih.gov]
How to mitigate FTX-6746 cytotoxicity in non-cancerous cell lines
Welcome to the technical support center for FTX-6746. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting and mitigating potential cytotoxic effects of this compound in non-cancerous cell lines during pre-clinical research.
Troubleshooting Guides
This section provides a question-and-answer format to address specific issues that may arise during your experiments with this compound.
Issue 1: High cytotoxicity observed in non-cancerous control cell lines at effective concentrations for cancer cells.
-
Question: We are observing significant cytotoxicity in our non-cancerous cell lines (e.g., normal human urothelial cells, fibroblasts) at the same concentrations of this compound that are effective against urothelial carcinoma (UC) cell lines. How can we reduce this off-target toxicity?
-
Answer: This is a common challenge in targeted therapy development. Here are several strategies to investigate and mitigate off-target cytotoxicity:
-
Confirm On-Target, Off-Tumor Effect: First, verify that the cytotoxicity is due to the inhibition of PPARG in the non-cancerous cells. Perform target engagement assays (e.g., qPCR for PPARG target genes) in both your cancer and non-cancerous cell lines. If PPARG target genes are suppressed in the non-cancerous cells, this suggests an "on-target, off-tumor" effect.
-
Dose-Response Curve Optimization: Conduct a detailed dose-response study to determine the therapeutic window. It's possible that a lower concentration of this compound may inhibit cancer cell proliferation without significantly harming non-cancerous cells.
-
Co-treatment with a Cytoprotective Agent: Consider co-administering a cytoprotective agent that does not interfere with the anti-cancer activity of this compound. Potential candidates could include antioxidants or agents that support mitochondrial health, depending on the mechanism of cytotoxicity.
-
Pulsed Dosing Regimen: Instead of continuous exposure, try a pulsed dosing regimen. For example, treat cells for a shorter period (e.g., 24 hours), followed by a drug-free period. This may allow non-cancerous cells to recover while still exerting a sufficient anti-proliferative effect on cancer cells.
-
Issue 2: Discrepancy between cytotoxicity data from different assay methods.
-
Question: We are getting conflicting results from our cytotoxicity assays. For instance, the MTT assay shows high cytotoxicity, while a membrane integrity assay like LDH release shows lower toxicity. Which result should we trust?
-
Answer: Discrepancies between different cytotoxicity assays are not uncommon and often point to different mechanisms of cell death or cellular stress.[1][2]
-
MTT Assay: This assay measures metabolic activity, and a reduction can indicate either cell death or metabolic inhibition without immediate cell death (cytostatic effect).[2][3]
-
LDH Assay: This assay measures the release of lactate dehydrogenase from damaged cells, indicating a loss of membrane integrity, which is a hallmark of necrosis or late-stage apoptosis.[4]
To resolve this, it is recommended to use a multi-parametric approach:
-
Combine Assays: Use a combination of assays that measure different cellular events. For example, pair a metabolic assay (MTT or resazurin) with a membrane integrity assay (LDH or propidium iodide staining).[1]
-
Apoptosis vs. Necrosis: To distinguish between apoptosis and necrosis, use assays like Annexin V/PI staining followed by flow cytometry.
-
Direct Cell Counting: A straightforward method is to perform direct cell counting using a hemocytometer or an automated cell counter with a viability dye like trypan blue.[3]
-
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action of this compound?
A1: this compound is a potent and selective small molecule inhibitor of Peroxisome Proliferator-Activated Receptor Gamma (PPARG).[5][6][7] It acts as an inverse agonist, driving a repressive conformation of PPARG to silence the expression of target genes.[5][7] In urothelial cancer, where PPARG signaling is often activated, this inhibition leads to reduced tumor cell growth.[5][6]
Q2: Are there any known off-target effects of this compound?
A2: While this compound is reported to be highly selective for PPARG over other PPAR isoforms, all small molecule inhibitors have the potential for off-target effects.[6] Preclinical data suggests that this compound is well-tolerated in animal models at therapeutic doses.[7] However, in vitro, high concentrations may lead to off-target effects or exaggerated on-target effects in non-cancerous cells that also express PPARG.
Q3: What non-cancerous cell lines are most appropriate as controls for in vitro studies with this compound?
A3: The choice of control cell lines is critical. Ideal control cell lines would be:
-
From the same tissue of origin: For urothelial cancer studies, normal human urothelial cells (e.g., from primary culture or immortalized lines like SV-HUC-1) are the most relevant.
-
Expressing PPARG: To assess on-target, off-tumor toxicity, the control cells should express PPARG.
-
Well-characterized: Use cell lines with a stable phenotype and known genetic background.
Q4: How can I determine if the observed cytotoxicity is specific to cancer cells?
A4: To assess cancer cell-specific cytotoxicity, you can calculate a selectivity index (SI). The SI is the ratio of the IC50 (or GI50) value in a non-cancerous cell line to the IC50 value in a cancer cell line. A higher SI value indicates greater selectivity for cancer cells.
Data Presentation
Table 1: Hypothetical Dose-Response Data for this compound
| Cell Line Type | Cell Line | IC50 (nM) | Selectivity Index (SI) |
| Urothelial Carcinoma | HT1197 | 8.3 | - |
| Urothelial Carcinoma | UMUC9 | 6.2 | - |
| Non-cancerous | SV-HUC-1 | 500 | 60.2 (vs. HT1197) |
| Non-cancerous | Normal Human Fibroblasts | >1000 | >120.5 (vs. HT1197) |
Note: The data in this table is hypothetical and for illustrative purposes only. Actual experimental results may vary.
Experimental Protocols
Protocol 1: Assessing Cytotoxicity using MTT Assay
This protocol is a standard method for evaluating cell viability based on metabolic activity.[3]
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of this compound for the desired time period (e.g., 24, 48, 72 hours). Include vehicle-only controls.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.
Protocol 2: LDH Release Assay for Membrane Integrity
This protocol measures cytotoxicity by quantifying the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes.[8]
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After the treatment period, carefully collect the cell culture supernatant.
-
LDH Reaction: Use a commercial LDH cytotoxicity assay kit and follow the manufacturer's instructions. This typically involves adding the collected supernatant to a reaction mixture containing the LDH substrate.
-
Absorbance Measurement: Incubate as recommended and then measure the absorbance at the specified wavelength (usually 490 nm).
-
Data Analysis: Calculate the percentage of cytotoxicity relative to a maximum LDH release control (cells lysed with detergent).
Visualizations
Caption: Workflow for assessing this compound cytotoxicity.
Caption: Simplified this compound mechanism of action.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Dissecting Drug-Induced Cytotoxicity and Metabolic Dysfunction in Conditionally Immortalized Human Proximal Tubule Cells [frontiersin.org]
- 3. kosheeka.com [kosheeka.com]
- 4. Cytotoxic effects on cancerous and non-cancerous cells of trans-cinnamaldehyde, carvacrol, and eugenol - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 6. This compound, a new PPARG inverse agonist with efficacy in urothelial cancer animal models | BioWorld [bioworld.com]
- 7. flaretx.com [flaretx.com]
- 8. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Adjusting FTX-6746 dosage for different xenograft models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers utilizing FTX-6746 in xenograft models. The information is tailored for scientists and drug development professionals to facilitate their experimental design and execution.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
A1: this compound is a potent and highly selective inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARG).[1] In cancer cells with activated PPARG signaling, this compound binds to the PPARG receptor and promotes a conformational change that leads to the recruitment of co-repressors. This represses the transcription of PPARG target genes, ultimately leading to the inhibition of cancer cell proliferation.[2]
Q2: In which xenograft models has the dosage of this compound been established?
A2: Currently, published data on the in vivo efficacy and dosage of this compound is primarily available for two human urothelial carcinoma xenograft models: UM-UC-9 (PPARG-amplified) and HT1197 (RXRA-mutant).[1]
Q3: What is the recommended dosage and administration route for this compound in the established urothelial cancer xenograft models?
A3: For the UM-UC-9 xenograft model, a robust suppression of tumor growth was observed at a dosage of 30 mg/kg administered orally (p.o.) twice daily (b.i.d.).[1] In the HT1197 xenograft model, a clear suppression of tumor growth was achieved at 60 mg/kg p.o. b.i.d.[1] In both models, treatment was carried out for 21 days.
Dosage and Administration Guide
Established Dosage in Urothelial Cancer Xenograft Models
The following table summarizes the recommended dosage and administration for this compound in the specified urothelial cancer xenograft models.
| Xenograft Model | Genetic Background | Dosage | Administration Route | Frequency | Duration | Observed Efficacy |
| UM-UC-9 | PPARG-amplified | 30 mg/kg | Oral (p.o.) | Twice daily (b.i.d.) | 21 days | Robust tumor growth suppression |
| HT1197 | RXRA-mutant | 60 mg/kg | Oral (p.o.) | Twice daily (b.i.d.) | 21 days | Clear tumor growth suppression |
General Guidance for Dose-Finding Studies in New Xenograft Models
Disclaimer: The following is general guidance for establishing a dosage regimen for this compound in a new xenograft model and should be adapted based on the specific tumor type and experimental goals. Currently, there is no published data on the efficacy or optimal dosage of this compound in non-urothelial cancer xenograft models.
Step 1: In Vitro Potency Assessment Before initiating in vivo studies, determine the half-maximal inhibitory concentration (IC50) of this compound in your cancer cell line of interest. This will provide a preliminary indication of the compound's potency in your specific model.
Step 2: Pilot Dose-Escalation Study
-
Animal Strain: Use immunodeficient mice appropriate for your xenograft model (e.g., NOD/SCID or NSG).
-
Group Size: A small cohort of animals per group (e.g., n=3-5) is sufficient for a pilot study.
-
Dose Range: Based on the effective doses in urothelial cancer models, a starting range of 10 mg/kg to 60 mg/kg p.o. b.i.d. could be explored. Include a vehicle control group.
-
Monitoring:
-
Tumor Growth: Measure tumor volume regularly (e.g., 2-3 times per week).
-
Toxicity: Monitor animal body weight, clinical signs of distress (e.g., changes in posture, activity, grooming), and food/water intake.
-
-
Endpoint: The primary endpoint of the pilot study is to identify a dose that shows anti-tumor activity with an acceptable safety profile (e.g., less than 10-15% body weight loss).
Step 3: Efficacy Study with Optimized Dose Once a well-tolerated and potentially efficacious dose is identified, a larger-scale efficacy study can be designed with an increased number of animals per group to achieve statistical significance.
Experimental Protocols
Preparation of this compound for Oral Administration in Mice
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO)
-
Polyethylene glycol 300 (PEG300)
-
Tween-80
-
Saline (0.9% sodium chloride)
Procedure:
-
Prepare a stock solution of this compound in DMSO.
-
For a final concentration of 2.5 mg/mL, mix 100 µL of the DMSO stock solution with 400 µL of PEG300.
-
Add 50 µL of Tween-80 to the mixture and mix thoroughly.
-
Add 450 µL of saline to reach a final volume of 1 mL.
-
Ensure the final solution is clear before administration.
Oral Gavage Administration in Mice
Procedure:
-
Accurately weigh the mouse to determine the correct volume of the this compound formulation to administer. The maximum recommended volume for oral gavage in mice is 10 mL/kg.[3]
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to immobilize the head.[4]
-
Measure the appropriate length of the gavage needle from the tip of the mouse's nose to the last rib to ensure it will reach the stomach.[4]
-
Insert the gavage needle into the diastema (gap between the incisors and molars) and gently advance it along the roof of the mouth towards the esophagus. The mouse should swallow the tube. Do not force the needle.[4]
-
Once the needle is in the esophagus, administer the formulation slowly and steadily.[4]
-
Gently remove the gavage needle.
-
Monitor the animal for a few minutes after administration for any signs of distress.[3]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway of this compound as a PPARG inverse agonist in cancer cells.
Caption: this compound signaling pathway in cancer cells.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Poor Tumor Growth or No Tumor Take | - Cell line viability is low.- Insufficient cell number injected.- Improper injection technique.- Immune rejection by the host mouse. | - Ensure high cell viability (>90%) before injection.- Optimize the number of cells injected (typically 1-10 million cells).- Inject cells subcutaneously in a mixture with Matrigel to support initial growth.- Use a more severely immunocompromised mouse strain (e.g., NSG). |
| High Variability in Tumor Growth | - Inconsistent cell number or viability in injections.- Variation in injection site.- Health status of the animals. | - Ensure a homogenous cell suspension and accurate cell counting.- Be consistent with the subcutaneous injection site (e.g., right flank).- Use age- and sex-matched animals in good health. |
| Adverse Effects in Animals (e.g., significant weight loss, lethargy) | - The dose of this compound is too high.- Formulation issues (e.g., vehicle toxicity).- Stress from handling and gavage. | - Reduce the dosage of this compound.- Run a vehicle-only control group to assess vehicle toxicity.- Ensure personnel are well-trained in animal handling and oral gavage to minimize stress. |
| Lack of Anti-Tumor Efficacy | - The dose of this compound is too low.- The xenograft model is not dependent on PPARG signaling.- Poor oral bioavailability of the compound.- Rapid metabolism of the compound. | - Perform a dose-escalation study to find a more effective dose.- Confirm PPARG expression and pathway activation in your cell line of interest.- Ensure proper formulation and administration of this compound.- Consider pharmacokinetic studies to assess drug exposure in the animals. |
| Difficulty with Oral Gavage | - Improper restraint of the animal.- Incorrect size of the gavage needle.- Forcing the needle, leading to esophageal or tracheal injury. | - Ensure proper training in animal restraint techniques.- Select a gavage needle of the appropriate size for the mouse.[5]- The gavage needle should be inserted gently; if resistance is met, withdraw and re-attempt.[4] |
References
- 1. This compound, a new PPARG inverse agonist with efficacy in urothelial cancer animal models | BioWorld [bioworld.com]
- 2. Biochemical and structural basis for the pharmacological inhibition of nuclear hormone receptor PPARγ by inverse agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 4. uac.arizona.edu [uac.arizona.edu]
- 5. Gavage Techniques in Small Animals | Animals in Science [queensu.ca]
Technical Support Center: Quantifying PPARG Target Gene Silencing by FTX-6746
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with FTX-6746 to quantify the silencing of peroxisome proliferator-activated receptor gamma (PPARG) target genes.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it induce PPARG target gene silencing?
A1: this compound is a potent and highly selective small molecule inverse agonist of PPARG.[1][2][3] Unlike an antagonist which simply blocks the receptor, an inverse agonist binds to PPARG and promotes a conformational change that actively represses its transcriptional activity. This leads to the silencing of PPARG target genes.[2] this compound has demonstrated robust PPARG target gene silencing in various urothelial cancer (UC) cell lines.[1][2][3]
Q2: Which PPARG target genes are recommended for quantifying the silencing effect of this compound?
A2: Several well-established PPARG target genes can be used to quantify the effect of this compound. In the context of urothelial carcinoma, genes involved in lipid metabolism and adipogenesis are often regulated by PPARG.[4][5] Commonly used and reliable target genes for validation in urothelial cancer include FABP4 (Fatty Acid Binding Protein 4), ADIPOQ (Adiponectin), and PLIN2 (Perilipin 2). It is recommended to test a panel of at least two to three target genes to confirm the silencing effect.
Q3: What are the expected IC50 values for this compound in terms of target gene silencing?
A3: The half-maximal inhibitory concentration (IC50) for this compound-mediated PPARG target gene silencing is in the low nanomolar range in sensitive cell lines. The specific IC50 can vary depending on the cell line and the target gene being measured.[1]
Q4: How selective is this compound for PPARG over other PPAR isoforms?
A4: this compound is highly selective for PPARG, with over 100-fold selectivity against other PPAR isoforms, PPARα and PPARδ.[1] This high selectivity minimizes the risk of off-target effects mediated by other PPAR family members.
Troubleshooting Guides
This section addresses common problems encountered during the quantification of PPARG target gene silencing after treatment with this compound.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High variability in qPCR results between replicates | - Pipetting errors during reaction setup.- Inconsistent cell seeding density.- Poor quality or low concentration of RNA.- Suboptimal primer/probe design or concentration. | - Use a master mix for qPCR to minimize pipetting variability.- Ensure uniform cell seeding and confluency at the time of treatment.- Verify RNA integrity and concentration before reverse transcription.- Validate primer efficiency and specificity. |
| No significant gene silencing observed after this compound treatment | - Incorrect dosage of this compound.- Insufficient treatment duration.- Cell line is not sensitive to PPARG inhibition.- Degraded this compound stock solution. | - Perform a dose-response experiment to determine the optimal concentration.- Optimize the treatment time (e.g., 24, 48, 72 hours).- Confirm PPARG expression and dependency in your cell line.- Prepare fresh this compound stock solution and store it properly. |
| Inconsistent results across different experiments | - Variation in cell culture conditions (e.g., passage number, serum batch).- Instability of this compound in culture medium.- Inconsistent incubation times. | - Maintain consistent cell culture practices and use low-passage cells.- Prepare fresh this compound dilutions for each experiment.- Strictly adhere to the established treatment and incubation times. |
| High background signal in no-template controls (NTCs) in qPCR | - Contamination of reagents or workspace with DNA.- Primer-dimer formation. | - Use dedicated, sterile equipment and reagents for qPCR setup.- Optimize primer design and annealing temperature to reduce primer-dimers. |
| Unexpected changes in housekeeping gene expression | - The chosen housekeeping gene is regulated by PPARG or affected by the treatment.- Cellular toxicity at high concentrations of this compound. | - Validate the stability of your housekeeping gene(s) under experimental conditions. Use at least two validated housekeeping genes for normalization.- Perform a cell viability assay to ensure the used concentrations of this compound are not cytotoxic. |
Quantitative Data Summary
The following tables summarize the quantitative effects of this compound on PPARG target gene silencing from preclinical studies.
Table 1: In Vitro IC50 Values for this compound on PPARG Target Gene Silencing in Urothelial Cancer Cell Lines [1]
| Cell Line | Target Gene 1 IC50 (nM) | Target Gene 2 IC50 (nM) |
| 5637 | 1.9 | 4.3 |
| HT1197 | 5.2 | 8.3 |
| UMUC9 | 6.2 | 6.3 |
Table 2: In Vivo Suppression of PPARG Target Genes by this compound in Xenograft Models [1]
| Xenograft Model | This compound Dose (mg/kg) | Reduction in Target Gene Expression vs. Vehicle |
| HT1197 | 60 | >50% |
| UMUC9 | 30 | >50% |
Experimental Protocols
1. Cell Culture and this compound Treatment
This protocol describes the general procedure for treating adherent cancer cell lines with this compound to assess its effect on gene expression.
-
Materials:
-
Appropriate cancer cell line (e.g., 5637, HT1197, UMUC9)
-
Complete cell culture medium (specific to the cell line)
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
6-well or 12-well cell culture plates
-
Trypsin-EDTA
-
-
Procedure:
-
Seed cells in culture plates at a density that will result in 50-70% confluency at the time of treatment.
-
Allow cells to adhere and grow for 24 hours in a humidified incubator at 37°C and 5% CO2.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution to achieve the desired final concentrations. Include a vehicle control (DMSO) at the same final concentration as the highest this compound concentration.
-
Remove the old medium from the cells and wash once with PBS.
-
Add the medium containing the different concentrations of this compound or vehicle control to the respective wells.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
After incubation, proceed with RNA extraction.
-
2. RNA Extraction and Quantitative Real-Time PCR (qPCR)
This protocol outlines the steps for quantifying PPARG target gene expression levels using a two-step RT-qPCR method.
-
Materials:
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (SYBR Green or probe-based)
-
Nuclease-free water
-
Forward and reverse primers for target genes and housekeeping genes
-
qPCR instrument
-
-
Procedure:
-
RNA Extraction:
-
Lyse the cells directly in the culture wells using the lysis buffer from the RNA extraction kit.
-
Follow the manufacturer's protocol to extract total RNA.
-
Quantify the RNA concentration and assess its purity (A260/A280 ratio of ~2.0).
-
-
cDNA Synthesis:
-
Synthesize cDNA from an equal amount of total RNA (e.g., 1 µg) for all samples using a cDNA synthesis kit according to the manufacturer's instructions.
-
-
qPCR:
-
Prepare a qPCR master mix containing the qPCR reagent, forward and reverse primers, and nuclease-free water.
-
Aliquot the master mix into qPCR plate wells.
-
Add an equal amount of diluted cDNA to each well. Include no-template controls (NTCs) containing water instead of cDNA.
-
Run the qPCR plate on a real-time PCR instrument using a standard cycling protocol (e.g., initial denaturation, followed by 40 cycles of denaturation, annealing, and extension).
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for each gene in each sample.
-
Normalize the Ct values of the target genes to the Ct values of one or more stable housekeeping genes (ΔCt = Ct_target - Ct_housekeeping).
-
Calculate the fold change in gene expression relative to the vehicle control using the 2^-ΔΔCt method (ΔΔCt = ΔCt_treated - ΔCt_vehicle).
-
-
Visualizations
Caption: Mechanism of this compound induced PPARG target gene silencing.
Caption: Experimental workflow for quantifying gene silencing.
Caption: Troubleshooting flowchart for inconsistent results.
References
- 1. This compound, a new PPARG inverse agonist with efficacy in urothelial cancer animal models | BioWorld [bioworld.com]
- 2. flaretx.com [flaretx.com]
- 3. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Pparg promotes differentiation and regulates mitochondrial gene expression in bladder epithelial cells - PMC [pmc.ncbi.nlm.nih.gov]
Ensuring reproducibility in FTX-6746 in vivo studies
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to ensure the reproducibility of in vivo studies involving FTX-6746, a potent and selective small molecule inhibitor (inverse agonist) of Peroxisome Proliferator-Activated Receptor Gamma (PPARG).
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inverse agonist of PPARG.[1][2] In urothelial cancer, particularly the luminal subtype, there is often an overactivity of the PPARG transcription factor, which can be caused by genetic alterations like gene amplification or mutations in PPARG itself or its binding partner, Retinoid X Receptor Alpha (RXRA).[2][3] this compound binds to PPARG and forces it into a repressive conformation.[1] This action suppresses the expression of PPARG target genes, leading to the inhibition of tumor growth.[2][3]
Q2: What are the recommended in vivo models for testing this compound?
A2: Preclinical studies have successfully utilized xenograft models of human urothelial cancer cell lines.[1][3][4] Specifically, models with PPARG amplification (e.g., UMUC9 cell line) or RXRA mutations (e.g., HT1197 cell line) are appropriate choices, as they represent the molecular subtypes of urothelial cancer where this compound has shown significant efficacy.[1][3]
Q3: What is the recommended dosage and administration route for this compound in mouse xenograft models?
A3: Based on preclinical data, this compound is orally active and has been shown to be effective when administered twice daily (b.i.d.).[1][4] The effective dose can vary depending on the specific xenograft model. For instance, in a PPARG-amplified UMUC9 xenograft model, a dose of 30 mg/kg resulted in robust tumor growth suppression.[1] In an RXRA-mutant HT1197 xenograft model, a dose of 60 mg/kg led to significant tumor growth inhibition.[1]
Troubleshooting Guide
Issue 1: Inconsistent tumor growth inhibition in xenograft models.
-
Possible Cause 1: Incorrect Mouse Strain.
-
Solution: Ensure the use of immunodeficient mice (e.g., nude or SCID) to prevent graft rejection of the human cancer cell lines.
-
-
Possible Cause 2: Variability in Drug Preparation and Administration.
-
Solution: this compound for oral administration should be prepared fresh daily. Ensure the vehicle is appropriate and consistent across all treatment groups. For oral gavage, proper technique is crucial to ensure the full dose is delivered to the stomach.
-
-
Possible Cause 3: Cell Line Integrity.
-
Solution: Regularly perform cell line authentication to ensure the genetic identity of the urothelial cancer cell lines being used. Genetic drift can occur with continuous passaging, potentially altering their dependency on PPARG signaling.
-
-
Possible Cause 4: Suboptimal Dosing Regimen.
-
Solution: While published studies provide effective dose ranges, it may be necessary to perform a dose-response study in your specific model to determine the optimal dose for consistent tumor growth inhibition.
-
Issue 2: High toxicity or significant body weight loss in treated animals.
-
Possible Cause 1: Formulation Issues.
-
Solution: The formulation vehicle may be contributing to toxicity. Evaluate the tolerability of the vehicle alone in a control group. Consider alternative, well-tolerated vehicles for oral administration.
-
-
Possible Cause 2: Off-Target Effects.
-
Solution: While this compound is reported to be a selective PPARG inhibitor, high doses may lead to off-target effects.[1] If toxicity is observed at the intended therapeutic dose, consider a dose reduction or a less frequent administration schedule. Monitor animals daily for clinical signs of toxicity.
-
-
Possible Cause 3: Animal Health Status.
-
Solution: Ensure that all animals are healthy and within a consistent age and weight range at the start of the study. Underlying health issues can increase sensitivity to drug treatment.
-
Quantitative Data Summary
Table 1: In Vitro Potency of this compound in Urothelial Cancer Cell Lines
| Cell Line | Genetic Alteration | Target Gene | IC50 (nM) |
| 5637 | - | Target 1 | 1.9 |
| Target 2 | 4.3 | ||
| HT1197 | RXRA-mutant | Target 1 | 5.2 |
| Target 2 | 8.3 | ||
| UMUC9 | PPARG-amplified | Target 1 | 6.2 |
| Target 2 | 6.3 |
Data extracted from Mertz, J. et al. (2022).[1]
Table 2: In Vivo Efficacy of this compound in Urothelial Cancer Xenograft Models
| Xenograft Model | Genetic Alteration | Dose (mg/kg, p.o., b.i.d.) | Outcome |
| UMUC9 | PPARG-amplified | 30 | Robust suppression of tumor growth |
| HT1197 | RXRA-mutant | 60 | Clear suppression of tumor growth, with no regrowth after treatment cessation |
Data extracted from Mertz, J. et al. (2022).[1]
Experimental Protocols
Protocol 1: Urothelial Cancer Xenograft Model Establishment and this compound Treatment
-
Cell Culture: Culture human urothelial cancer cell lines (e.g., UMUC9 or HT1197) in the recommended medium and conditions.
-
Cell Implantation:
-
Harvest cells during their logarithmic growth phase.
-
Resuspend the cells in a sterile, serum-free medium or a mixture of medium and Matrigel.
-
Subcutaneously inject the cell suspension (typically 1 x 10^6 to 1 x 10^7 cells) into the flank of 6-8 week old immunodeficient mice.
-
-
Tumor Growth Monitoring:
-
Monitor tumor growth by measuring the tumor dimensions with calipers 2-3 times per week.
-
Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
-
Randomization and Treatment:
-
When tumors reach a predetermined size (e.g., 100-200 mm^3), randomize the animals into treatment and vehicle control groups.
-
Prepare this compound in an appropriate vehicle for oral administration.
-
Administer this compound or vehicle control orally twice daily (b.i.d.) at the designated dose.
-
-
Efficacy and Tolerability Assessment:
-
Continue to monitor tumor volume throughout the study.
-
Measure animal body weight 2-3 times per week as an indicator of toxicity.
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., pharmacodynamic studies).
-
Visualizations
Caption: Mechanism of action of this compound in urothelial cancer cells.
Caption: A typical workflow for an in vivo xenograft study of this compound.
References
Validation & Comparative
FTX-6746 vs. FX-909: A Comparative Analysis of Novel PPARγ Inhibitors in Urothelial Carcinoma
A detailed examination of two promising therapeutic candidates targeting the peroxisome proliferator-activated receptor gamma (PPARG), a key driver in a subset of urothelial carcinomas. This guide provides a comprehensive comparison of the preclinical data for FTX-6746 and its successor, FX-909, offering researchers, scientists, and drug development professionals a side-by-side analysis of their efficacy, mechanism of action, and experimental validation.
Introduction
Urothelial carcinoma, the most common type of bladder cancer, presents a significant clinical challenge, particularly in advanced and metastatic stages. A notable subset of these tumors is characterized by the overexpression or mutation of the peroxisome proliferator-activated receptor gamma (PPARG), a nuclear receptor and transcription factor that plays a crucial role in cell differentiation and metabolism.[1][2] The dependency of these "luminal" subtype tumors on PPARG signaling has identified it as a promising therapeutic target.[2] this compound and FX-909, developed by Flare Therapeutics, are two small molecule inhibitors designed to specifically target and suppress the activity of PPARG.[1][3] FX-909, a covalent inverse agonist of PPARG, has advanced into Phase 1 clinical trials for the treatment of advanced solid malignancies, including urothelial carcinoma.[3][4] This guide provides a comparative analysis of the available preclinical data for both compounds.
Mechanism of Action: Inverse Agonism of PPARG
Both this compound and FX-909 function as inverse agonists of PPARG.[1][3] Unlike neutral antagonists that simply block the binding of activating ligands, inverse agonists actively repress the basal transcriptional activity of the receptor.[1] They achieve this by inducing a conformational change in the PPARG protein that promotes the recruitment of corepressor proteins and inhibits the binding of coactivators, thereby silencing the expression of PPARG target genes.[1] FX-909 is specifically described as a covalent inverse agonist, indicating that it forms a permanent bond with its target, potentially leading to a more sustained and potent inhibitory effect.[3]
The signaling pathway targeted by these inhibitors is crucial for the growth and survival of PPARG-driven urothelial carcinoma. PPARG, in conjunction with its binding partner Retinoid X Receptor Alpha (RXRA), binds to specific DNA sequences known as Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes, driving their transcription.[2] By inhibiting this process, this compound and FX-909 aim to halt the proliferation of cancer cells.
Comparative Preclinical Efficacy
Both this compound and FX-909 have demonstrated significant anti-tumor activity in preclinical models of urothelial carcinoma. The following tables summarize the key quantitative data from in vitro and in vivo studies.
In Vitro Potency
| Compound | Assay Type | Cell Line | IC50 (nM) | Reference |
| This compound | PPARG Target Gene Silencing | 5637 | 1.9 & 4.3 | [1] |
| HT1197 | 5.2 & 8.3 | [1] | ||
| UMUC9 | 6.2 & 6.3 | [1] | ||
| Biochemical Assay (Wild-Type PPARG) | - | 707 | [1] | |
| Biochemical Assay (Mutant PPARG) | - | 200 | [1] | |
| FX-909 | PPARG Target Gene Silencing (IL1B mRNA) | UMUC9 | 1.7 | [5] |
| PPARG Target Gene Silencing (ANGPTL4 mRNA) | HT1197 | 1.3 | [5] | |
| Cellular EC50 | - | 1 | [6] |
In Vivo Efficacy in Xenograft Models
| Compound | Xenograft Model | Dosing | Outcome | Reference |
| This compound | UMUC9 (PPARG-amplified) | 30 mg/kg, p.o., b.i.d. | Robust tumor growth suppression. | [1] |
| HT1197 (RXRA-mutant) | 60 mg/kg, p.o., b.i.d. | Clear tumor growth suppression with no regrowth after treatment cessation. | [1] | |
| FX-909 | UMUC9 (PPARG-amplified) | 1 mg/kg, p.o., b.i.d. | Tumor eradication. | [7] |
| 3 mg/kg, p.o., b.i.d. | Tumor eradication. | [6] | ||
| HT1197 (RXRA-mutant) | 1 mg/kg, p.o., b.i.d. | Tumor regression. | [6] | |
| 3 mg/kg, p.o., b.i.d. | Tumor eradication. | [6] |
Direct comparative in vivo studies have shown that FX-909 induces greater tumor regression than this compound, even at lower doses.[5] For instance, in the UMUC9 xenograft model, FX-909 at 3 mg/kg resulted in greater tumor regression than this compound at 30 or 60 mg/kg.[5] Furthermore, while tumors in this compound-treated animals showed regrowth after cessation of treatment, negligible regrowth was observed in the FX-909 treated groups.[5]
Experimental Protocols
PPARG Target Gene Silencing Assay (qRT-PCR)
This assay quantifies the ability of the compounds to suppress the expression of PPARG target genes in cancer cell lines.
Methodology:
-
Urothelial cancer cell lines (e.g., UMUC9, HT1197) are cultured in appropriate media.
-
Cells are treated with a range of concentrations of this compound or FX-909.
-
Following a 24-hour incubation period, total RNA is extracted from the cells.
-
The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
Quantitative real-time PCR (qRT-PCR) is performed using primers specific for PPARG target genes (e.g., IL1B, ANGPTL4).
-
Gene expression levels are normalized to a housekeeping gene, and the data is analyzed using the comparative CT (ΔΔCT) method to determine the relative reduction in target gene expression.
-
IC50 values, the concentration of the compound that causes 50% inhibition of target gene expression, are calculated.[5]
In Vivo Xenograft Tumor Growth Inhibition Study
This experiment evaluates the anti-tumor efficacy of the compounds in a living organism.
Methodology:
-
Human urothelial carcinoma cells (e.g., UMUC9, HT1197) are injected subcutaneously into immunodeficient mice.
-
Tumors are allowed to grow to a predetermined size.
-
Mice are then randomized into different treatment groups: vehicle control, this compound, and FX-909.
-
The compounds are administered orally, typically twice a day (b.i.d.), at specified doses.
-
Tumor volume and the body weight of the mice are measured regularly throughout the study.
-
The study continues for a defined period (e.g., 21 days) or until tumors in the control group reach a specific size.
-
Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the vehicle control group.[1][5]
Conclusion
The available preclinical data strongly suggest that both this compound and FX-909 are potent and selective inhibitors of PPARG with significant anti-tumor activity in models of urothelial carcinoma. The successor compound, FX-909, appears to have an improved pharmacological profile, demonstrating superior in vivo efficacy and durable tumor regression at lower doses compared to this compound.[5] The advancement of FX-909 into clinical trials marks a significant step towards a potential new targeted therapy for patients with PPARG-driven urothelial cancer.[3][4] Further clinical investigation will be crucial to determine the safety and efficacy of this promising new agent in humans.
References
- 1. This compound, a new PPARG inverse agonist with efficacy in urothelial cancer animal models | BioWorld [bioworld.com]
- 2. flaretx.com [flaretx.com]
- 3. flaretx.com [flaretx.com]
- 4. urologytimes.com [urologytimes.com]
- 5. biorxiv.org [biorxiv.org]
- 6. flaretx.com [flaretx.com]
- 7. FX-909, a novel inverse PPARγ agonist with efficacy in models of urothelial cancer | BioWorld [bioworld.com]
A Comparative Analysis of FTX-6746 and Other PPARG Inhibitors for Researchers
An in-depth guide for researchers, scientists, and drug development professionals comparing the efficacy of the novel PPARG inverse agonist FTX-6746 with other established PPARG inhibitors. This document provides a comprehensive overview of their mechanisms of action, potency, and preclinical efficacy, supported by experimental data and detailed protocols.
Abstract
Peroxisome proliferator-activated receptor gamma (PPARG) has emerged as a critical therapeutic target in various diseases, including cancer and metabolic disorders. The development of inhibitors targeting PPARG has led to a diverse landscape of molecules with distinct mechanisms of action and efficacy profiles. This guide provides a comparative analysis of this compound, a novel and selective PPARG inverse agonist, against other well-characterized PPARG inhibitors such as GW9662, T0070907, SR-202, BADGE, and G3335. We present a structured comparison of their biochemical potency, cellular activity, and in vivo efficacy, supplemented with detailed experimental methodologies to aid in the design and interpretation of future research.
Introduction to PPARG Inhibition
Peroxisome proliferator-activated receptor gamma (PPARG) is a ligand-activated transcription factor belonging to the nuclear receptor superfamily. It plays a pivotal role in adipogenesis, lipid metabolism, and inflammation. In the context of cancer, particularly urothelial carcinoma, aberrant PPARG signaling has been identified as a key driver of tumorigenesis. Inhibition of PPARG activity, therefore, represents a promising therapeutic strategy. PPARG inhibitors can be broadly classified into antagonists, which block the binding of agonists, and inverse agonists, which stabilize the receptor in an inactive conformation, leading to the repression of target gene transcription.
Comparative Efficacy of PPARG Inhibitors
This section provides a detailed comparison of this compound with other known PPARG inhibitors. The data is compiled from various preclinical studies and presented in a standardized format to facilitate objective comparison.
Mechanism of Action
| Compound | Mechanism of Action | Reference |
| This compound | Selective PPARG Inverse Agonist | |
| GW9662 | Selective Irreversible PPARG Antagonist | |
| T0070907 | Potent and Selective PPARG Antagonist | |
| SR-202 | Selective PPARG Antagonist | |
| BADGE | PPARG Antagonist | |
| G3335 | Selective and Reversible PPARG Antagonist |
Biochemical Potency
| Compound | Assay Type | Target | IC50 / Ki / Kd | Reference |
| This compound | Biochemical Assay (Wild-Type) | PPARG | IC50: 707 nM | |
| Biochemical Assay (Mutant) | PPARG | IC50: 200 nM | ||
| GW9662 | Radioligand Binding | PPARG | IC50: 3.3 nM | |
| Radioligand Binding | PPARA | IC50: 32 nM | ||
| Radioligand Binding | PPARD | IC50: 2000 nM | ||
| T0070907 | Not Specified | PPARG | Ki: 1 nM | |
| G3335 | Not Specified | PPARG | Kd: ~8 µM | |
| BADGE | Not Specified | PPARG | Kd(app): 100 µM |
In Vitro Efficacy in Cancer Cell Lines
| Compound | Cell Line | Assay | Endpoint | Result | Reference |
| This compound | 5637 (Urothelial) | Target Gene Silencing | IC50 | 1.9 and 4.3 nM (two target genes) | |
| HT1197 (Urothelial) | Target Gene Silencing | IC50 | 5.2 and 8.3 nM (two target genes) | ||
| UMUC9 (Urothelial) | Target Gene Silencing | IC50 | 6.2 and 6.3 nM (two target genes) | ||
| GW9662 | Human Mammary Tumor | Growth Inhibition | Not Specified | Inhibited growth | |
| T0070907 | MDA-MB-231 (Breast) | Proliferation, Invasion, Migration | Inhibition | Inhibited proliferation, invasion, and migration | |
| SR-202 | 3T3-L1 (Preadipocyte) | Adipocyte Differentiation | Inhibition | Efficiently antagonized hormone- and TZD-induced differentiation | |
| BADGE | 3T3-L1, 3T3-F442A (Preadipocyte) | Adipocyte Differentiation | Inhibition | Blocked hormone-mediated differentiation | |
| G3335 | COS-7 (Transfected) | Reporter Gene Expression | Inhibition of Rosiglitazone activity | IC50: 31.9 µM |
In Vivo Efficacy in Animal Models
| Compound | Animal Model | Tumor Type | Dose and Administration | Key Findings | Reference |
| This compound | UMUC9 Xenograft | Urothelial Cancer | 30 mg/kg, p.o. b.i.d. | Robust suppression of tumor growth | |
| HT1197 Xenograft | Urothelial Cancer | 60 mg/kg, p.o. b.i.d. | Clear suppression of tumor growth with no regrowth | ||
| SR-202 | Diabetic ob/ob mice | Not Applicable | Not Specified | Dramatically improved insulin sensitivity | |
| High-fat diet-induced obese mice | Not Applicable | Not Specified | Reduced adipocyte hypertrophy and insulin resistance |
Signaling Pathways and Experimental Workflows
Visual representations of key biological pathways and experimental procedures are provided below using Graphviz (DOT language) to enhance understanding.
Caption: Simplified PPARG signaling pathway illustrating activation by ligands and inhibition by inverse agonists (this compound) and antagonists.
Caption: General experimental workflow for assessing in vivo efficacy of PPARG inhibitors using xenograft models.
Experimental Protocols
This section provides an overview of the methodologies used in the cited studies. For detailed protocols, please refer to the original publications.
Biochemical Assays (Time-Resolved Fluorescence Resonance Energy Transfer - TR-FRET)
Biochemical potency of PPARG inhibitors is often determined using TR-FRET assays. This method measures the binding of the inhibitor to the PPARG ligand-binding domain (LBD). The assay typically involves incubating the purified PPARG-LBD with a fluorescently labeled tracer and the test compound. The ability of the compound to displace the tracer is measured as a decrease in the FRET signal, from which IC50 values can be calculated.
Cell-Based Target Gene Silencing Assays
The efficacy of PPARG inhibitors in a cellular context is frequently assessed by measuring their ability to repress the expression of PPARG target genes. Urothelial cancer cell lines with known PPARG amplification or mutations (e.g., 5637, HT1197, UMUC9) are treated with varying concentrations of the inhibitor. Following treatment, total RNA is extracted, and the expression levels of target genes (e.g., FABP4, ANGPTL4) are quantified using quantitative real-time PCR (qRT-PCR). IC50 values are determined by plotting the percentage of gene expression inhibition against the inhibitor concentration.
In Vivo Xenograft Studies
To evaluate the anti-tumor efficacy of PPARG inhibitors in vivo, xenograft models are commonly employed. This involves the subcutaneous injection of human urothelial cancer cells into immunocompromised mice. Once tumors reach a palpable size, mice are randomized into treatment and control groups. The treatment group receives the PPARG inhibitor (e.g., this compound administered orally), while the control group receives a vehicle. Tumor volume and body weight are monitored regularly throughout the study. At the end of the experiment, tumors are excised for further analysis, such as western blotting or immunohistochemistry, to assess target engagement and downstream effects.
Discussion and Future Directions
The preclinical data presented in this guide highlight the potential of this compound as a potent and selective PPARG inverse agonist for the treatment of urothelial cancer. Its ability to induce a repressive conformation of PPARG distinguishes it from traditional antagonists and may offer a more profound and durable inhibition of PPARG signaling.
While the compiled data provides a valuable snapshot of the current landscape of PPARG inhibitors, it is important to note the absence of direct head-to-head comparative studies. The majority of the available data for inhibitors other than this compound comes from studies focused on metabolic diseases or other cancer types, which may utilize different experimental systems and endpoints. Therefore, direct cross-study comparisons of efficacy should be made with caution.
Future research should focus on conducting comprehensive comparative studies of these inhibitors in clinically relevant models of urothelial cancer. Such studies would provide a clearer understanding of their relative therapeutic potential and help guide the selection of the most promising candidates for clinical development. Furthermore, the investigation of combination therapies, where PPARG inhibitors are used alongside other anticancer agents, may reveal synergistic effects and offer new avenues for treatment.
Conclusion
This compound represents a significant advancement in the development of PPARG-targeted therapies. Its unique mechanism as an inverse agonist, coupled with its potent preclinical efficacy in urothelial cancer models, positions it as a promising candidate for further clinical investigation. This guide provides a foundational resource for researchers to understand the comparative landscape of PPARG inhibitors and to inform the design of future studies aimed at harnessing the therapeutic potential of PPARG modulation.
FTX-6746 vs. T0070907: A Comparative Guide to PPARγ Inhibitors
For researchers, scientists, and drug development professionals, the selection of a suitable tool compound is critical for elucidating biological pathways and validating therapeutic targets. This guide provides a detailed comparison of two prominent Peroxisome Proliferator-Activated Receptor Gamma (PPARG) inhibitors: FTX-6746 and T0070907. By examining their mechanisms of action, potency, selectivity, and available experimental data, this document aims to inform the selection of the optimal compound for research applications.
Executive Summary
Both this compound and T0070907 target PPARG, a nuclear receptor and transcription factor pivotal in adipogenesis, inflammation, and cancer. While both are utilized as inhibitors, key differences in their pharmacological profiles make them suitable for different research contexts. This compound emerges as a highly potent and selective inverse agonist with demonstrated in vivo efficacy in urothelial cancer models, positioning it as a strong candidate for therapeutic development. T0070907, a widely used covalent antagonist, is a valuable tool for studying PPARG function but exhibits potential for PPARG-independent off-target effects, necessitating careful experimental design and data interpretation.
Mechanism of Action
This compound is a potent and selective small molecule inhibitor of PPARG that functions as an inverse agonist.[1] It drives a powerful repressive conformation of PPARG, leading to robust silencing of PPARG target genes.[1] This is achieved by promoting the recruitment of corepressors and inhibiting the recruitment of coactivators to the PPARG/RXRα heterodimer on the DNA.
T0070907 is a potent and selective PPARγ antagonist.[2][3] It covalently modifies cysteine 313 in the ligand-binding domain of human PPARγ2.[2][4] This modification alters the conformation of helix 12 of the receptor, which in turn blocks the recruitment of coactivators and promotes the recruitment of corepressors, thereby inhibiting PPARγ-mediated gene transcription.[1][2] While often described as an antagonist, its ability to promote corepressor recruitment also aligns with the characteristics of an inverse agonist.[1][5]
Comparative Performance Data
The following tables summarize the available quantitative data for this compound and T0070907, highlighting their potency and selectivity.
Table 1: In Vitro Potency
| Compound | Assay Type | Cell Line/Target | IC50 / Ki | Reference |
| This compound | Target Gene Silencing | 5637 (Urothelial Carcinoma) | 1.9 nM & 4.3 nM (for two target genes) | [2] |
| Target Gene Silencing | HT1197 (Urothelial Carcinoma) | 5.2 nM & 8.3 nM (for two target genes) | [2] | |
| Target Gene Silencing | UMUC9 (Urothelial Carcinoma) | 6.2 nM & 6.3 nM (for two target genes) | [2] | |
| Biochemical Assay | Wild-Type PPARG | 707 nM | [2] | |
| Biochemical Assay | Mutant PPARG | 200 nM | [2] | |
| T0070907 | Binding Affinity (Ki) | PPARγ | 1 nM | [6] |
| Binding Affinity (Ki) | PPARα | 0.85 µM | ||
| Binding Affinity (Ki) | PPARδ | 1.8 µM |
Table 2: In Vitro Growth Inhibition in Urothelial Cancer Cell Lines
| Compound | Cell Line | GI50 | Reference |
| This compound | UBLC1 | ~10 nM | [7] |
| 5637 | ~200 nM | [7] | |
| HT1197 | ~300 nM | [7] | |
| T0070907 | UBLC1 | ~250 nM | [7] |
| 5637 | >1500 nM | [7] | |
| HT1197 | >1500 nM | [7] |
Table 3: In Vivo Efficacy in Urothelial Cancer Xenograft Models
| Compound | Model | Dosing | Outcome | Reference |
| This compound | UMUC9 Xenograft | 30 mg/kg, p.o., b.i.d. for 21 days | Robust tumor growth suppression | [2] |
| HT1197 Xenograft | 60 mg/kg, p.o., b.i.d. for 21 days | >100% tumor growth inhibition at day 21 | [2][8] |
Off-Target Considerations
A crucial aspect of a tool compound's utility is its specificity. While T0070907 is highly selective for PPARγ over other PPAR isoforms, studies have reported PPARγ-independent effects, particularly at higher concentrations.[9][10] These off-target activities include the induction of apoptosis in immature adipocytes through oxidative stress.[10] Researchers using T0070907 should incorporate appropriate controls to mitigate the risk of misinterpreting data arising from such effects. This compound is described as a highly selective PPARG inverse agonist with a clear preference for repressive bias of PPARG over PPARD and PPARA (>100x).[2]
Experimental Protocols
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for Co-regulator Recruitment
This assay is used to measure the ability of a compound to either promote the recruitment of a corepressor or inhibit the recruitment of a coactivator to the PPARG ligand-binding domain (LBD).
-
Reagents : Purified recombinant PPARG-LBD and RXRα-LBD, biotinylated co-regulator peptide (e.g., from NCOR1 for corepressor recruitment or SRC1 for coactivator recruitment), Europium cryptate-labeled anti-His antibody (for His-tagged LBDs), and Streptavidin-XL665.
-
Procedure :
-
Add PPARG-LBD and RXRα-LBD to the wells of a microplate.
-
Add the test compound at various concentrations.
-
Add the biotinylated co-regulator peptide.
-
Add the Europium cryptate-labeled antibody and Streptavidin-XL665.
-
Incubate the plate at room temperature to allow for complex formation.
-
Measure the TR-FRET signal using a suitable plate reader (excitation at 320 nm, emission at 620 nm and 665 nm).
-
-
Data Analysis : The ratio of the emission signals (665 nm/620 nm) is calculated. An increase in the FRET signal in the presence of the compound indicates recruitment of the co-regulator peptide.
Clonogenic Growth Assay
This assay assesses the long-term effect of a compound on the ability of a single cell to grow into a colony.
-
Cell Seeding : Plate cells at a low density (e.g., 500-1000 cells/well) in a 6-well plate and allow them to adhere overnight.
-
Compound Treatment : Treat the cells with the compound of interest at a range of concentrations. A vehicle control (e.g., DMSO) should be included.
-
Incubation : Incubate the cells for a period that allows for colony formation (typically 10-14 days). The medium with the compound should be refreshed every 2-3 days.
-
Colony Staining : After the incubation period, wash the cells with PBS, fix them with methanol, and stain with a solution of crystal violet.
-
Quantification : After washing and drying, the number of colonies can be counted manually or by using an automated colony counter. The GI50 (concentration that causes 50% growth inhibition) can then be calculated.
In Vivo Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a mouse xenograft model.
-
Cell Implantation : Subcutaneously inject a suspension of cancer cells (e.g., UMUC9 or HT1197) into the flank of immunocompromised mice.
-
Tumor Growth Monitoring : Monitor tumor growth by measuring tumor volume with calipers regularly.
-
Treatment Initiation : Once tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Compound Administration : Administer the compound (e.g., this compound) or vehicle control via the desired route (e.g., oral gavage) at the specified dose and schedule.
-
Efficacy and Tolerability Assessment : Continue to monitor tumor volume and body weight throughout the study. At the end of the study, tumors can be excised for further analysis.
Signaling and Experimental Diagrams
Caption: PPARG Signaling and Compound Intervention.
Caption: Preclinical Evaluation Workflow.
Conclusion: Which is the Better Tool Compound?
The choice between this compound and T0070907 depends on the specific research question and experimental context.
This compound is the superior tool compound for studies focused on:
-
Therapeutic potential: Its potent in vivo anti-tumor activity in urothelial cancer models makes it a highly relevant tool for preclinical studies aimed at therapeutic development.[2][11]
-
High selectivity and on-target potency: For experiments requiring a highly specific and potent inverse agonist with a well-defined on-target effect, this compound is the preferred choice.
-
Studies in urothelial cancer: Given the extensive characterization of its effects in this cancer type, it is the ideal probe for investigating PPARG's role in urothelial malignancies.
T0070907 remains a valuable tool compound for:
-
General PPARG research: As a widely used and well-characterized PPARG antagonist/inverse agonist, it is suitable for initial studies on PPARG function.
-
Studies where covalent modification is desired: Its mechanism of covalent binding can be leveraged in specific experimental designs.
-
Cost-effective initial screening: As an older, more established compound, it may be more readily available and less expensive for initial screening purposes.
However, researchers using T0070907 must be mindful of its potential for PPARG-independent off-target effects and should design their experiments accordingly, including the use of multiple tool compounds and appropriate controls to validate their findings.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, a new PPARG inverse agonist with efficacy in urothelial cancer animal models | BioWorld [bioworld.com]
- 3. selleckchem.com [selleckchem.com]
- 4. T0070907, a selective ligand for peroxisome proliferator-activated receptor gamma, functions as an antagonist of biochemical and cellular activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Discovery and characterization of FX-909, a covalent inverse agonist of PPARG rationally designed to impose a powerful repressive bias in PPARG for the treatment of PPARG/RXRA-activated muscle-invasive urothelial cancers | bioRxiv [biorxiv.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. The PPARγ Antagonist T0070907 Suppresses Breast Cancer Cell Proliferation and Motility via Both PPARγ-dependent and -independent Mechanisms | Anticancer Research [ar.iiarjournals.org]
- 10. Peroxisome proliferator-activated receptor γ (PPARγ)-independent specific cytotoxicity against immature adipocytes induced by PPARγ antagonist T0070907 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. flaretx.com [flaretx.com]
A Comparative Analysis of FTX-6746 Against a New Wave of Urothelial Cancer Therapies
For Immediate Release
CAMBRIDGE, Mass. – November 20, 2025 – In the rapidly evolving landscape of urothelial cancer (UC) treatment, the novel peroxisome proliferator-activated receptor gamma (PPARG) inhibitor, FTX-6746, and its clinical successor, FX-909, are emerging as a promising targeted therapy. This guide provides a detailed comparison of this compound with current standard-of-care treatments for advanced or metastatic urothelial carcinoma, offering researchers, clinicians, and drug development professionals a comprehensive overview of the mechanisms, efficacy, and experimental backing of these therapies.
Urothelial carcinoma, the most common type of bladder cancer, has seen a paradigm shift in treatment strategies in recent years. The advent of immune checkpoint inhibitors, antibody-drug conjugates (ADCs), and targeted therapies has significantly improved outcomes for a subset of patients. This compound, developed by Flare Therapeutics, represents a novel approach by targeting the transcription factor PPARG, a key driver in the luminal subtype of urothelial cancer, which accounts for approximately 65% of advanced cases.[1] This guide will delve into the preclinical and early clinical data for this new agent and juxtapose it with the established efficacy of current therapeutic regimens.
Mechanism of Action: A Novel Approach
This compound is a potent and selective small molecule inhibitor that acts as an inverse agonist of PPARG.[1] It functions by inducing a repressive conformation in the PPARG protein, leading to the silencing of its target genes.[1] This mechanism is distinct from other targeted therapies and offers a new avenue for treating urothelial cancers characterized by PPARG amplification or mutations in its binding partner, RXRA.[1]
dot
Caption: Mechanism of this compound in urothelial cancer.
Quantitative Data Summary
The following tables provide a comparative summary of the efficacy of this compound (preclinical) and its successor FX-909 (clinical) against current standard-of-care therapies for urothelial cancer.
Table 1: Preclinical Efficacy of this compound in Urothelial Cancer Xenograft Models
| Compound | Model | Dosing | Outcome |
| This compound | UMUC9 (PPARG-amplified) | 30 mg/kg, p.o., b.i.d. | Robust suppression of tumor growth.[2] |
| This compound | HT1197 (RXRA-mutant) | 60 mg/kg, p.o., b.i.d. | Clear suppression of tumor growth with no regrowth after treatment cessation.[2] |
Table 2: Clinical Efficacy of FX-909 in Advanced Urothelial Carcinoma (Phase 1A Study)
| Therapy | Patient Population | Objective Response Rate (ORR) |
| FX-909 | Advanced UC (n=36) | 5 objective responses (1 complete, 4 partial).[3] |
| FX-909 | Advanced UC with high PPARG expression (n=20) | Tumor shrinkage observed in 70% of patients.[3] |
Table 3: Clinical Efficacy of Current Standard-of-Care Therapies in Advanced Urothelial Carcinoma
| Therapy | Trial | Patient Population | Objective Response Rate (ORR) | Median Progression-Free Survival (PFS) | Median Overall Survival (OS) |
| Enfortumab Vedotin + Pembrolizumab | EV-302 | Previously untreated locally advanced or metastatic UC | 67.7% | 12.5 months | 31.5 months |
| Nivolumab + Gemcitabine/Cisplatin | CheckMate 901 | Previously untreated unresectable or metastatic UC | - | 7.9 months | 21.7 months |
| Avelumab (maintenance) | JAVELIN Bladder 100 | Advanced UC without progression after first-line platinum-based chemotherapy | - | 3.7 months | 21.4 months |
| Erdafitinib | BLC2001 | Locally advanced or metastatic UC with FGFR3/2 alterations, progressed after platinum-based chemotherapy | 40% | 5.5 months | 11.3 months |
Experimental Protocols
This compound Preclinical Xenograft Studies
-
Animal Models: Immunocompromised mice were used for the subcutaneous implantation of human urothelial cancer cell lines. The two primary models were:
-
UMUC9: A cell line with PPARG amplification.
-
HT1197: A cell line with a mutation in the RXRA gene.
-
-
Treatment: this compound was administered orally (p.o.) twice daily (b.i.d.). The dosing was 30 mg/kg for the UMUC9 model and 60 mg/kg for the HT1197 model.[2]
-
Tumor Growth Assessment: Tumor volume was measured regularly to assess the anti-tumor activity of this compound. The studies continued to monitor for tumor regrowth after the cessation of treatment.[2]
dot
Caption: Workflow for preclinical evaluation of this compound.
FX-909 Phase 1 Clinical Trial (FX-909-CLINPRO-1)
-
Study Design: A first-in-human, multicenter, open-label, dose-escalation and expansion study.[4][5]
-
Patient Population: Patients with advanced solid malignancies, including locally advanced or metastatic urothelial carcinoma.[4][5]
-
Treatment: FX-909 is administered orally once daily in 28-day cycles.[6] The dose-escalation phase (Part A) utilized a 3+3 design to determine the recommended Phase 2 dose.[5] Part B is a monotherapy expansion phase.[5]
-
Primary Objectives: To evaluate the safety and tolerability of FX-909 and to determine the recommended Phase 2 dose.[7]
-
Secondary Objectives: To assess the pharmacokinetics, pharmacodynamics, and preliminary anti-tumor activity of FX-909.[7]
dot
Caption: High-level design of the FX-909 Phase 1 clinical trial.
Comparative Overview of Signaling Pathways
The therapeutic landscape of urothelial cancer is diverse, with treatments targeting various cellular pathways. The diagram below illustrates the distinct signaling pathways targeted by this compound and current therapies.
dot
Caption: Targeted signaling pathways in urothelial cancer.
Conclusion
This compound and its clinical successor FX-909 introduce a novel, targeted approach to the treatment of urothelial cancer by inhibiting the PPARG transcription factor, a key driver of the luminal subtype. Preclinical data for this compound demonstrates significant anti-tumor activity in relevant xenograft models. Early clinical data for FX-909 shows promising signs of efficacy, particularly in patients with high PPARG expression.
In comparison, current standard-of-care therapies, including immune checkpoint inhibitors, antibody-drug conjugates, and FGFR inhibitors, have established efficacy in various settings of advanced urothelial cancer. The combination of enfortumab vedotin and pembrolizumab has shown remarkable overall survival benefits in the first-line setting. While further clinical development is necessary to fully elucidate the therapeutic potential of FX-909, its unique mechanism of action holds promise for a significant portion of urothelial cancer patients and may offer a new therapeutic option in a landscape of increasingly personalized medicine. Continued investigation and data from ongoing and future clinical trials will be crucial in defining the role of this novel PPARG inhibitor in the management of urothelial carcinoma.
References
- 1. flaretx.com [flaretx.com]
- 2. This compound, a new PPARG inverse agonist with efficacy in urothelial cancer animal models | BioWorld [bioworld.com]
- 3. clinicaltrialvanguard.com [clinicaltrialvanguard.com]
- 4. Flare Therapeutics Presents FX-909 Phase 1 Dose Escalation and Expansion Clinical Trial Design at the 2024 ASCO Genitourinary Cancers Symposium [prnewswire.com]
- 5. ascopubs.org [ascopubs.org]
- 6. urologytimes.com [urologytimes.com]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Validating the Specificity of FTX-6746 for PPARγ Over Other Nuclear Receptors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
FTX-6746 has emerged as a potent and selective inverse agonist of Peroxisome Proliferator-Activated Receptor Gamma (PPARγ), a key transcription factor implicated in various cancers, including urothelial carcinoma.[1][2] Its efficacy in preclinical models has highlighted its therapeutic potential.[1][2][3] A critical aspect of its preclinical validation is the rigorous assessment of its specificity for PPARγ against other members of the nuclear receptor superfamily to minimize off-target effects and ensure a favorable safety profile. This guide provides a comparative overview of the methodologies used to validate the specificity of this compound, alongside available data and a proposed framework for comprehensive selectivity profiling.
Quantitative Analysis of this compound Specificity
The selectivity of this compound has been primarily characterized against other members of the PPAR family, demonstrating a significant preference for PPARγ.
Table 1: Comparative Activity of this compound against PPAR Isoforms
| Target | Assay Type | Metric | Value (nM) | Selectivity vs. PPARγ | Reference |
| PPARγ (Wild Type) | Biochemical Assay | IC50 | 707 | - | [4] |
| PPARγ (Mutant) | Biochemical Assay | IC50 | 200 | - | [4] |
| PPARA | Biochemical Selectivity | - | >100-fold | >100x | [4] |
| PPARD | Biochemical Selectivity | - | >100-fold | >100x | [4] |
IC50: Half-maximal inhibitory concentration.
While the existing data strongly supports selectivity within the PPAR family, comprehensive profiling across a broader panel of nuclear receptors is essential for a complete understanding of this compound's specificity. Pharmaceutical development typically involves screening against a panel of receptors, such as the one offered by various contract research organizations (CROs).
Table 2: Representative Nuclear Receptor Selectivity Panel
| Nuclear Receptor Family | Representative Members for Screening |
| Peroxisome Proliferator-Activated Receptors | PPARA, PPARD |
| Liver X Receptors | LXRA, LXRB |
| Farnesoid X Receptor | FXR |
| Retinoic Acid Receptors | RARA, RARB, RARG |
| Retinoid X Receptors | RXRA, RXRB, RXRG |
| Thyroid Hormone Receptors | THRA, THRB |
| Vitamin D Receptor | VDR |
| Glucocorticoid Receptor | GR |
| Mineralocorticoid Receptor | MR |
| Androgen Receptor | AR |
| Estrogen Receptors | ERα, ERβ |
| Progesterone Receptor | PR |
This table represents a typical panel for assessing off-target activity and is not based on publicly available data for this compound.
Experimental Protocols for Specificity Validation
To determine the selectivity profile of a compound like this compound, a combination of biochemical and cell-based assays is employed. These assays measure the direct interaction of the compound with the receptor and its functional consequence on gene transcription.
Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Competitive Binding Assay
This biochemical assay directly measures the binding affinity of a test compound to a nuclear receptor's ligand-binding domain (LBD).
Principle: The assay relies on the transfer of energy between a donor fluorophore (e.g., a terbium-labeled antibody against a tagged receptor) and an acceptor fluorophore (a fluorescently labeled ligand, or "tracer"). When the tracer is bound to the receptor, excitation of the donor results in energy transfer and a high FRET signal. A test compound that binds to the receptor will displace the tracer, leading to a decrease in the FRET signal.
Detailed Protocol:
-
Reagent Preparation:
-
Prepare a 2X solution of the GST-tagged nuclear receptor LBD and a terbium-labeled anti-GST antibody in the appropriate assay buffer.
-
Prepare a 4X solution of a fluorescently labeled tracer specific for the nuclear receptor in the assay buffer.
-
Prepare serial dilutions of the test compound (e.g., this compound) and control compounds in DMSO, followed by dilution in assay buffer to a 4X final concentration.
-
-
Assay Procedure (384-well plate format):
-
Add 5 µL of the 4X test compound or control solution to the appropriate wells.
-
Add 10 µL of the 2X receptor-antibody mixture to all wells.
-
Incubate for 1 hour at room temperature to allow the compound to bind to the receptor.
-
Add 5 µL of the 4X fluorescent tracer solution to all wells.
-
Incubate for 2-4 hours at room temperature, protected from light.
-
-
Data Acquisition:
-
Measure the TR-FRET signal using a plate reader capable of time-resolved fluorescence detection (e.g., excitation at 340 nm, emission at 615 nm for the donor and 665 nm for the acceptor).
-
-
Data Analysis:
-
Calculate the ratio of the acceptor emission to the donor emission.
-
Plot the emission ratio against the logarithm of the test compound concentration.
-
Determine the IC50 value by fitting the data to a sigmoidal dose-response curve. The Ki value can then be calculated using the Cheng-Prusoff equation.
-
Cell-Based Nuclear Receptor Luciferase Reporter Assay
This functional assay measures the ability of a compound to modulate the transcriptional activity of a nuclear receptor in a cellular context.
Principle: Cells are engineered to express a full-length nuclear receptor or its LBD fused to a GAL4 DNA-binding domain. They also contain a reporter construct with a luciferase gene under the control of a promoter containing response elements for the specific nuclear receptor (or GAL4 upstream activating sequences). If a compound activates the receptor, it will bind to the response elements and drive the expression of luciferase, producing a luminescent signal. For an inverse agonist like this compound, a decrease in basal luciferase activity would be observed.
Detailed Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293T) in the appropriate medium.
-
Seed cells into 96-well plates.
-
Co-transfect the cells with an expression plasmid for the nuclear receptor of interest and a luciferase reporter plasmid containing the corresponding response elements. A control plasmid expressing Renilla luciferase can be included for normalization.
-
-
Compound Treatment:
-
Prepare serial dilutions of the test compound (e.g., this compound) and control compounds in the cell culture medium.
-
After 24 hours of transfection, replace the medium with the medium containing the test compounds.
-
Incubate the cells for 18-24 hours.
-
-
Luminescence Measurement:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.
-
-
Data Analysis:
-
Normalize the firefly luciferase activity to the Renilla luciferase activity for each well.
-
Plot the normalized luciferase activity against the logarithm of the test compound concentration.
-
Determine the IC50 (for antagonists/inverse agonists) or EC50 (for agonists) value by fitting the data to a sigmoidal dose-response curve.
-
Signaling Pathways and Experimental Workflows
Visualizing the underlying mechanisms and experimental processes is crucial for understanding the specificity validation of this compound.
Caption: Mechanism of action of this compound as a PPARγ inverse agonist.
Caption: Workflow for determining the specificity profile of a nuclear receptor modulator.
References
Cross-Validation of FTX-6746's Anti-Tumor Effects in Different Bladder Cancer Subtypes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the preclinical anti-tumor effects of FTX-6746, a novel PPARG inverse agonist, across different bladder cancer subtypes. Its performance is evaluated alongside standard-of-care chemotherapies and a targeted antibody-drug conjugate to offer a contextual understanding of its potential therapeutic positioning.
Executive Summary
Bladder cancer presents a significant clinical challenge due to its heterogeneity and the emergence of resistance to standard therapies. Molecular subtyping has identified distinct lineages, such as luminal and basal, with different underlying biology and therapeutic vulnerabilities. This compound is a potent and selective inverse agonist of the peroxisome proliferator-activated receptor gamma (PPARG), a key transcription factor often overexpressed in the luminal subtype of urothelial carcinoma.[1] Preclinical data indicate that this compound effectively suppresses tumor growth in models of luminal bladder cancer by silencing PPARG target genes.[1][2] This guide cross-validates these findings by comparing the available preclinical data of this compound with that of gemcitabine/cisplatin chemotherapy and the Nectin-4 targeting antibody-drug conjugate, enfortumab vedotin.
Data Presentation: Comparative Efficacy
The following tables summarize the available quantitative data for this compound and its comparators in various bladder cancer cell lines and xenograft models. It is important to note that direct head-to-head studies are limited, and thus, comparisons should be made with consideration of the different experimental settings.
In Vitro Anti-Proliferative Activity (IC50)
| Compound | Cell Line | Subtype | Target/Mechanism | IC50 (nM) | Citation(s) |
| This compound | 5637 | Luminal | PPARG Inverse Agonist | 1.9 & 4.3 | [1] |
| HT1197 | Luminal (RXRA mutant) | PPARG Inverse Agonist | 5.2 & 8.3 | [1] | |
| UMUC9 | Luminal (PPARG amplified) | PPARG Inverse Agonist | 6.2 & 6.3 | [1] | |
| Gemcitabine | T24 | Basal-like | DNA Synthesis Inhibition | ~4.9 | [3] |
| 5637 | Luminal | DNA Synthesis Inhibition | ~1100 | [4] | |
| UMUC-3 | Basal-like | DNA Synthesis Inhibition | >1000 | [5] | |
| Cisplatin | T24 | Basal-like | DNA Cross-linking | ~610.5 | [3] |
| 5637 | Luminal | DNA Cross-linking | ~4790 | [4] | |
| UMUC-3 | Basal-like | DNA Cross-linking | >10000 | [5] | |
| Enfortumab Vedotin | HT-1376 | Luminal | Nectin-4 targeted MMAE | ~3 µg/mL | [6] |
| 647V | Luminal | Nectin-4 targeted MMAE | ~3 µg/mL | [6] | |
| UMUC-14 | Basal | Nectin-4 targeted MMAE | Resistant | [6] |
Note: IC50 values for this compound are for target gene silencing, which is a proximal measure of its pharmacological activity. The IC50 for gemcitabine in 5637 cells is notably high, suggesting potential resistance. Data for enfortumab vedotin is presented in µg/mL as reported in the source.
In Vivo Anti-Tumor Efficacy
| Compound | Xenograft Model | Bladder Cancer Subtype | Dosing Regimen | Outcome | Citation(s) |
| This compound | HT1197 | Luminal (RXRA mutant) | 60 mg/kg, p.o., b.i.d. | Clear tumor growth suppression, no regrowth after cessation. | [1] |
| UMUC9 | Luminal (PPARG amplified) | 30 mg/kg, p.o., b.i.d. | Robust tumor growth suppression, no major body weight loss. | [1] | |
| Gemcitabine/Cisplatin | UMUC3 | Basal-like | 12 mg/kg Gem / 1.9 mg/kg Cis (in PLGA NP) | Significant tumor growth inhibition. | [7] |
| Enfortumab Vedotin | Bladder Cancer Xenograft | Nectin-4 Positive | Not specified | Significant inhibition of tumor growth and tumor regression. | [8] |
Note: The dosing and formulation for gemcitabine/cisplatin were part of a nanoparticle delivery system study, which may enhance efficacy compared to standard formulations.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below. These protocols are based on standard laboratory procedures and information extracted from the cited literature.
Cell Viability Assay (MTT/MTS Assay)
This protocol is a standard procedure for assessing the cytotoxic or anti-proliferative effects of a compound on cancer cell lines.
1. Cell Seeding:
-
Bladder cancer cell lines (e.g., 5637, HT1197, UMUC9, T24) are harvested during their logarithmic growth phase.
-
Cells are seeded into 96-well microtiter plates at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete growth medium.
-
Plates are incubated for 24 hours at 37°C in a humidified 5% CO2 atmosphere to allow for cell attachment.
2. Compound Treatment:
-
A serial dilution of the test compound (e.g., this compound, gemcitabine, cisplatin) is prepared in culture medium.
-
The medium from the cell plates is aspirated, and 100 µL of the medium containing the various concentrations of the test compound is added to the respective wells.
-
Control wells receive medium with the vehicle (e.g., DMSO) at the same concentration used for the test compound.
-
The plates are incubated for a specified period (e.g., 48, 72, or 96 hours) at 37°C and 5% CO2.
3. MTT/MTS Reagent Addition and Incubation:
-
Following the incubation period, 10-20 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent is added to each well.
-
The plates are incubated for an additional 1-4 hours at 37°C. During this time, viable cells with active metabolism will convert the tetrazolium salt into a colored formazan product.
4. Solubilization and Absorbance Reading:
-
For the MTT assay, a solubilization solution (e.g., 100 µL of DMSO or a detergent-based solution) is added to each well to dissolve the formazan crystals.
-
For the MTS assay, the formazan product is soluble in the culture medium.
-
The absorbance of each well is measured using a microplate reader at a wavelength of 570 nm for MTT and 490 nm for MTS.
5. Data Analysis:
-
The absorbance values are corrected by subtracting the background absorbance from wells containing medium only.
-
The percentage of cell viability is calculated relative to the vehicle-treated control cells.
-
The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a sigmoidal dose-response curve.
Orthotopic Bladder Cancer Xenograft Model in Mice
This protocol describes a common method for establishing and evaluating the in vivo efficacy of anti-tumor agents in a clinically relevant bladder cancer model.
1. Animal and Cell Line Preparation:
-
Immunocompromised mice (e.g., athymic nude or NOD/SCID) are used to prevent rejection of human tumor cells.
-
Human bladder cancer cell lines (e.g., HT1197, UMUC9) are cultured and harvested. A single-cell suspension is prepared in a suitable medium (e.g., PBS or serum-free medium) at a concentration of 1-5 x 10^6 cells per 50 µL.
2. Surgical Procedure and Tumor Cell Implantation:
-
Mice are anesthetized, and a lower abdominal incision is made to expose the bladder.
-
A fine-gauge needle is used to inject the cell suspension (approximately 50 µL) into the bladder wall (intramural injection) or directly into the bladder lumen (intravesical instillation). Care is taken to avoid leakage of the cell suspension.
-
The abdominal wall and skin are closed with sutures.
3. Tumor Growth Monitoring:
-
Tumor growth can be monitored non-invasively if the cancer cells are engineered to express a reporter gene, such as luciferase. Bioluminescence imaging can be performed at regular intervals after intraperitoneal injection of luciferin.
-
Alternatively, tumor growth can be assessed by ultrasound imaging or by monitoring for clinical signs such as hematuria or palpable abdominal masses.
4. Compound Administration:
-
Once the tumors have reached a predetermined size (e.g., 100-200 mm³), the mice are randomized into treatment and control groups.
-
The test compound (e.g., this compound) is administered according to the specified dosing regimen (e.g., oral gavage, intraperitoneal injection). The vehicle is administered to the control group.
-
The body weight of the mice is monitored regularly as an indicator of toxicity.
5. Efficacy Evaluation:
-
Tumor volume is measured throughout the study.
-
At the end of the study, the mice are euthanized, and the bladders and any metastatic lesions are excised, weighed, and processed for histological and molecular analysis to confirm tumor burden and assess treatment effects.
-
Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Mandatory Visualization
Signaling Pathway Diagram
References
- 1. rcsb.org [rcsb.org]
- 2. Frontiers | Enfortumab vedotin in metastatic urothelial carcinoma: the solution EVentually? [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Distinct adaptive strategies to cisplatin, vinblastine and gemcitabine in a panel of chemoresistant bladder cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Heterogeneity in NECTIN4 expression across molecular subtypes of urothelial cancer mediates sensitivity to enfortumab vedotin - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdr.lib.unc.edu [cdr.lib.unc.edu]
- 8. Enfortumab Vedotin Antibody-Drug Conjugate Targeting Nectin-4 Is a Highly Potent Therapeutic Agent in Multiple Preclinical Cancer Models - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Preclinical Comparison of PPARγ Inverse Agonists: FTX-6746 and SR10221
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical performance of two peroxisome proliferator-activated receptor gamma (PPARγ) inverse agonists, FTX-6746 and SR10221, in urothelial cancer models. The information is compiled from available preclinical data to facilitate an informed evaluation of these compounds.
Both this compound and SR10221 are potent inverse agonists of PPARγ, a nuclear receptor implicated in the luminal subtype of urothelial cancer.[1][2] Their mechanism of action involves binding to PPARγ and promoting a repressive conformation, leading to the silencing of target genes and subsequent inhibition of cancer cell proliferation.[1][2] This guide summarizes the available quantitative data, details relevant experimental protocols, and provides visual representations of the associated signaling pathways and experimental workflows.
At a Glance: Key Preclinical Data
The following tables summarize the in vitro and in vivo preclinical data for this compound and SR10221 in urothelial cancer models.
| Compound | Cell Line | Assay | IC50 (nM) |
| This compound | 5637 | Target Gene Silencing (Gene 1) | 1.9[3] |
| 5637 | Target Gene Silencing (Gene 2) | 4.3[3] | |
| HT1197 | Target Gene Silencing (Gene 1) | 5.2[3] | |
| HT1197 | Target Gene Silencing (Gene 2) | 8.3[3] | |
| UMUC9 | Target Gene Silencing (Gene 1) | 6.2[3] | |
| UMUC9 | Target Gene Silencing (Gene 2) | 6.3[3] | |
| SR10221 | UM-UC-9 | Proliferation Assay | 16[1] |
Table 1: In Vitro Activity of this compound and SR10221 in Urothelial Cancer Cell Lines.
| Compound | Xenograft Model | Dosing | Key Findings |
| This compound | UMUC9 (PPARG-amplified) | 30 mg/kg, p.o. b.i.d. | Robust suppression of tumor growth.[3] |
| HT1197 (RXRA-mutant) | 60 mg/kg, p.o. b.i.d. | Clear suppression of tumor growth with no regrowth after treatment cessation.[3] | |
| HT1197 & UMUC9 | 60 mg/kg & 30 mg/kg, respectively | >50% reduction of PPARG target gene expression.[3] | |
| SR10221 | - | - | No in vivo data available from the reviewed sources. |
Table 2: In Vivo Efficacy of this compound in Urothelial Cancer Xenograft Models.
Mechanism of Action: PPARγ Inverse Agonism
This compound and SR10221 function as inverse agonists of PPARγ. In the context of urothelial cancer, particularly the luminal subtype, PPARG can be overexpressed or activated through mutations in itself or its binding partner, retinoid X receptor alpha (RXRA).[3][4] This leads to the transcription of genes that promote tumor growth. Inverse agonists like this compound and SR10221 bind to the PPARγ-RXRA heterodimer on the DNA, inducing a conformational change that recruits corepressors. This corepressor complex then actively represses the transcription of target genes, leading to an anti-proliferative effect.[1][4]
Figure 1. Simplified signaling pathway of PPARγ inverse agonism in urothelial cancer.
Experimental Protocols
Detailed methodologies for the key experiments are crucial for the interpretation and replication of the presented data.
Cell Viability / Proliferation Assay
This assay is used to determine the concentration of a compound that inhibits cell growth by 50% (IC50).
-
Cell Seeding: Urothelial cancer cell lines (e.g., 5637, HT1197, UMUC9) are seeded in 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with a serial dilution of the test compound (this compound or SR10221) or vehicle control (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 72 hours) under standard cell culture conditions (37°C, 5% CO2).
-
Viability Assessment: Cell viability is measured using a colorimetric or fluorometric assay, such as MTT or CellTiter-Glo®, which quantifies metabolic activity or ATP content, respectively.
-
Data Analysis: The absorbance or luminescence readings are normalized to the vehicle control, and the IC50 values are calculated using a non-linear regression analysis.
Figure 2. General workflow for a cell viability assay.
Xenograft Tumor Model
This in vivo model assesses the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human urothelial cancer cells (e.g., UMUC9, HT1197) are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Mice are randomized into treatment and control groups. The treatment group receives the test compound (e.g., this compound) via a specified route (e.g., oral gavage) and schedule (e.g., twice daily). The control group receives a vehicle.
-
Monitoring: Tumor volume and body weight are measured regularly (e.g., 2-3 times per week).
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or at a specified time point. Tumors are then excised for further analysis, such as target gene expression.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated group to the control group.
Figure 3. Workflow for a xenograft tumor model study.
Quantitative PCR (qPCR) for Target Gene Expression
This technique is used to measure the change in the expression of specific genes in response to treatment.
-
RNA Extraction: Total RNA is extracted from treated and untreated cancer cells or tumor tissue.
-
cDNA Synthesis: The extracted RNA is reverse-transcribed into complementary DNA (cDNA).
-
qPCR Reaction: The cDNA is used as a template in a qPCR reaction with primers specific for the PPARG target genes of interest (e.g., ANGPTL4, IL1B) and a housekeeping gene for normalization (e.g., GAPDH).
-
Data Analysis: The relative expression of the target genes is calculated using the delta-delta Ct method, comparing the expression in the treated samples to the untreated controls.
Summary and Conclusion
Based on the available preclinical data, this compound demonstrates potent and selective inverse agonism of PPARγ, leading to robust target gene silencing in multiple urothelial cancer cell lines and significant tumor growth inhibition in vivo.[3] SR10221 also shows potent in vitro anti-proliferative activity in a PPARG-amplified urothelial cancer cell line.[1]
A direct head-to-head in vivo comparison is not yet publicly available. The in vitro data suggests that both compounds are highly active, with this compound showing IC50 values in the low nanomolar range for target gene silencing.[3] The single reported IC50 for SR10221 in a proliferation assay is also in the low nanomolar range.[1]
For researchers and drug developers, this compound currently has a more extensively published preclinical data package, particularly regarding its in vivo efficacy and target engagement in relevant animal models. Further comparative studies would be beneficial for a more definitive assessment of the relative therapeutic potential of these two promising PPARγ inverse agonists.
References
- 1. Genomic activation of PPARG reveals a candidate therapeutic axis in bladder cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PPARγ inhibition regulates the cell cycle, proliferation and motility of bladder cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound, a new PPARG inverse agonist with efficacy in urothelial cancer animal models | BioWorld [bioworld.com]
- 4. flaretx.com [flaretx.com]
Evaluating FTX-6746: A Preclinical Assessment and its Position Relative to Established Therapies
Cambridge, Mass. - Flare Therapeutics' novel PPARG (Peroxisome Proliferator-Activated Receptor Gamma) inhibitor, FTX-6746, has demonstrated a favorable preclinical therapeutic profile, showing durable tumor regression in animal models of urothelial cancer at well-tolerated doses.[1][2] While a direct comparison of its therapeutic index to standard chemotherapies for unrelated conditions like sickle cell disease is not scientifically valid, an examination of its preclinical data provides valuable insights into its potential as a future therapeutic agent.
This compound is a potent and selective small molecule inverse agonist of PPARG, a nuclear receptor that plays a crucial role in the luminal lineage subtype of urothelial cancer.[1][3] This subtype accounts for approximately 65% of all advanced urothelial cancer cases.[1] The drug is currently in IND-enabling studies, with plans to advance into clinical trials for locally advanced or metastatic urothelial cancer in 2023.[1]
Preclinical Efficacy and Safety Profile of this compound
Preclinical studies have highlighted the potential of this compound in targeting urothelial cancer. In xenograft models using human urothelial cancer cell lines, this compound demonstrated robust tumor suppression and, in some cases, complete tumor regression with no regrowth observed after treatment cessation.[3][4]
| Parameter | This compound |
| Mechanism of Action | PPARG inhibitor (inverse agonist)[1][3] |
| Target Indication | Urothelial Cancer[1][2] |
| Preclinical Efficacy | - Potent PPARG target gene silencing in UC cell lines (IC50 ~5 nM)[2].- Tumor growth inhibition or regression in PPARG-amplified and RXRA-mutant UC xenograft models.[2][3] |
| Preclinical Dosing & Tolerability | - Effective at oral doses of 30 mg/kg and 60 mg/kg twice daily in xenograft models.[3]- Well-tolerated with no major body weight loss reported in animal models.[3] |
| Development Stage | Preclinical[2] |
A Look at Standard Therapies for a Different Indication: Sickle Cell Disease
While a direct comparison is inappropriate, understanding the therapeutic profiles of established drugs for other diseases, such as sickle cell disease, can provide a broader context for evaluating novel therapeutics. Sickle cell disease management involves therapies aimed at reducing the frequency of vaso-occlusive crises (VOCs) and other complications.[5]
| Drug Name | Mechanism of Action | Common Side Effects |
| Hydroxyurea | Increases fetal hemoglobin (HbF) levels, which inhibits the polymerization of sickle hemoglobin.[6][7][8] | Myelosuppression (neutropenia, thrombocytopenia), anorexia, nausea, vomiting.[6][9] |
| L-glutamine | Reduces oxidative stress in sickle red blood cells.[10][11] | Constipation, nausea, headache, cough, and pain (abdominal, limb, back, or chest).[10] |
| Crizanlizumab | A monoclonal antibody that binds to P-selectin, blocking the adhesion of sickled red blood cells to the endothelium.[12][13] | Joint pain, nausea, back pain, fever, and abdominal pain.[13] |
| Voxelotor | A hemoglobin oxygen-affinity modulator that inhibits the polymerization of sickle hemoglobin.[14][15] | Voluntarily withdrawn from the market due to safety concerns, including the potential for severe adverse events and fatalities.[14][16] |
Experimental Protocols
In Vitro Cell-Based Pharmacodynamic (PD) Assays for this compound: To determine the potency of this compound on PPARG target gene silencing, urothelial cancer cell lines (e.g., 5637, HT1197, UMUC9) are treated with a concentration range of this compound. Following treatment, RNA is isolated, and the expression levels of known PPARG target genes are quantified using quantitative real-time PCR (qRT-PCR). The half-maximal inhibitory concentration (IC50) is then calculated to determine the potency of the compound.[3]
In Vivo Xenograft Studies for this compound: Human urothelial cancer cell lines with activated PPARG signaling (e.g., UMUC9, HT1197) are subcutaneously implanted into immunocompromised mice. Once tumors reach a specified size, mice are randomized into vehicle control and this compound treatment groups. This compound is administered orally at defined doses and schedules (e.g., 30 or 60 mg/kg, twice daily).[3][4] Tumor volume and body weight are monitored throughout the study. At the end of the study, tumors can be excised for pharmacodynamic analysis of PPARG target gene expression.[3]
Visualizing the Science
To better understand the underlying biology and experimental approaches, the following diagrams illustrate the mechanism of action of this compound and a typical workflow for its preclinical evaluation.
Caption: Mechanism of this compound action on the PPARG signaling pathway.
Caption: General experimental workflow for preclinical drug evaluation.
References
- 1. flaretx.com [flaretx.com]
- 2. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 3. This compound, a new PPARG inverse agonist with efficacy in urothelial cancer animal models | BioWorld [bioworld.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. who.int [who.int]
- 6. Hydroxyurea in Sickle Cell Disease: Drug Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Sickle Cell Disease (SCD) Treatment & Management: Approach Considerations, Hydroxyurea Therapy, Transfusion [emedicine.medscape.com]
- 9. Hydroxyurea in Sickle Cell Disease [sickle.bwh.harvard.edu]
- 10. fda.gov [fda.gov]
- 11. L-glutamine for sickle cell disease: Knight or pawn? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Crizanlizumab for the Prevention of Vaso-Occlusive Pain Crises in Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Crizanlizumab - Wikipedia [en.wikipedia.org]
- 14. Voxelotor - Wikipedia [en.wikipedia.org]
- 15. Voxelotor: A Hemoglobin S Polymerization Inhibitor for the Treatment of Sickle Cell Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. centerforevidencebasedpolicy.org [centerforevidencebasedpolicy.org]
Assessing the advantages of FTX-6746 over thiazolidinedione-class PPARG modulators
A new wave of peroxisome proliferator-activated receptor-gamma (PPARγ) modulators is emerging, exemplified by FTX-6746, which offers a distinct pharmacological profile compared to the established thiazolidinedione (TZD) class of drugs. This guide provides a comprehensive comparison of their mechanisms, preclinical efficacy, and potential therapeutic advantages in their respective target indications.
Thiazolidinediones, such as pioglitazone and rosiglitazone, are well-known PPARγ agonists used in the treatment of type 2 diabetes. They improve insulin sensitivity by activating PPARγ, a nuclear receptor that regulates the expression of genes involved in glucose and lipid metabolism.[1][2][3] However, their utility is often limited by side effects including fluid retention, weight gain, bone fractures, and a potential increased risk of bladder cancer.[4][5][6][7]
In contrast, this compound is a novel, potent, and selective small-molecule inhibitor (inverse agonist) of PPARγ.[8][9] It is being developed for the treatment of urothelial cancer, where aberrant PPARγ signaling is a known disease driver.[8][9] this compound functions by inducing a repressive conformation of PPARγ, leading to the silencing of target genes that promote tumor growth.[8][9]
Mechanism of Action: A Tale of Two Modulators
The fundamental difference between this compound and thiazolidinediones lies in their opposing effects on PPARγ activity. Thiazolidinediones act as agonists, binding to and activating the PPARγ receptor. This activation leads to the recruitment of coactivators and the subsequent transcription of genes that enhance insulin sensitivity.[1][2]
Conversely, this compound is an inverse agonist. It binds to the PPARγ receptor and promotes a conformational change that favors the recruitment of corepressors, actively inhibiting the transcription of PPARγ target genes.[8][10] This inhibitory action is particularly relevant in cancers where PPARγ is overexpressed or constitutively active.[9][10]
Figure 1. Comparative signaling pathways of thiazolidinediones and this compound.
Preclinical Efficacy: A Quantitative Comparison
Preclinical data highlight the distinct and potent activities of this compound as a PPARγ inhibitor. In contrast, thiazolidinediones are characterized by their potent activation of PPARγ.
| Parameter | This compound | Thiazolidinediones (Representative) |
| Mechanism of Action | PPARγ Inverse Agonist | PPARγ Agonist |
| Target Indication | Urothelial Cancer | Type 2 Diabetes Mellitus |
| IC50 (PPARG Target Gene Silencing) | 1.9 - 8.3 nM in UC cell lines[10] | Not Applicable |
| EC50 (PPARG Activation) | Not Applicable | ~30-100 nM (Pioglitazone/Rosiglitazone) |
| In Vivo Efficacy | >100% tumor growth inhibition in xenograft models[11] | Improved glycemic control and insulin sensitivity |
| Key Adverse Effects | Data not yet available from clinical trials | Fluid retention, weight gain, fractures, potential bladder cancer risk[4][5][6][7] |
Experimental Protocols
Luciferase Reporter Gene Assay (for PPARγ Activation/Inhibition)
This assay is a standard method to quantify the activation or inhibition of PPARγ in response to a compound.
Figure 2. Workflow for a PPARγ luciferase reporter gene assay.
Methodology:
-
Cell Culture and Transfection: Cells (e.g., HEK293T) are cultured in appropriate media. They are then co-transfected with a plasmid encoding the full-length human PPARγ and a reporter plasmid containing multiple copies of a peroxisome proliferator response element (PPRE) upstream of a luciferase gene.
-
Compound Treatment: After transfection, cells are treated with a range of concentrations of the test compound (e.g., this compound or a thiazolidinedione) or a vehicle control.
-
Incubation: Cells are incubated for a sufficient period (e.g., 24-48 hours) to allow for compound-induced changes in gene expression.
-
Lysis and Luminescence Reading: Cells are lysed, and a luciferase substrate (luciferin) is added. The resulting luminescence, which is proportional to the level of luciferase expression and thus PPARγ activity, is measured using a luminometer.
-
Data Analysis: For agonists like thiazolidinediones, the data are used to calculate an EC50 value, representing the concentration at which 50% of the maximal response is achieved. For inverse agonists like this compound, an IC50 value is calculated, representing the concentration that inhibits 50% of the basal or agonist-stimulated activity.
In Vivo Xenograft Model (for Antitumor Efficacy)
This model is crucial for evaluating the in vivo efficacy of anti-cancer drug candidates like this compound.
Methodology:
-
Cell Implantation: Human urothelial cancer cells (e.g., UMUC9 or HT1197) are subcutaneously implanted into immunocompromised mice.[10][11]
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Administration: Mice are randomized into treatment and control groups. The treatment group receives this compound orally at specified doses (e.g., 30-60 mg/kg, twice daily), while the control group receives a vehicle.[10][11]
-
Monitoring: Tumor volume and body weight are measured regularly throughout the study.
-
Endpoint Analysis: At the end of the study, tumors are excised and may be used for further analysis, such as target gene expression. The primary endpoint is the inhibition of tumor growth in the treated group compared to the control group.[11]
Advantages of this compound in its Therapeutic Context
The primary advantage of this compound lies in its precisely targeted mechanism for a specific pathology. While thiazolidinediones offer broad metabolic benefits through PPARγ activation, this same mechanism is linked to their adverse effects. This compound, by selectively inhibiting PPARγ in a cancer context where it acts as a driver of cell lineage, represents a tailored therapeutic strategy.[8][9] Preclinical data demonstrating durable tumor regression at well-tolerated doses in animal models underscore its potential as a precision medicine for urothelial cancer.[9]
Conclusion
This compound and thiazolidinediones represent two distinct classes of PPARγ modulators with opposing mechanisms of action and different therapeutic applications. Thiazolidinediones are established agonists for the treatment of type 2 diabetes, albeit with a recognized side-effect profile. This compound is an emerging inverse agonist with a promising preclinical profile for the treatment of urothelial cancer, a disease driven by aberrant PPARγ signaling. The development of this compound highlights a sophisticated approach to targeting transcription factors, moving beyond simple activation to nuanced inhibition tailored to the specific pathophysiology of the disease. Further clinical investigation is needed to fully elucidate the safety and efficacy of this compound in patients.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Peroxisome proliferator-activated receptor-γ agonists and diabetes: Current evidence and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting Peroxisome Proliferator-Activated Receptors Using Thiazolidinediones: Strategy for Design of Novel Antidiabetic Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazolidinediones and their fluid-related adverse effects: facts, fiction and putative management strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. droracle.ai [droracle.ai]
- 6. Use, safety and adverse effects of thiazolidinediones – a review [wisdomlib.org]
- 7. Thiazolidinediones (glitazones) | Diabetes UK [diabetes.org.uk]
- 8. This compound - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 9. flaretx.com [flaretx.com]
- 10. This compound, a new PPARG inverse agonist with efficacy in urothelial cancer animal models | BioWorld [bioworld.com]
- 11. medchemexpress.com [medchemexpress.com]
Independent Verification of the Preclinical Efficacy of FTX-6746: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the preclinical efficacy of FTX-6746, an investigational selective inverse agonist of the peroxisome proliferator-activated receptor gamma (PPARG), against alternative therapies for urothelial carcinoma. The data presented is based on publicly available preclinical studies and is intended to provide a framework for independent verification and further investigation.
Executive Summary
This compound is a potent and selective small molecule inhibitor of PPARG, a nuclear receptor transcription factor implicated in the luminal subtype of urothelial cancer. Preclinical data demonstrate that this compound effectively silences PPARG target genes, inhibits the growth of urothelial carcinoma cell lines, and leads to tumor regression in animal models. This guide compares the preclinical performance of this compound with another investigational PPARG inhibitor, FX-909, and standard-of-care chemotherapies, providing a comprehensive overview of the current preclinical landscape for this therapeutic target.
Mechanism of Action: Targeting the PPARG Signaling Pathway
Peroxisome proliferator-activated receptor gamma (PPARG) is a key transcription factor that, in complex with the retinoid X receptor (RXR), regulates gene expression. In the luminal subtype of urothelial cancer, which accounts for a significant portion of cases, the PPARG signaling pathway is often hyperactivated through genetic alterations such as PPARG amplification or activating mutations in RXRA.[1][2] This leads to the transcription of genes that promote tumor cell proliferation and survival.
This compound acts as an inverse agonist of PPARG. Instead of activating the receptor, it binds to it and forces it into a repressive conformation. This blocks the transcriptional activity of the PPARG/RXR heterodimer, leading to the silencing of target genes and subsequent inhibition of tumor growth.[1]
References
Safety Operating Guide
Proper Disposal and Safe Handling of FTX-6746: A Guide for Laboratory Professionals
For researchers and scientists engaged in drug development, the proper handling and disposal of investigational compounds like FTX-6746 are paramount for ensuring laboratory safety and environmental protection. This document provides essential logistical information and procedural guidance for the safe management of this compound, a potent and selective PPARG inverse agonist. Adherence to these protocols is critical for minimizing exposure risks and maintaining a safe research environment.
Immediate Safety and Handling Protocols
While a specific Safety Data Sheet (SDS) for this compound should be consulted for comprehensive safety information, general best practices for handling potent small molecule inhibitors should be strictly followed.
-
Personal Protective Equipment (PPE): Always wear standard laboratory PPE, including a lab coat, safety glasses with side shields, and chemical-resistant gloves (nitrile or neoprene) when handling this compound in solid or solution form.
-
Ventilation: Handle solid this compound and prepare solutions in a certified chemical fume hood to prevent inhalation of dust or aerosols.
-
Spill Management: In the event of a spill, isolate the area. For small spills of solid material, gently cover with an absorbent material to avoid raising dust, then carefully collect into a sealed container for hazardous waste. For liquid spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container. The spill area should be decontaminated with a suitable solvent (e.g., ethanol, isopropanol) followed by soap and water. All materials used for cleanup should be disposed of as hazardous waste.
-
Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. As per vendor information, stock solutions can be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[1]
Step-by-Step Disposal Procedures for this compound
The following procedures are based on general guidelines for the disposal of chemical waste from laboratories. Institutional and local regulations for hazardous waste disposal must be followed and will supersede the guidance provided here.
-
Waste Identification and Segregation:
-
All materials contaminated with this compound, including unused solid compound, solutions, contaminated labware (e.g., pipette tips, tubes, flasks), and spill cleanup materials, must be treated as hazardous chemical waste.
-
Segregate this compound waste from other waste streams such as biomedical or radioactive waste, unless it is a mixed waste.
-
-
Containerization:
-
Solid Waste: Collect solid this compound waste, including contaminated PPE and labware, in a designated, leak-proof, and clearly labeled hazardous waste container. The container should be sealed to prevent the release of dust.
-
Liquid Waste: Collect liquid waste containing this compound in a separate, leak-proof, and shatter-resistant container (e.g., a properly rated plastic or coated glass bottle). The container must be compatible with the solvents used. Do not overfill containers; leave adequate headspace for expansion.
-
Sharps: Needles, syringes, or other sharps contaminated with this compound should be placed in a designated sharps container that is also labeled as containing chemical waste.
-
-
Labeling:
-
Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".
-
List all components of a liquid waste mixture, including solvents and their approximate concentrations.
-
Indicate the date when waste was first added to the container.
-
-
Storage of Waste:
-
Store waste containers in a designated satellite accumulation area within the laboratory.
-
Ensure containers are sealed at all times, except when adding waste.
-
Store liquid waste containers in secondary containment to prevent spills.
-
-
Disposal:
-
Arrange for the pickup and disposal of the hazardous waste through your institution's Environmental Health and Safety (EHS) department.
-
Do not dispose of this compound, or any materials contaminated with it, down the drain or in the regular trash.
-
Quantitative Data Summary
The following table summarizes the in vitro and in vivo activity of this compound as a PPARG inhibitor.
| Parameter | Cell Line / Model | Value |
| IC50 (PPARG Target Gene Silencing) | 5637 UC cell line | 1.9 nM and 4.3 nM (two target genes)[2] |
| HT1197 cell line | 5.2 nM and 8.3 nM[2] | |
| UMUC9 cell line | 6.2 nM and 6.3 nM[2] | |
| IC50 (Biochemical Assay) | Wild-type | 707 nM[2] |
| Mutant | 200 nM[2] | |
| In Vivo Efficacy | HT1197 Xenograft Model | >100% tumor growth inhibition at day 21 (60 mg/kg, p.o., b.i.d.)[1][2] |
| UMUC9 Xenograft Model | Robust tumor growth suppression (30 mg/kg, p.o., b.i.d.)[2] |
Signaling Pathway and Experimental Workflow
This compound is an inverse agonist of the Peroxisome Proliferator-Activated Receptor Gamma (PPARG), a nuclear hormone receptor that plays a key role in the regulation of gene expression. In certain cancers, such as luminal urothelial cancer, PPARG signaling is aberrantly activated. This compound acts by binding to PPARG and promoting a conformational change that enhances the recruitment of corepressors, leading to the silencing of PPARG target genes and subsequent inhibition of tumor growth.
Caption: Mechanism of action for this compound as a PPARG inverse agonist.
The diagram above illustrates the dual state of the PPARG-RXR heterodimer. In an activated state, it recruits coactivators to promote gene transcription linked to tumor growth. This compound, as an inverse agonist, binds to this complex, leading to the recruitment of corepressors. This action represses target gene transcription, ultimately resulting in the inhibition of tumor growth.
References
Personal protective equipment for handling FTX-6746
This guide provides essential safety, operational, and disposal information for researchers, scientists, and drug development professionals handling FTX-6746. As a potent, orally active PPARG (Peroxisome Proliferator-Activated Receptor Gamma) inhibitor, this compound requires careful handling to minimize exposure and ensure a safe laboratory environment. The information herein is based on general best practices for handling potent research compounds and should be supplemented by a formal risk assessment conducted by your institution's environmental health and safety (EHS) department.
Hazard Identification and Risk Assessment
This compound is a small molecule inhibitor designed for research purposes.[1][2] While specific toxicology data and an official Occupational Exposure Limit (OEL) are not publicly available, its high potency, as demonstrated in preclinical models, necessitates handling it as a potent compound.[3] PPARG modulators as a class have been associated with various biological effects, and it is prudent to assume that this compound may have similar activities.[4] Therefore, all handling procedures should be designed to prevent direct contact, inhalation, and ingestion.
Key assumptions for risk assessment:
-
This compound is a potent powdered compound.
-
The primary routes of exposure are inhalation of airborne powder and dermal contact.
-
Due to its biological activity, repeated or high-level exposure could have pharmacological effects.
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure to this compound. The following table summarizes the required PPE for various laboratory activities involving this compound.
| Activity | Required PPE | Rationale |
| General Laboratory Entry | - Closed-toe shoes- Long pants- Lab coat | Standard laboratory safety protocol to protect against incidental splashes and spills. |
| Handling this compound Powder (e.g., weighing, aliquoting) | - Nitrile gloves (double-gloving recommended)- Disposable lab coat- Safety goggles with side shields- Face shield- N95 respirator or higher | To prevent inhalation of fine powder and protect skin and eyes from contact. A face shield offers an additional layer of protection against splashes. |
| Preparing Solutions of this compound | - Nitrile gloves- Lab coat- Safety goggles | To protect against splashes of the dissolved compound. |
| Administering this compound to Animals | - Nitrile gloves- Lab coat- Safety glasses | To prevent accidental skin contact during administration. |
| Handling Waste Contaminated with this compound | - Nitrile gloves- Lab coat- Safety glasses | To protect against exposure to residual compound on contaminated materials. |
Operational and Handling Plan
A structured workflow is critical to safely handle this compound from receipt to disposal. The following diagram illustrates the recommended operational plan.
Receiving and Storage
Upon receipt, visually inspect the container for any damage or leaks. This compound should be stored in a cool, dry, and well-ventilated area, away from incompatible materials. Recommended storage temperatures are -20°C for up to one month and -80°C for up to six months.[1] All containers should be clearly labeled with the compound name, concentration, date received, and any relevant hazard warnings.
Weighing and Aliquoting
-
Engineering Controls: All handling of powdered this compound should be performed in a certified chemical fume hood or a powder containment hood to minimize the risk of inhalation.
-
Procedure:
-
Designate a specific area within the fume hood for handling this compound.
-
Cover the work surface with absorbent bench paper.
-
Carefully open the container to avoid creating airborne dust.
-
Use anti-static spatulas and weigh boats.
-
Weigh the desired amount of compound and securely close the primary container.
-
Clean all tools and the work surface with an appropriate solvent (e.g., 70% ethanol) and dispose of all contaminated materials as hazardous waste.
-
Solution Preparation
-
Solvent Selection: Refer to the manufacturer's data sheet for recommended solvents and solubility information.
-
Procedure:
-
In a chemical fume hood, add the solvent to the weighed this compound powder slowly to avoid splashing.
-
Cap the vial and mix by vortexing or sonicating until the compound is fully dissolved.
-
Clearly label the solution with the compound name, concentration, solvent, and date of preparation.
-
Disposal Plan
Proper disposal of this compound and all contaminated materials is crucial to prevent environmental contamination and accidental exposure.
| Waste Type | Disposal Procedure |
| Unused this compound Powder | Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow your institution's guidelines for chemical waste disposal. |
| Solutions of this compound | Collect in a designated, sealed, and clearly labeled hazardous waste container. Do not pour down the drain. |
| Contaminated Labware (e.g., pipette tips, vials, gloves) | Collect in a designated hazardous waste bag within the fume hood. Seal the bag before removing it from the hood and place it in a secondary container for hazardous waste pickup. |
| Animal Carcasses and Bedding | If animals were treated with this compound, their carcasses and bedding should be disposed of as biohazardous waste, typically through incineration, in accordance with institutional and local regulations. |
Emergency Procedures
| Situation | Immediate Action |
| Skin Contact | Immediately wash the affected area with soap and water for at least 15 minutes. Remove contaminated clothing. Seek medical attention. |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention. |
| Inhalation | Move to fresh air. If breathing is difficult, provide oxygen. Seek medical attention. |
| Ingestion | Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | Evacuate the area. For a small spill, if trained and equipped, use a chemical spill kit to absorb the material. Place all cleanup materials in a sealed container for hazardous waste disposal. For a large spill, evacuate the area and contact your institution's EHS department immediately. |
Signaling Pathway and Experimental Context
This compound is an inhibitor of PPARG, a nuclear receptor that plays a key role in adipogenesis, glucose metabolism, and inflammation.[5] By inhibiting PPARG, this compound has shown potent tumor inhibition in preclinical models of urothelial cancer.[3][6] Understanding this mechanism is crucial for interpreting experimental results and being aware of potential off-target effects.
By adhering to these safety and handling guidelines, researchers can minimize the risks associated with handling the potent PPARG inhibitor this compound and maintain a safe and productive laboratory environment. Always consult your institution's specific safety protocols and the manufacturer's latest safety data sheet for the most current information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. This compound, a new PPARG inverse agonist with efficacy in urothelial cancer animal models | BioWorld [bioworld.com]
- 4. Safety issues and prospects for future generations of PPAR modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Peroxisome proliferator-activated receptor γ (PPARγ): A master gatekeeper in CNS injury and repair - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flaretx.com [flaretx.com]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
